N-Boc-piperidine-2-methanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-5-4-6-9(12)8-13/h9,13H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZTAGFCBNDBBFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCCC1CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377171 | |
| Record name | N-Boc-piperidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
157634-00-9 | |
| Record name | N-Boc-piperidine-2-methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1- tert-Butyloxycarbonyl-2-hydroxymethylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is N-Boc-piperidine-2-methanol?
An In-depth Technical Guide to N-Boc-piperidine-2-methanol for Researchers, Scientists, and Drug Development Professionals.
Introduction
This compound, also known as tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development.[1][2] The piperidine scaffold is a recurring motif in a multitude of pharmaceutical agents and natural products, owing to its favorable physicochemical properties.[2][3] The introduction of a hydroxymethyl group at the 2-position of the N-Boc protected piperidine ring provides a versatile handle for a wide array of chemical transformations, making it an invaluable intermediate in the synthesis of complex, biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, spectroscopic data, applications, and safety considerations.
Chemical and Physical Properties
This compound is a white crystalline solid at room temperature and is soluble in methanol.[4] Key quantitative data for this compound are summarized in the table below.
| Property | Value |
| CAS Number | 157634-00-9 |
| Molecular Formula | C11H21NO3 |
| Molecular Weight | 215.29 g/mol |
| Melting Point | 74-78 °C |
| Boiling Point | 308.0 ± 15.0 °C (Predicted) |
| Density | 1.059 ± 0.06 g/cm³ (Predicted) |
| pKa | 15.08 ± 0.10 (Predicted) |
Synthesis of this compound
The most common and straightforward synthesis of this compound involves the protection of the secondary amine of 2-piperidinemethanol with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol: N-Boc Protection of 2-Piperidinemethanol
This protocol is adapted from established synthetic methods.[1][5]
Materials:
-
2-Piperidinemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-piperidinemethanol (1.0 equivalent) in dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 equivalents) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in DCM dropwise to the reaction mixture.
-
Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.[1][5]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography to obtain pure this compound.
Spectroscopic Data
The structural confirmation of this compound is achieved through various spectroscopic techniques.
| Technique | Key Data |
| ¹H NMR (300 MHz, CDCl₃) | δ (ppm): 4.29 (1H, m), 3.94 (1H, br s), 3.81 (1H, dd), 3.61 (1H, dd), 2.87 (1H, br t), 2.12 (1H, br s), 1.53-1.73 (6H, m), 1.46 (9H, s) |
| ¹³C NMR (75 MHz, CDCl₃) | δ (ppm): 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8 |
| IR (cm⁻¹) | 3418, 2934, 1668 |
| Mass Spec (EI) | m/z: 215 (M+), 184, 142, 128 (100%), 84, 57 |
Applications in Drug Discovery
This compound is a versatile intermediate in the synthesis of a wide range of pharmaceutical agents. Its derivatives have shown biological activity and have been utilized in the development of:
-
GABA uptake inhibitors
-
Anti-tumor drugs
-
Growth hormone secretagogues
-
Anti-inflammatory and analgesic drugs
-
Cardiovascular drugs
-
Nootropic drugs
-
Anti-influenza virus drugs
-
Treatments for bone diseases[5]
It is a reactant for the synthesis of heterocyclic compounds, anthranilamide inhibitors of factor Xa, human GnRH receptor antagonists, and sphingosine-1-phosphate receptor agonists.[4][6]
The general workflow for the discovery of novel therapeutics utilizing this scaffold is depicted below.
Safety and Handling
This compound is classified as an irritant.[4] Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed in a dry and cool environment.[4]
-
In case of exposure:
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing.
-
Skin contact: Wash with plenty of soap and water.
-
Eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.
-
For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a fundamentally important building block in the synthesis of complex molecules, particularly in the field of drug discovery. Its straightforward synthesis, coupled with the versatile reactivity of the hydroxymethyl group, allows for the creation of diverse chemical libraries for biological screening. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound CAS#: 157634-00-9 [m.chemicalbook.com]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound , 97% , 157634-00-9 - CookeChem [cookechem.com]
The Alchemical Intermediate: A Technical Guide to N-Boc-piperidine-2-methanol in Modern Drug Discovery
In the intricate tapestry of modern pharmaceutical synthesis, certain molecular scaffolds emerge as cornerstones, enabling the efficient and elegant construction of complex bioactive molecules. N-Boc-piperidine-2-methanol, a chiral building block of profound utility, stands as a testament to this principle. Its strategic importance lies in the convergence of a conformationally constrained piperidine ring, a versatile primary alcohol, and the robust tert-butyloxycarbonyl (Boc) protecting group. This guide offers an in-depth exploration of this compound, from its fundamental properties to its sophisticated applications, tailored for the discerning researcher and drug development professional.
Core Molecular Profile: Structure and Physicochemical Properties
This compound, systematically named tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, possesses a unique architecture that dictates its reactivity and utility. The Boc group, attached to the piperidine nitrogen, serves a dual purpose: it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions, and its steric bulk influences the conformational preference of the piperidine ring. This steric hindrance can be strategically exploited in stereoselective syntheses. The primary alcohol at the 2-position provides a versatile handle for a myriad of chemical transformations.
// Atom nodes N1 [label="N", pos="0,0.5!", fontcolor="#202124"]; C1 [label="C", pos="-1.2,-0.1!", fontcolor="#202124"]; C2 [label="C", pos="-1.2,-1.6!", fontcolor="#202124"]; C3 [label="C", pos="0,-2.5!", fontcolor="#202124"]; C4 [label="C", pos="1.2,-1.6!", fontcolor="#202124"]; C5 [label="C", pos="1.2,-0.1!", fontcolor="#202124"]; C6 [label="CH₂OH", pos="2.5,0.5!", fontcolor="#202124"]; Boc_C [label="C=O", pos="-0.8,1.8!", fontcolor="#202124"]; Boc_O [label="O", pos="0,1.8!", fontcolor="#202124"]; tBu_C [label="C(CH₃)₃", pos="1.5,1.8!", fontcolor="#202124"];
// Bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C5 -- C6; N1 -- Boc_C; Boc_C -- Boc_O; Boc_O -- tBu_C; } Caption: this compound structure.
A comprehensive understanding of its physicochemical properties is paramount for its effective use in the laboratory. These properties dictate the choice of solvents, reaction conditions, and purification strategies.
| Property | Value | Source |
| CAS Number | 157634-00-9 | [1][2][3] |
| Molecular Formula | C₁₁H₂₁NO₃ | [1][2][3] |
| Molecular Weight | 215.29 g/mol | [1][2][3] |
| Appearance | White to off-white solid powder | [1][3] |
| Melting Point | 74-78 °C | [1][4] |
| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [1][4] |
| Density | 1.059 ± 0.06 g/cm³ (Predicted) | [1][4] |
| pKa | 15.08 ± 0.10 (Predicted) | [1][4] |
| Solubility | Soluble in Methanol | [5][6] |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is most commonly achieved through the N-protection of 2-piperidinemethanol. The choice of reaction conditions is critical to ensure high yield and purity, minimizing the formation of byproducts.
Experimental Protocol: N-Boc Protection of 2-Piperidinemethanol
This protocol is a robust and scalable method for the synthesis of this compound. The use of triethylamine as a base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Dichloromethane is an excellent solvent for this transformation due to its inertness and ability to dissolve both the starting material and the product.
-
Reaction Setup: To a solution of 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.1 eq).[7]
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the stirred solution.[7] The slow addition is critical to control the exothermicity of the reaction.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[7][8] Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound as a white solid.
Spectroscopic Characterization: The Molecular Fingerprint
Unequivocal characterization of the synthesized this compound is essential for quality control and to ensure its suitability for downstream applications. A combination of spectroscopic techniques provides a comprehensive structural elucidation.
| Technique | Key Observances |
| ¹H NMR | The spectrum will show a characteristic singlet for the nine protons of the tert-butyl group around δ 1.46 ppm. The protons of the piperidine ring will appear as a series of multiplets in the δ 1.19-4.29 ppm region. The presence of rotamers due to the carbamate bond may lead to broadened peaks.[1][4] |
| ¹³C NMR | The spectrum will display signals corresponding to the carbonyl carbon of the Boc group (~156.6 ppm), the quaternary carbon of the tert-butyl group (~80.0 ppm), and the carbons of the piperidine ring and the hydroxymethyl group.[4] |
| FT-IR | The spectrum will exhibit a broad absorption band in the region of 3418 cm⁻¹ corresponding to the O-H stretching of the alcohol, and a strong absorption around 1668 cm⁻¹ due to the C=O stretching of the carbamate.[1] |
| Mass Spec. | The mass spectrum will show a molecular ion peak (M+) at m/z 215, confirming the molecular weight of the compound.[1] |
Reactivity and Synthetic Applications: A Versatile Building Block
The true value of this compound lies in its versatile reactivity, which allows for its incorporation into a wide array of complex molecular architectures. The primary alcohol can be readily oxidized to the corresponding aldehyde or carboxylic acid, or converted into various leaving groups for nucleophilic substitution reactions. The Boc group can be easily removed under acidic conditions to liberate the piperidine nitrogen for further functionalization.
This versatility has led to its use in the synthesis of a diverse range of biologically active compounds, including:
-
GABA Uptake Inhibitors: The piperidine scaffold is a key component in molecules designed to modulate the GABAergic system.[1][4]
-
Anti-tumor Agents: It serves as a chiral building block in the synthesis of novel cancer therapeutics.[1][4]
-
Growth Hormone Secretagogues: Its rigid structure is beneficial in the design of compounds that stimulate the release of growth hormone.[1][4]
-
Cardiovascular and Anti-inflammatory Drugs: The piperidine moiety is a common feature in drugs targeting cardiovascular and inflammatory pathways.[1][4]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]
Conclusion
This compound has firmly established itself as a high-value intermediate in the arsenal of the modern medicinal chemist. Its unique combination of a protected nitrogen, a functionalizable alcohol, and a stereodefined piperidine core provides a powerful platform for the synthesis of novel and complex drug candidates. A thorough understanding of its properties, synthesis, and reactivity, as outlined in this guide, is essential for leveraging its full potential in the relentless pursuit of new therapeutic agents.
References
- 1. Page loading... [guidechem.com]
- 2. scbt.com [scbt.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chembk.com [chembk.com]
- 5. N-boc 4-Piperdine Methanol Exporters Suppliers & Manufacturers [sgtlifesciences.com]
- 6. N-BOC-3-Piperidine methanol - SRIRAMCHEM [sriramchem.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
N-Boc-piperidine-2-methanol introduction to synthesis.
An In-depth Technical Guide to the Synthesis of N-Boc-piperidine-2-methanol
Introduction
This compound, a key chiral building block, is of significant interest to researchers and professionals in drug development and medicinal chemistry. Its rigid piperidine scaffold, coupled with the versatile hydroxymethyl group and the stable Boc protecting group, makes it a valuable intermediate in the synthesis of a wide array of pharmaceutical agents.[1] This guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, comparative data, and a logical workflow diagram to aid in its practical application in a laboratory setting. The two predominant synthetic strategies discussed are the direct Boc protection of 2-piperidinemethanol and the reduction of an ester derivative of N-Boc-piperidine-2-carboxylic acid.
Data Presentation: Comparison of Synthetic Routes
The following table summarizes quantitative data for the two primary synthetic methods for preparing this compound, allowing for a direct comparison of their efficiency and the properties of the final product.
| Parameter | Method 1: Boc Protection of 2-Piperidinemethanol | Method 2: Reduction of N-Boc-piperidine-2-carboxylate |
| Starting Material | 2-Piperidinemethanol | Ester of N-Boc-piperidine-2-carboxylic acid |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (Et₃N) | Sodium borohydride (NaBH₄), Lithium chloride (LiCl) |
| Solvent | Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN) | Ethanol (EtOH) |
| Reaction Time | 16 - 20 hours | 8 hours |
| Reaction Temperature | Room Temperature (approx. 25°C) | Reflux |
| Yield | 84% - 89%[1] | 33% (purity)[1] |
| Melting Point (°C) | 75-77[1] | 64-66[1] |
| ¹H NMR (CDCl₃, δ ppm) | 4.29 (m, 1H), 3.94 (br s, 1H), 3.81 (dd, 1H), 3.61 (dd, 1H), 2.87 (br t, 1H), 2.12 (br s, 1H), 1.53-1.73 (m, 6H), 1.46 (s, 9H)[1] | Not explicitly provided for this method. |
| ¹³C NMR (CDCl₃, ppm) | 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8[1] | Not explicitly provided for this method. |
| Mass Spec (m/z) | 215 (M+)[1] | Not explicitly provided for this method. |
| IR (cm⁻¹) | 3418, 2934, 1668[1] | Not explicitly provided for this method. |
Mandatory Visualization
The following diagram illustrates the two primary synthetic pathways to this compound.
Caption: Synthetic pathways to this compound.
Experimental Protocols
Method 1: Boc Protection of 2-Piperidinemethanol
This protocol details the direct N-protection of 2-piperidinemethanol using di-tert-butyl dicarbonate.
Materials:
-
2-Piperidinemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate (EtOAc)
Procedure:
-
Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane or acetonitrile.
-
Add triethylamine (1.1 to 3.5 eq) to the solution.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.05 to 1.2 eq) in the same solvent to the reaction mixture at room temperature.[1][2]
-
Stir the reaction mixture at room temperature for 16 to 20 hours.[1][2]
-
Quench the reaction by adding water.
-
Separate the organic layer. If dichloromethane is used, wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.[1]
-
Filter the drying agent and concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using a mixture of hexane and ethyl acetate (e.g., 1:1) as the eluent, to yield this compound as a white solid.[1]
Method 2: Reduction of an Ester of N-Boc-piperidine-2-carboxylic acid
This protocol describes the reduction of an N-Boc-protected piperidine carboxylate to the corresponding alcohol.
Materials:
-
Ester of N-Boc-piperidine-2-carboxylic acid
-
Sodium borohydride (NaBH₄)
-
Lithium chloride (LiCl)
-
Dry ethanol (EtOH)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Magnesium sulfate (MgSO₄)
-
Chloroform (CHCl₃)
Procedure:
-
Dissolve the ester of N-Boc-piperidine-2-carboxylic acid (1.0 eq) in dry ethanol in a flask under a nitrogen atmosphere and cool in an ice bath.
-
Carefully add sodium borohydride (3.0 eq) and lithium chloride (0.15 eq).[1]
-
Reflux the reaction mixture for 8 hours.[1]
-
After cooling, adjust the pH of the mixture to 7 by adding 1 N HCl.[1]
-
Extract the mixture with ethyl acetate (3 x volume of ethanol).[1]
-
Dry the combined organic extracts over anhydrous magnesium sulfate.[1]
-
Filter and remove the solvent under reduced pressure.
-
Redissolve the residue in chloroform and filter to remove any precipitate.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain this compound.[1]
References
The Versatile Architect: A Technical Guide to N-Boc-Piperidine-2-Methanol in Organic Synthesis
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmaceuticals and natural products.[1][2] Among the vast array of substituted piperidines, N-Boc-piperidine-2-methanol emerges as a particularly valuable and versatile chiral building block.[1] Its strategic combination of a protected amine, a reactive primary alcohol, and a defined stereocenter at the 2-position provides chemists with a powerful tool for the enantioselective construction of complex molecular architectures. This technical guide offers an in-depth exploration of this compound, from its synthesis and physicochemical properties to its pivotal role in the synthesis of high-value organic compounds and active pharmaceutical ingredients (APIs).
Physicochemical Properties: A Foundation for Synthetic Strategy
A thorough understanding of the physical and chemical characteristics of this compound is essential for its effective application in synthesis. Typically a white crystalline solid, its properties are summarized below, providing a practical reference for researchers.[3][4][5]
| Property | Value | Reference |
| CAS Number | 157634-00-9 | [3][5] |
| Molecular Formula | C₁₁H₂₁NO₃ | [3][5] |
| Molecular Weight | 215.29 g/mol | [3][5] |
| Melting Point | 74-78 °C | [3][4] |
| Boiling Point | 308.0 ± 15.0 °C (Predicted) | [3] |
| Density | 1.059 ± 0.06 g/cm³ (Predicted) | [3] |
| Solubility | Soluble in methanol and other common organic solvents.[4] | |
| Appearance | White crystalline powder.[4] |
The tert-butyloxycarbonyl (Boc) protecting group plays a crucial role in the utility of this molecule.[6][7] It renders the piperidine nitrogen less nucleophilic, allowing for selective reactions at other sites of the molecule. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, providing a strategic handle for subsequent synthetic transformations.[6][8][9]
Synthesis of this compound: Crafting the Chiral Scaffold
The preparation of this compound can be achieved through several synthetic routes. The most common and straightforward method involves the N-protection of commercially available 2-piperidinemethanol.[3][4][10] Additionally, enantiomerically pure forms can be synthesized from chiral starting materials like L-lysine.[1]
Method 1: Direct N-Boc Protection of 2-Piperidinemethanol
This is the most widely employed method due to its simplicity and high yield.
Caption: General workflow for the N-Boc protection of 2-piperidinemethanol.
Experimental Protocol: N-Boc Protection of 2-Piperidinemethanol [1][3]
-
Dissolution: Dissolve 2-piperidinemethanol (1.0 eq) in a suitable organic solvent such as dichloromethane (CH₂Cl₂) or acetonitrile (CH₃CN) and cool the solution to 0 °C in an ice bath.
-
Base Addition: Add a base, typically triethylamine (Et₃N) (1.1-1.5 eq), to the solution.
-
Boc₂O Addition: Add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in the same solvent dropwise to the reaction mixture while maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-20 hours.
-
Work-up: Quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to yield this compound as a white solid.
Method 2: Reduction of N-Boc-Pipecolic Acid Derivatives
An alternative route involves the reduction of an N-Boc protected piperidine-2-carboxylic acid (N-Boc-pipecolic acid) or its ester. This method is particularly useful for accessing enantiomerically pure this compound from the corresponding chiral pipecolic acid.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [guidechem.com]
- 4. This compound CAS#: 157634-00-9 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Protecting group - Wikipedia [en.wikipedia.org]
- 7. Protective Groups [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. fiveable.me [fiveable.me]
- 10. This compound synthesis - chemicalbook [chemicalbook.com]
N-Boc-piperidine-2-methanol as a chiral building block.
An In-Depth Technical Guide to N-Boc-piperidine-2-methanol as a Chiral Building Block
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Executive Summary
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved pharmaceuticals.[1] The introduction of stereocenters into this framework offers a powerful strategy to refine pharmacological activity, enhance target selectivity, and optimize pharmacokinetic properties.[2] This guide focuses on this compound, a versatile and highly valuable chiral building block. We will dissect the methodologies for its synthesis, chiral resolution, and key chemical transformations. By grounding our discussion in established protocols and real-world applications, this document aims to provide researchers with the expert insights necessary to effectively leverage this scaffold in complex synthetic campaigns and innovative drug discovery programs.
The Strategic Value of the Chiral 2-Substituted Piperidine Scaffold
The six-membered nitrogenous heterocycle of piperidine is a recurring motif in a vast number of natural products and synthetic drugs.[] Its conformational flexibility, combined with its ability to engage in hydrogen bonding and serve as a basic handle, makes it an ideal structural element for interacting with biological targets. The introduction of a chiral center at the 2-position, adjacent to the nitrogen atom, provides a defined three-dimensional vector for substituents. This stereochemical control is critical for modulating interactions with chiral biological macromolecules like proteins and enzymes, ultimately influencing a drug's efficacy and safety profile.[2]
This compound, specifically, offers two orthogonal points for chemical modification: the nucleophilic nitrogen (temporarily masked by the Boc group) and the primary hydroxyl group. This dual functionality allows for a wide array of synthetic elaborations, making it a preferred starting material for constructing complex molecular architectures.
Physicochemical Properties and Handling
Before its application, a fundamental understanding of the physical and chemical properties of this compound is essential.
| Property | Value | Reference(s) |
| CAS Number | 157634-00-9 | [4] |
| Molecular Formula | C₁₁H₂₁NO₃ | [4] |
| Molecular Weight | 215.29 g/mol | [4] |
| Appearance | White crystalline powder or solid | [5] |
| Melting Point | 74-78 °C | [4] |
| Boiling Point | 308.0±15.0 °C (Predicted) | [4] |
| Solubility | Soluble in methanol and other common organic solvents | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [4] |
Synthesis of Racemic this compound
The racemic form of the title compound is typically prepared via two primary routes: protection of the commercially available 2-piperidinemethanol or reduction of an N-Boc protected pipecolic acid derivative.
N-Boc Protection of 2-Piperidinemethanol
This is the most direct and common laboratory-scale method. The secondary amine of 2-piperidinemethanol is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.
Caption: N-Boc Protection Workflow.
Experimental Protocol: N-Boc Protection of 2-Piperidinemethanol [6]
-
Setup: To a round-bottom flask charged with 2-piperidinemethanol (1.0 eq) and a magnetic stir bar, add dichloromethane (DCM) to make a ~0.2 M solution.
-
Base Addition: Add triethylamine (Et₃N) (1.5 eq) to the stirred solution.
-
Boc₂O Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in DCM. Add this solution dropwise to the reaction mixture at room temperature.
-
Reaction: Stir the mixture at room temperature for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: If necessary, purify the product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.[4]
Reduction of N-Boc-pipecolic Acid Ester
An alternative route involves the reduction of the corresponding ester of N-Boc-pipecolic acid. This method is advantageous if starting from pipecolic acid.
Experimental Protocol: Reduction with NaBH₄/LiCl [4]
-
Setup: Dissolve the N-Boc-pipecolic acid ester (e.g., methyl or ethyl ester) (1.0 eq) in dry ethanol in a round-bottom flask under a nitrogen atmosphere and cool in an ice bath.
-
Reagent Addition: Carefully add lithium chloride (LiCl) (0.15 eq) followed by the portion-wise addition of sodium borohydride (NaBH₄) (3.0 eq).
-
Reaction: Remove the ice bath and reflux the mixture for 8 hours.
-
Work-up: Cool the reaction to room temperature and carefully add 1 N HCl to adjust the pH to ~7.
-
Extraction: Extract the mixture with ethyl acetate (3 x volumes). Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄).
-
Isolation & Purification: Filter and concentrate the solution. The resulting residue can be purified by column chromatography to yield this compound.
Accessing Enantiopure (R)- and (S)-N-Boc-piperidine-2-methanol
The true value of this building block lies in its enantiopure forms. These can be accessed through chiral resolution of the racemate or via asymmetric synthesis.
Classical Chiral Resolution
A robust and scalable method involves the resolution of racemic 2-piperidinemethanol prior to Boc protection, using a chiral acid like L-(+)-tartaric acid to form diastereomeric salts.[7]
Caption: Chiral Resolution and Protection Workflow.
Experimental Protocol: Resolution of Racemic 2-Piperidinemethanol [7]
-
Salt Formation: Prepare a solution of racemic 2-piperidinemethanol in a suitable solvent such as ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent.
-
Crystallization: Add the tartaric acid solution to the amine solution. Allow the mixture to stand, which promotes the preferential crystallization of one diastereomeric salt (e.g., the (S)-amine salt with L-tartaric acid).
-
Isolation: Collect the crystalline salt by filtration. The diastereomeric purity can be enhanced by recrystallization.
-
Liberation of Free Amine: Treat the purified diastereomeric salt with a base (e.g., aqueous NaOH) to liberate the enantiopure free amine.
-
Extraction: Extract the free amine into an organic solvent (e.g., DCM), dry the solution, and concentrate to yield the enantiopure 2-piperidinemethanol.
-
Protection: The resulting enantiopure amine can then be protected with Boc₂O as described in section 3.1 to yield the target enantiopure this compound. The other enantiomer can be recovered from the mother liquor from step 3.
Enzymatic and Dynamic Resolutions
For related structures, enzymatic kinetic resolution has proven effective.[8] For instance, lipases can selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the unreacted alcohol and the newly formed ester. Furthermore, dynamic kinetic resolution (DKR) and dynamic thermodynamic resolution (DTR) of N-Boc-2-lithiopiperidine have been developed, offering highly enantioselective routes to various 2-substituted piperidines.[9] These advanced methods provide access to either enantiomer from the same racemic starting material.[9]
Key Synthetic Transformations
The primary alcohol of this compound is a versatile handle for further synthetic elaboration. Oxidation to the corresponding aldehyde is a particularly crucial transformation.
Oxidation to N-Boc-2-piperidinaldehyde
Mild oxidation is required to form the aldehyde without epimerizing the adjacent chiral center or over-oxidizing to the carboxylic acid. Reagents like Dess-Martin periodinane (DMP) are well-suited for this purpose.[10]
Experimental Protocol: Dess-Martin Oxidation [10]
-
Setup: Dissolve this compound (1.0 eq) in anhydrous DCM in a flask under a nitrogen atmosphere and cool to 0 °C.
-
Oxidation: Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution.
-
Reaction: Allow the mixture to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.
-
Quench: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃). Stir vigorously until the layers are clear.
-
Extraction & Isolation: Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the crude N-Boc-2-piperidinaldehyde, which is often used immediately in the next step.
This aldehyde is a key intermediate for chain extension via Wittig reactions, Grignard additions, or reductive aminations, significantly expanding the synthetic utility of the original building block.[10][11]
Applications in the Synthesis of Bioactive Molecules
Both enantiomers of this compound have been employed as starting materials for the synthesis of complex natural products and pharmaceutical agents.
Synthesis of Local Anesthetics (Ropivacaine)
(S)-N-Boc-piperidine-2-methanol can be oxidized to (S)-N-Boc-pipecolic acid. This acid is a key precursor to the local anesthetic Ropivacaine. The synthesis involves amidation with 2,6-dimethylaniline followed by N-alkylation.[10]
Synthesis of Piperidine Alkaloids
The enantiopure N-Boc protected aldehyde derived from the title compound is a common starting point for synthesizing various piperidine alkaloids. For example, the synthesis of (+)- and (−)-dumetorine and (+)- and (−)-epidihydropinidine has been achieved starting from the enantiomers of N-Boc-piperidine-2-ethanol (a simple homolog of our title compound, accessible via the aldehyde).[11] These syntheses often rely on key steps like asymmetric allylboration or Beak's α-lithiation/alkylation to install additional stereocenters and substituents.[11]
The Boc Group: A Strategic Choice for Protection
The selection of the tert-butoxycarbonyl (Boc) group is a deliberate and strategic choice rooted in its unique chemical properties.[2][12]
-
Acid Lability: The Boc group is readily cleaved under mild acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in dioxane), which are orthogonal to many other reaction conditions.[13]
-
Broad Stability: It is exceptionally stable to a wide range of reagents, including strong bases, nucleophiles, and conditions used for catalytic hydrogenation.[12] This robustness allows for extensive modification of other parts of the molecule without premature deprotection.
-
Orthogonality: Its acid-labile nature provides excellent orthogonality with base-labile protecting groups (like Fmoc) and groups removed by hydrogenolysis (like Cbz), which is fundamental in complex, multi-step syntheses such as solid-phase peptide synthesis.[2][]
-
Clean Deprotection: The byproducts of Boc group cleavage are volatile (isobutene and CO₂), simplifying purification of the final product.[14]
Caption: Orthogonality of Common Amine Protecting Groups.
Conclusion
This compound is more than a mere chemical reagent; it is a strategic chiral building block that empowers chemists to construct complex, stereochemically defined molecules. Its value is derived from the privileged nature of the piperidine scaffold, the synthetic versatility afforded by its dual functionality, and the robust, orthogonal nature of the Boc protecting group. A thorough understanding of the protocols for its synthesis, resolution, and subsequent functionalization, as detailed in this guide, is crucial for any researcher aiming to innovate in the fields of medicinal chemistry and total synthesis. The continued application of this building block in sophisticated synthetic programs underscores its enduring importance in the quest for novel therapeutics.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. youtube.com [youtube.com]
The Strategic Synthesis of N-Boc-piperidine-2-methanol and Its Derivatives: A Technical Guide for Medicinal Chemists
Abstract
The piperidine scaffold is a privileged structural motif in medicinal chemistry, integral to the architecture of a multitude of therapeutic agents.[1][2] Among its functionalized variants, N-Boc-piperidine-2-methanol emerges as a pivotal building block, offering a synthetically versatile platform for the elaboration of complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis of this compound and its subsequent transformation into a diverse array of derivatives. We will delve into the mechanistic rationale behind key synthetic strategies, provide detailed, field-tested protocols, and present data-driven insights to empower researchers in drug discovery and development.
Introduction: The Significance of the Piperidine-2-methanol Core
The piperidine ring's prevalence in pharmaceuticals stems from its favorable physicochemical properties, including its ability to confer aqueous solubility and engage in crucial hydrogen bonding interactions with biological targets.[2][3] The 2-hydroxymethyl substituent introduces a key functional handle for further chemical modification, enabling the exploration of vast chemical space. The tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is instrumental, enhancing stability and allowing for controlled, selective reactions at other positions of the molecule.
This compound and its derivatives have demonstrated significant biological activities, serving as precursors for GABA uptake inhibitors, antitumor agents, growth hormone secretagogues, and drugs targeting cardiovascular and inflammatory diseases.[4]
Core Synthesis: Accessing this compound
Two primary, reliable strategies dominate the synthesis of the target compound: protection of the commercially available 2-(hydroxymethyl)piperidine and reduction of an N-Boc protected piperidine-2-carboxylic acid or its ester.
Strategy 1: Direct N-Boc Protection
This is the most straightforward approach, leveraging the nucleophilicity of the secondary amine in 2-(hydroxymethyl)piperidine. The choice of base and solvent is critical to achieving high yields and purity.
Experimental Protocol: N-Boc Protection of 2-(Hydroxymethyl)piperidine
-
To a solution of 2-(hydroxymethyl)piperidine (1.0 eq) in acetonitrile (CH3CN), add di-tert-butyl dicarbonate (Boc₂O) (1.05 eq). The use of a slight excess of Boc₂O ensures complete consumption of the starting material. Acetonitrile is an excellent solvent for this reaction due to its polarity and ability to dissolve both reactants.
-
Stir the reaction mixture at 25 °C for 20 hours. The reaction is typically monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LCMS) to confirm the disappearance of the starting material.
-
Upon completion, concentrate the mixture under reduced pressure. This removes the solvent and any volatile byproducts.
-
The resulting residue is the desired product, this compound, which can be purified further by column chromatography if necessary. In many cases, the crude product is of sufficient purity for subsequent steps. A reported yield for this method is 89%.[4]
Causality Behind Choices: The use of Boc₂O is standard for introducing the Boc protecting group due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂). The absence of a strong base minimizes side reactions.
Strategy 2: Reduction of N-Boc-pipecolinic Acid or its Ester
This strategy is particularly valuable when starting from readily available N-Boc-pipecolinic acid. The choice of reducing agent is paramount to selectively reduce the carboxylic acid or ester in the presence of the Boc group.
Experimental Protocol: Reduction of an N-Boc-piperidine-2-carboxylate Ester
-
Dissolve the N-Boc-piperidine-2-carboxylate ester (1.0 eq) in dry ethanol in an ice bath under a nitrogen atmosphere. The use of a dry solvent and inert atmosphere is crucial when working with reactive hydrides like sodium borohydride.
-
Carefully add sodium borohydride (NaBH₄) (3.0 eq) and lithium chloride (LiCl) (0.15 eq). Sodium borohydride is the primary reducing agent. Lithium chloride acts as a Lewis acid, coordinating to the carbonyl oxygen and enhancing its electrophilicity, thereby facilitating the reduction.
-
Reflux the mixture for 8 hours. The elevated temperature is necessary to drive the reduction to completion.
-
After cooling, adjust the pH to 7 by adding 1 N HCl. This quenches the excess NaBH₄ and neutralizes the reaction mixture.
-
Extract the product with ethyl acetate (EtOAc) and dry the combined organic layers over magnesium sulfate (MgSO₄).
-
After solvent removal, the crude product can be purified by column chromatography. A reported yield for a similar procedure was 33% after purification.[4]
Causality Behind Choices: While lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent, NaBH₄ is often preferred for its milder nature and greater functional group tolerance.[5] The addition of LiCl is a key trick to enhance the reducing power of NaBH₄ for esters, which are generally less reactive than ketones or aldehydes.
Table 1: Physicochemical Properties of this compound [4][6]
| Property | Value |
| CAS Number | 157634-00-9 |
| Molecular Formula | C₁₁H₂₁NO₃ |
| Molecular Weight | 215.29 g/mol |
| Melting Point | 74-78 °C |
| Boiling Point | 308.0±15.0 °C (Predicted) |
| Density | 1.059±0.06 g/cm³ (Predicted) |
| pKa | 15.08±0.10 (Predicted) |
Synthesis of Key Derivatives: Expanding the Chemical Toolbox
The true utility of this compound lies in its capacity to serve as a precursor to a wide range of derivatives. The primary alcohol and the protected secondary amine are the key reaction sites.
Oxidation to the Aldehyde: A Gateway to Further Functionalization
Oxidation of the primary alcohol to the corresponding aldehyde, N-Boc-piperidine-2-carbaldehyde, provides a versatile intermediate for reactions such as Wittig olefination, reductive amination, and aldol condensations.
Experimental Protocol: Swern Oxidation
-
In a flask under a nitrogen atmosphere, dissolve dimethyl sulfoxide (DMSO) (2.2 eq) in dichloromethane (DCM) at -78 °C.
-
Slowly add oxalyl chloride (1.1 eq) and stir for 15 minutes. This forms the reactive electrophilic sulfur species.
-
Add a solution of this compound (1.0 eq) in DCM and stir for 30 minutes. The alcohol attacks the sulfur species.
-
Add triethylamine (TEA) (5.0 eq) and allow the reaction to warm to room temperature. TEA acts as a base to deprotonate the intermediate and facilitate the elimination to form the aldehyde.
-
Quench the reaction with water and extract the product with DCM.
-
The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to give the crude aldehyde, which is often used without further purification.
Causality Behind Choices: The Swern oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes with minimal over-oxidation to the carboxylic acid. The low temperature is critical to control the reactivity of the intermediate species.
Conversion to N-Boc-2-cyanopiperidine: A Precursor to Amines and Carboxylic Acids
The cyano group is a versatile functional group that can be hydrolyzed to a carboxylic acid or reduced to a primary amine.
Experimental Workflow: From Alcohol to Nitrile
Caption: Synthesis of N-Boc-2-cyanopiperidine from the corresponding alcohol.
Experimental Protocol:
-
Mesylation/Tosylation: Convert the primary alcohol of this compound to a good leaving group, such as a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride, respectively, in the presence of a base like pyridine or triethylamine.
-
Nucleophilic Substitution: Displace the leaving group with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a polar aprotic solvent like dimethylformamide (DMF) or DMSO.
Derivatization via the Hydroxyl Group: Ether and Ester Formation
The hydroxyl group can be readily converted into ethers and esters, allowing for the introduction of a wide variety of substituents.
Experimental Protocol: Williamson Ether Synthesis
-
Deprotonate the alcohol of this compound with a strong base, such as sodium hydride (NaH), in an anhydrous aprotic solvent like tetrahydrofuran (THF).
-
Add an alkyl halide (e.g., methyl iodide, benzyl bromide) and stir the reaction at room temperature or with gentle heating until completion.
Experimental Protocol: Esterification
-
React this compound with an acyl chloride or anhydride in the presence of a base like pyridine or triethylamine.
-
Alternatively, use a carboxylic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Advanced Applications: Chiral Synthesis and Complex Molecule Construction
Enantiomerically pure this compound is a valuable chiral building block for the asymmetric synthesis of complex natural products and pharmaceuticals.
Asymmetric Synthesis of Piperidine Alkaloids: Enantiopure N-Boc-2-piperidineethanol, a homolog of the title compound, has been utilized as a common starting material for the synthesis of both enantiomers of piperidine alkaloids like dumetorine and epidihydropinidine.[7] Key steps in these syntheses often involve Wittig reactions to extend the side chain and α-lithiation/alkylation for introducing substituents onto the piperidine ring.[7]
Dynamic Kinetic Resolution: The synthesis of enantiopure N-Boc-pipecolic acid, a precursor to this compound, has been achieved through the highly enantioselective catalytic dynamic resolution of N-Boc-2-lithiopiperidine.[8][9] This advanced technique allows for the conversion of a racemic starting material into a single enantiomer of the product.
Conclusion
This compound is a cornerstone building block in modern medicinal chemistry. Its straightforward synthesis and the versatility of its hydroxyl and protected amine functionalities provide a robust platform for the generation of diverse and complex molecular scaffolds. The synthetic strategies and protocols outlined in this guide are intended to provide researchers with the practical knowledge and conceptual understanding necessary to effectively utilize this important intermediate in their drug discovery endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. Acid to Alcohol - Common Conditions [commonorganicchemistry.com]
- 6. This compound CAS#: 157634-00-9 [m.chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Use of N-Boc Protecting Groups in Piperidines
For Researchers, Scientists, and Drug Development Professionals
The tert-Butoxycarbonyl (Boc) protecting group is a cornerstone in modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical agents containing the piperidine scaffold. The piperidine ring is a prevalent motif in numerous approved drugs, making the strategic manipulation of its reactivity paramount. The N-Boc group offers a robust and versatile tool for the temporary deactivation of the piperidine nitrogen, enabling selective functionalization at other positions of the heterocycle. Its widespread use stems from its predictable stability across a range of reaction conditions and its facile, clean cleavage under mild acidic conditions.[1][2]
This technical guide provides a comprehensive overview of the fundamental principles governing the use of the N-Boc protecting group in piperidine chemistry. It details the mechanisms of its introduction and removal, provides detailed experimental protocols, and presents quantitative data to inform synthetic strategy and optimization.
Core Principles: Protection, Stability, and Deprotection
The strategic advantage of the N-Boc group lies in its ability to modulate the nucleophilicity and basicity of the piperidine nitrogen. The steric bulk and electron-withdrawing nature of the Boc group effectively shield the nitrogen lone pair, rendering it unreactive towards a variety of electrophiles and reaction conditions.[1][3]
Key Features of the N-Boc Protecting Group:
-
Stability: The N-Boc group is remarkably stable in basic and nucleophilic environments, as well as under conditions of catalytic hydrogenation.[1] This stability makes it an excellent orthogonal protecting group to the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-labile carboxybenzyl (Cbz) group.[1][2]
-
Acid Lability: The defining characteristic of the Boc group is its susceptibility to cleavage under acidic conditions.[1][4] This allows for its selective removal in the presence of other acid-stable functionalities, a critical aspect of multi-step synthetic campaigns.[1]
Introduction of the N-Boc Group (Protection)
The most common and efficient method for the introduction of the N-Boc group onto a piperidine nitrogen is through the reaction with di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[1][5] The reaction proceeds via a nucleophilic acyl substitution mechanism where the piperidine nitrogen attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[1] While the reaction can proceed without a base, the use of a mild base such as triethylamine (TEA) or sodium hydroxide (NaOH) is common to neutralize the protonated amine and accelerate the reaction.[1] 4-Dimethylaminopyridine (DMAP) can also be used as a catalyst.[1]
Removal of the N-Boc Group (Deprotection)
The cleavage of the N-Boc group is typically achieved under acidic conditions.[5] The mechanism involves protonation of the carbamate oxygen, followed by the elimination of isobutylene and carbon dioxide to liberate the free amine.[1] Strong acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) are highly effective.[1][6] A solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or methanol is another widely used method.[6][7]
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the N-Boc protection and deprotection of piperidines.
| Reagent (eq.) | Base (eq.) | Solvent | Temperature | Time (h) | Yield (%) | Reference |
| N-Boc Protection | ||||||
| Boc₂O (1.1 - 1.2) | TEA or NaOH (optional) | DCM, THF, or Dioxane/Water | Room Temperature | Varies (monitor by TLC) | >90 (estimated) | [1][2] |
| Boc₂O (3.0) | Et₃N (5.0) | DCM | 0 °C to Room Temperature | 16 | Not specified | [8] |
| Boc₂O (1.5) | TEA (4.0), DMAP (0.1) | CH₂Cl₂ | 0 °C to Room Temperature | 6 | 92 | |
| N-Boc Deprotection | ||||||
| TFA (20-50% v/v) | - | DCM | Room Temperature | 1 - 4 | High | [1][6] |
| 4M HCl in Dioxane (3-5) | - | Dioxane or Methanol | Room Temperature | 1 - 4 | High | [2][6] |
Experimental Protocols
Protocol 1: General N-Boc Protection of Piperidine
Materials:
-
Piperidine (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)[1]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
-
Triethylamine (TEA) (optional, 1.2 eq)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve piperidine (1.0 eq) in DCM or THF.
-
If using a base, add TEA (1.2 eq) to the solution.
-
Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) portion-wise to the stirred solution at room temperature.[1]
-
Stir the reaction mixture at room temperature and monitor the progress by Thin-Layer Chromatography (TLC).[1]
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc protected piperidine.[1]
-
Purify the crude product by column chromatography if necessary.[1]
Protocol 2: N-Boc Deprotection using Trifluoroacetic Acid (TFA)
Materials:
-
N-Boc protected piperidine (1.0 eq)
-
Dichloromethane (DCM)[1]
-
Trifluoroacetic acid (TFA)[1]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution[6]
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in dichloromethane (DCM).
-
Slowly add trifluoroacetic acid (TFA) to the solution at 0 °C to a final concentration of 20-50% (v/v).[1] Caution: The reaction is exothermic and evolves CO₂ and isobutene gas; ensure adequate ventilation.[1]
-
Stir the mixture at room temperature for 1 to 4 hours.[6]
-
Monitor the reaction by TLC or LC-MS.[6]
-
Once the reaction is complete, carefully neutralize the excess acid by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.[6]
-
Extract the aqueous layer multiple times with DCM.[6]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[6]
-
Filter and concentrate under reduced pressure to obtain the deprotected piperidine.
Protocol 3: N-Boc Deprotection using HCl in Dioxane
Materials:
Procedure:
-
Dissolve the N-Boc protected piperidine (1.0 eq) in a minimal amount of methanol or dioxane.[6]
-
Add a 4M solution of HCl in 1,4-dioxane (3-5 equivalents) to the stirred solution at room temperature.[6]
-
Stir the mixture at room temperature for 1 to 4 hours.[1] The hydrochloride salt of the deprotected piperidine may precipitate.[6]
-
Monitor the reaction by TLC or LC-MS.[1]
-
Upon completion, the product can be isolated by removing the solvent under reduced pressure or by precipitating the hydrochloride salt with the addition of diethyl ether and collecting by filtration.[1][6]
Orthogonal Protection Strategies
The stability of the N-Boc group to basic conditions and hydrogenolysis allows for its use in orthogonal protection schemes, which are crucial for the synthesis of complex molecules with multiple functional groups.[1][2] For instance, an N-Boc protected piperidine can be used in conjunction with an Fmoc-protected amine or a Cbz-protected amine elsewhere in the molecule, allowing for the selective deprotection of each amine under distinct reaction conditions.
Conclusion
The N-Boc protecting group is an indispensable tool in the synthesis of piperidine-containing compounds. Its robustness under a wide array of reaction conditions, coupled with its clean and facile removal under mild acidic conditions, provides chemists with a reliable and versatile option for amine protection.[1] A thorough understanding of its chemical properties, the mechanisms of its application and removal, and its strategic use in orthogonal protection schemes is essential for researchers, scientists, and drug development professionals aiming to design and execute efficient and elegant synthetic routes to complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
An In-depth Technical Profile of N-Boc-piperidine-2-methanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the fundamental physicochemical properties of N-Boc-piperidine-2-methanol, a key building block in synthetic organic chemistry, particularly in the development of pharmaceutical agents.
Physicochemical Data Summary
The quantitative properties of this compound are summarized in the table below for ease of reference and comparison.
| Property | Value |
| Molecular Formula | C11H21NO3[1][2][3][4] |
| Molecular Weight | 215.29 g/mol [1][2][3][5] |
| CAS Number | 157634-00-9[1][2][3][5] |
| Melting Point | 74-78 °C[1][5] |
| Boiling Point (Predicted) | 308.0 ± 15.0 °C[1] |
| Density (Predicted) | 1.059 ± 0.06 g/cm³[1] |
Structural and Molecular Information
This compound, also known as 2-Hydroxymethylpiperidine-1-carboxylic acid tert-butyl ester or N-Boc-2-(hydroxymethyl)piperidine, is a derivative of piperidine.[3] The "Boc" group (tert-butyloxycarbonyl) serves as a protecting group for the amine, which is a common strategy in peptide synthesis and the construction of complex molecules.
Figure 1: Relationship between this compound and its core molecular properties.
Experimental Protocols: Synthesis Overview
A common method for the synthesis of this compound involves the reaction of 2-piperidinylmethanol with di-tert-butyl dicarbonate (Boc2O).[1] This reaction is typically carried out in a suitable solvent such as acetonitrile or dichloromethane, often in the presence of a base like triethylamine to neutralize the acid formed during the reaction.[1] The crude product is then purified, commonly by column chromatography, to yield the final white solid product.[1]
Figure 2: A simplified workflow for the synthesis of this compound.
References
Stereochemistry of N-Boc-piperidine-2-methanol.
An In-Depth Technical Guide to the Stereochemistry of N-Boc-piperidine-2-methanol
Abstract
The piperidine moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of pharmaceutical agents.[1] The introduction of a stereocenter, particularly at the C-2 position, transforms this common heterocycle into a high-value chiral building block. This guide focuses on this compound, a versatile intermediate whose stereochemical integrity is paramount for its application in the synthesis of enantiomerically pure drug candidates. We will dissect the conformational complexities introduced by the N-tert-butyloxycarbonyl (Boc) group, explore the primary strategies for obtaining single enantiomers—including chiral pool synthesis, asymmetric synthesis, and classical resolution—and detail the analytical methods crucial for stereochemical verification. This document is intended for researchers, chemists, and drug development professionals who leverage chiral piperidines to construct complex molecular architectures.
The Stereochemical and Conformational Landscape
This compound possesses a single stereocenter at the C-2 position of the piperidine ring, giving rise to two enantiomers: (R)- and (S)-N-Boc-piperidine-2-methanol. The true complexity of this molecule, however, lies not just in its chirality but in its conformational dynamics.
1.1. N-Boc Group Rotamers
The bulky tert-butyloxycarbonyl (Boc) protecting group introduces a significant analytical challenge. Due to the partial double-bond character of the carbamate C-N bond, rotation is restricted, leading to the presence of two distinct rotamers (rotational isomers) in solution at room temperature. This phenomenon often results in broadened or duplicated signals in NMR spectra, complicating structural elucidation.[2] When analyzing this compound, it is critical to recognize that these complex spectra do not indicate impurity but rather a dynamic equilibrium between conformational states.
1.2. Piperidine Ring Conformation
Like cyclohexane, the piperidine ring predominantly adopts a chair conformation to minimize steric strain. The presence of substituents dictates the preferred equilibrium between the two possible chair forms. For a 2-substituted piperidine, the substituent—in this case, the hydroxymethyl group (–CH₂OH)—can occupy either an axial or an equatorial position.
The bulky N-Boc group generally prefers an equatorial position to minimize steric interactions. However, the interplay between the N-Boc group and the C-2 hydroxymethyl substituent creates a nuanced conformational preference. The equilibrium is influenced by A-values (conformational free energies) and potential intramolecular hydrogen bonding between the hydroxyl proton and the carbamate oxygen. Computational and experimental studies on related substituted piperidines show that electrostatic interactions and hyperconjugation can significantly influence this equilibrium, sometimes favoring the axial conformer in unexpected ways.[3][4]
Caption: Fig 1: Conformational equilibrium of the piperidine ring.
Strategies for Accessing Enantiopure Material
The synthesis of enantiomerically pure this compound is a critical endeavor. The choice of strategy depends on factors such as scale, cost, available starting materials, and desired enantiomeric purity. The three primary approaches are chiral pool synthesis, resolution of a racemate, and asymmetric synthesis.
Caption: Fig 2: Major routes to enantiopure this compound.
2.1. Chiral Pool Synthesis: The L-Lysine Approach
A scientifically elegant route leverages the chirality of naturally occurring molecules. The amino acid L-lysine serves as a cost-effective and readily available starting material for the (S)-enantiomer.
-
Causality and Mechanism: This pathway mimics a biosynthetic route.[1] L-lysine is first decarboxylated to yield cadaverine. Subsequent oxidative deamination and cyclization form Δ¹-piperideine, which is then reduced to piperidine. A laboratory synthesis based on these transformations provides a reliable, albeit multi-step, route to (S)-piperidine-2-methanol, which is then protected with the Boc group.[1] The primary advantage here is the unambiguous stereochemical outcome, directly inherited from the L-lysine starting material.
2.2. Resolution of Racemates: Separation by Diastereomeric Salt Formation
This classical and industrially scalable method involves separating a racemic mixture of 2-piperidinemethanol before the Boc-protection step.[1][5]
-
Principle of Operation: The strategy relies on the principle that while enantiomers have identical physical properties, diastereomers do not. By reacting the racemic amine with an enantiomerically pure chiral acid (a resolving agent), a pair of diastereomeric salts is formed. These salts possess different solubilities in a given solvent, allowing one to crystallize preferentially.[5]
Caption: Fig 3: Principle of chiral resolution via diastereomeric salts.
Experimental Protocol: Resolution of (±)-2-Piperidinemethanol
This protocol is a representative procedure based on established methods using L-(+)-tartaric acid.[1]
-
Salt Formation: Dissolve racemic 2-piperidinemethanol (1.0 eq) in a minimal amount of a suitable solvent, such as ethanol. In a separate flask, dissolve an equimolar amount of L-(+)-tartaric acid in the same solvent.
-
Crystallization: Add the tartaric acid solution to the racemic amine solution. The mixture may be gently warmed to ensure complete dissolution. Allow the solution to cool slowly to room temperature and then stand, promoting the selective crystallization of one diastereomeric salt.
-
Isolation: Collect the crystalline salt by vacuum filtration and wash with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. The diastereomeric purity can be enhanced by recrystallization.
-
Liberation of Free Amine: Dissolve the isolated diastereomeric salt in water and basify the solution (e.g., with NaOH) to a pH > 12. This liberates the free amine.
-
Extraction: Extract the enantiomerically enriched 2-piperidinemethanol into an organic solvent (e.g., dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Boc Protection: The resulting enantiopure amine is then protected using the standard procedure with di-tert-butyl dicarbonate (Boc₂O).[2]
2.3. Asymmetric Synthesis
Directly creating the desired enantiomer is the most efficient approach. Asymmetric deprotonation of N-Boc-piperidine, followed by reaction with an electrophile, is a powerful method.[6] For this compound, this involves a two-step process: asymmetric α-lithiation and subsequent reaction with formaldehyde or a synthetic equivalent.
-
Mechanism and Control: This reaction uses a strong base like sec-butyllithium in the presence of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate.[7][8] The chiral ligand coordinates to the lithium cation, creating a chiral environment around the deprotonation site. This directs the removal of a proton from one of the two enantiotopic α-positions, forming a configurationally stable organolithium intermediate. Quenching this intermediate with an electrophile proceeds with high enantioselectivity.[8][9]
Analytical Data and Characterization
Confirming the stereochemical identity and purity is a non-negotiable step.
3.1. Chiral Chromatography
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a chiral stationary phase is the gold standard for determining enantiomeric excess (ee%).[5] This technique separates the two enantiomers, and the relative peak areas provide a quantitative measure of purity.
3.2. NMR Spectroscopy
While essential for structural confirmation, NMR requires careful interpretation.
| ¹H NMR (CDCl₃, 300 MHz) | ¹³C NMR (CDCl₃, 75 MHz) |
| δ 4.29 (1H, m) | δ 156.6 |
| δ 3.94 (1H, 2x br s) | δ 80.0 |
| δ 3.81 (1H, dd) | δ 61.9 |
| δ 3.61 (1H, dd) | δ 52.7 |
| δ 2.87 (1H, br t) | δ 40.1 |
| δ 1.53-1.73 (6H, m) | δ 28.6 |
| δ 1.46 (9H, s, tBu) | δ 25.5, 25.4, 19.8 |
| Data adapted from reference[2]. Note the presence of broadened signals (br s) due to rotamers. |
Utility in Drug Development
Enantiopure this compound is a key starting material for a wide range of biologically active molecules. Its bifunctional nature (a protected secondary amine and a primary alcohol) allows for sequential and site-selective modifications.
-
Case Study: Antiviral Agents: The piperidine scaffold is central to the structure of HIV protease inhibitors like Amprenavir.[2] The specific stereochemistry of the piperidine ring is crucial for fitting into the enzyme's active site and achieving therapeutic efficacy.
-
Case Study: Alkaloid Synthesis: The molecule serves as a precursor for synthesizing various piperidine alkaloids, such as sedamine and coniine, by converting the hydroxymethyl group into an aldehyde and then performing chain-extension reactions.[7]
Conclusion
The stereochemistry of this compound is a topic of significant depth, blending concepts of chirality, conformational analysis, and strategic synthesis. For the medicinal chemist, mastering control over its stereocenter is not merely an academic exercise but a critical step in the rational design of safe and effective pharmaceuticals. The choice between chiral pool synthesis, resolution, and asymmetric synthesis provides a versatile toolkit, enabling researchers to access the desired enantiomer with high fidelity. A thorough understanding of its conformational behavior and the associated analytical complexities is essential for its successful application in the intricate world of drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [guidechem.com]
- 3. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
- 9. "Two Studies: Stereoselective C-C Bond Formations of N-Boc-Piperidines " by Scott Alan Morris [scholarworks.uark.edu]
Methodological & Application
Synthesis of N-Boc-piperidine-2-methanol from 2-piperidinemethanol.
An Application Note and Protocol for the Synthesis of N-Boc-piperidine-2-methanol from 2-Piperidinemethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of this compound via the N-protection of 2-piperidinemethanol using di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a fundamental procedure in organic synthesis, particularly in the preparation of pharmaceutical intermediates where selective protection of amine groups is required.
Introduction
2-Piperidinemethanol is a valuable chiral building block in the synthesis of various biologically active compounds.[1] The protection of its secondary amine with a tert-butoxycarbonyl (Boc) group is a crucial step to prevent unwanted side reactions in subsequent synthetic transformations. The resulting this compound is a stable intermediate used in the synthesis of a range of therapeutic agents, including GABA uptake inhibitors, anti-tumor drugs, and cardiovascular agents.[2] The reaction proceeds by the nucleophilic attack of the piperidine nitrogen on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate, typically in the presence of a base to neutralize the resulting acidic byproduct.
Reaction Scheme
The overall reaction for the N-Boc protection of 2-piperidinemethanol is as follows:
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Several protocols for the synthesis of this compound have been reported. The following sections detail some of the common methods with varying scales and conditions.
Protocol 1: Standard Laboratory Scale Synthesis
This protocol is a widely used and reliable method for the N-Boc protection of 2-piperidinemethanol.
Materials:
-
2-Piperidinemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.1 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[1]
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.[1]
Protocol 2: Quantitative Synthesis
This protocol provides specific quantities for a larger scale reaction with a reported quantitative yield.
Materials:
-
2-Piperidinemethanol (3.0 g, 25.60 mmol)
-
Di-tert-butyl dicarbonate (7.2 g, 31.0 mmol)
-
Triethylamine (14.5 mL, 91.08 mmol)
-
Dichloromethane (DCM, 100 mL)
-
Water (70 mL, then 2 x 50 mL for washing)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-piperidinemethanol (3.0 g, 25.60 mmol) in dichloromethane (100 mL) with stirring.[3]
-
Add triethylamine (14.5 mL, 91.08 mmol) to the solution in batches.[3]
-
Add di-tert-butyl dicarbonate (7.2 g, 31.0 mmol).[3]
-
Stir the reaction mixture at room temperature for 16 hours.[3]
-
After completion, add water (70 mL) and separate the organic layer.[3]
-
Wash the organic layer with water (2 x 50 mL).[3]
-
Dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound as a light brown oil (6.0 g, quantitative yield). The product can be used without further purification.[3]
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: Workflow for the synthesis of this compound.
Data Presentation
The following tables summarize the reaction conditions and product characterization data from various reported syntheses.
Table 1: Comparison of Reaction Conditions
| Parameter | Protocol 1[1] | Protocol 2[3] | Protocol 3[2] |
| Scale (2-Piperidinemethanol) | Not specified | 3.0 g (25.60 mmol) | 5.00 g (43.45 mmol) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Base | Triethylamine (1.1 eq) | Triethylamine (3.56 eq) | Triethylamine (3.6 eq) |
| Boc₂O | 1.1 eq | 1.21 eq | 1.2 eq |
| Temperature | 0 °C to Room Temp. | Room Temperature | Not specified |
| Reaction Time | 12 hours | 16 hours | 1 hour |
| Yield | Not specified | Quantitative | 84% |
Table 2: Product Characterization Data
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₃ | [3] |
| Molecular Weight | 215.29 g/mol | [3] |
| Appearance | Light brown oil / White solid | [2][3] |
| Melting Point | 75-77 °C | [2] |
| ¹H NMR (CDCl₃, 300 MHz) | δ: 4.29 (1H, m), 3.94 (1H, 2x br s), 3.81 (1H, dd, J=10.8, 9.1 Hz), 3.61 (1H, dd, J=10.5, 5.9 Hz), 2.87 (1H, br t), 2.12 (1H, br s), 1.53-1.73 (6H, m), 1.46 (9H, s) | [2] |
| ¹³C NMR (CDCl₃, 75 MHz) | δ: 156.6, 80.0, 61.9, 52.7, 40.1, 28.6, 25.5, 25.4, 19.8 | [2] |
| Mass Spectrum (EI) | m/z: 215 (M+), 184, 142, 128 (100%), 84, 57 | [2] |
| Infrared (IR) | 3418, 2934, 1668 cm⁻¹ | [2] |
Conclusion
The N-Boc protection of 2-piperidinemethanol is a straightforward and high-yielding reaction that is essential for the multi-step synthesis of complex molecules. The protocols described herein provide a reliable foundation for researchers in medicinal chemistry and drug development. The choice of protocol may depend on the desired scale and specific laboratory conditions. The provided characterization data will aid in the confirmation of the final product's identity and purity.
References
Application Notes and Protocols: N-Boc-piperidine-2-methanol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
N-tert-butoxycarbonyl-piperidine-2-methanol is a versatile chiral building block of significant interest in medicinal chemistry. Its rigid piperidine scaffold and the presence of a protected amine and a primary alcohol functional group make it an ideal starting material for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of N-Boc-piperidine-2-methanol in the synthesis of key pharmaceutical intermediates.
Application 1: Synthesis of a Key Intermediate for Local Anesthetics (Ropivacaine)
(S)-N-Boc-piperidine-2-methanol is a crucial precursor for the synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, a key intermediate in the production of the local anesthetic Ropivacaine. The synthesis involves the oxidation of the primary alcohol to a carboxylic acid, followed by amidation with 2,6-dimethylaniline and subsequent N-alkylation.
Experimental Protocols
Protocol 1: Oxidation of (S)-N-Boc-piperidine-2-methanol to (S)-N-Boc-pipecolic acid
This protocol describes a general method for the oxidation of the primary alcohol to a carboxylic acid.
Materials:
-
(S)-N-Boc-piperidine-2-methanol
-
Dess-Martin Periodinane (DMP)
-
2,3-dimethyl-2-butene
-
tert-Butanol
-
Sodium chlorite (NaClO2)
-
Sodium dihydrogen phosphate (NaH2PO4)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Saturated aqueous sodium thiosulfate (Na2S2O3) solution
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Dissolve (S)-N-Boc-piperidine-2-methanol (1.0 eq) in a 3:1 mixture of tert-butanol and water.
-
Add 2,3-dimethyl-2-butene (4.0 eq) to the solution.
-
In a separate flask, dissolve sodium chlorite (3.0 eq) and sodium dihydrogen phosphate (3.0 eq) in water.
-
Slowly add the aqueous solution of sodium chlorite and sodium dihydrogen phosphate to the solution of the alcohol at room temperature.
-
Stir the reaction mixture vigorously for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-N-Boc-pipecolic acid.
Protocol 2: Amidation of (S)-Pipecolic acid with 2,6-dimethylaniline
This protocol details the coupling of the carboxylic acid with the aniline to form the amide intermediate.[1]
Materials:
-
(S)-Pipecolic acid (obtained after deprotection of the product from Protocol 1)
-
Toluene
-
Hydrogen chloride (gas)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Thionyl chloride
-
2,6-Dimethylaniline
-
Sodium hydroxide solution
Procedure:
-
Suspend (S)-pipecolic acid (130 g) in toluene (2 L) at ambient temperature.[1]
-
Slowly bubble hydrogen chloride gas (40 g) through the suspension over 30 minutes.[1]
-
Heat the mixture to 55°C and add DMF (1 g).[1]
-
Add thionyl chloride (120 g) dropwise over 1.5 hours while maintaining the temperature at 55°C.[1]
-
Continue stirring until gas evolution ceases.[1]
-
Add a solution of 2,6-dimethylaniline (242 g) in toluene (250 ml) at a rate that keeps the temperature below 60°C.[1]
-
Stir the reaction mixture for 2 hours.[1]
-
Filter the mixture and wash the solid with toluene (200 ml). The resulting solid is the hydrochloride salt of the intermediate.[1]
-
To obtain the free base, dissolve the solid in water and adjust the pH to >12 with a sodium hydroxide solution.[1]
-
Extract the aqueous layer with toluene. The toluene layer contains the desired product, (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
Synthetic Workflow for Ropivacaine Intermediate
Caption: Synthetic pathway to a key Ropivacaine intermediate.
Application 2: Synthesis of a Precursor for the Antimalarial Drug Mefloquine
This compound is a valuable starting material for the synthesis of a key precursor to the antimalarial drug Mefloquine. The synthesis involves the oxidation of the primary alcohol to an aldehyde, which then undergoes a Grignard reaction with a suitable quinoline derivative.
Experimental Protocols
Protocol 3: N-Boc Protection of 2-Piperidinemethanol
This is a standard procedure to protect the secondary amine of the piperidine ring.[1]
Materials:
-
(S)-2-Piperidinemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve (S)-2-piperidinemethanol (1.0 g, 8.68 mmol) in CH₂Cl₂ (20 mL) and cool the solution to 0°C.[1]
-
Add triethylamine (1.45 mL, 10.42 mmol).[1]
-
Add a solution of di-tert-butyl dicarbonate (2.08 g, 9.55 mmol) in CH₂Cl₂ (5 mL) dropwise.[1]
-
Allow the reaction to warm to room temperature and stir for 12 hours.[1]
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-2-piperidinemethanol.
Protocol 4: Dess-Martin Oxidation of N-Boc-2-piperidinemethanol to N-Boc-2-piperidinaldehyde
This protocol describes the selective oxidation of the primary alcohol to an aldehyde.
Materials:
-
N-Boc-2-piperidinemethanol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
Procedure:
-
Dissolve N-Boc-2-piperidinemethanol (1.0 eq) in anhydrous dichloromethane (0.1 M) at 0°C under a nitrogen atmosphere.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.
-
Extract the mixture with dichloromethane (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford N-Boc-2-piperidinaldehyde.
Protocol 5: Grignard Reaction for Mefloquine Precursor Synthesis (Proposed)
This is a proposed protocol based on common synthetic strategies.
Materials:
-
N-Boc-2-piperidinaldehyde
-
2,8-bis(trifluoromethyl)quinolin-4-yl magnesium bromide (prepared in situ from the corresponding bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
Procedure:
-
In a flame-dried flask under a nitrogen atmosphere, prepare the Grignard reagent by reacting 4-bromo-2,8-bis(trifluoromethyl)quinoline with magnesium turnings in anhydrous THF.
-
Cool the Grignard reagent solution to 0°C.
-
Slowly add a solution of N-Boc-2-piperidinaldehyde (1.0 eq) in anhydrous THF to the Grignard reagent.
-
Allow the reaction to stir at 0°C for 1 hour and then warm to room temperature, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Mefloquine precursor.
Synthetic Workflow for Mefloquine Precursor
Caption: Proposed synthetic pathway for a Mefloquine precursor.
Quantitative Data Summary
The following table summarizes the reported yields for the synthesis of this compound and its derivatives.
| Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| 2-Piperidinemethanol | This compound | Boc₂O, CH₃CN, 25°C, 20h | 89 | [2] |
| 2-Piperidinemethanol | This compound | Boc₂O, Triethylamine, Dichloromethane | Quantitative | N/A |
| (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide | Ropivacaine | n-Propyl bromide, K₂CO₃, THF, Reflux | 94 | N/A |
Biological Activity
This compound and its derivatives serve as building blocks for a wide array of therapeutic agents. These include GABA uptake inhibitors, anti-tumor drugs, growth hormone secretagogues, anti-inflammatory and analgesic drugs, cardiovascular drugs, nootropic drugs, and anti-influenza virus agents.[2]
The following table presents examples of biological activities of compounds derived from piperidine scaffolds, highlighting the potential of this compound as a starting material for drug discovery.
| Compound Class | Target/Activity | Example IC₅₀/MIC | Reference |
| Mefloquine Analogue | Antifungal (C. neoformans) | MIC: 1-2 µg/mL | [3] |
| Mefloquine Analogue | Antifungal (C. albicans) | MIC: 4-8 µg/mL | [3] |
Note: The provided IC₅₀ and MIC values are for illustrative purposes and represent the activity of final drug analogues, not this compound itself.
Signaling Pathways
The following diagram illustrates a generalized workflow for investigating the biological activity and mechanism of action of a novel compound synthesized from this compound.
Caption: Drug discovery workflow for novel therapeutics.
References
Asymmetric Synthesis of Chiral 2,3-cis-Disubstituted Piperidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral 2,3-cis-disubstituted piperidines. This structural motif is a crucial component in a wide array of pharmaceuticals and natural products. These notes offer an overview of prominent stereoselective strategies, quantitative data for method comparison, and step-by-step protocols for key methodologies.
Introduction
Chiral 2,3-disubstituted piperidines are privileged scaffolds in medicinal chemistry, appearing in numerous bioactive molecules. The precise control of stereochemistry at the C2 and C3 positions is often critical for biological activity. Achieving a cis relationship between the substituents with high enantiomeric purity presents a significant synthetic challenge. This document outlines several powerful and contemporary methods to address this challenge, providing researchers with the tools to synthesize these valuable compounds.
Key Synthetic Strategies
Several methodologies have emerged as reliable for the asymmetric synthesis of 2,3-cis-disubstituted piperidines. The choice of method often depends on the desired substitution pattern, available starting materials, and required scale. Here, we focus on three prominent and effective approaches:
-
Copper-Catalyzed Asymmetric Cyclizative Aminoboration: A modern and versatile method that utilizes a copper catalyst with a chiral ligand to achieve a highly regio- and enantioselective cyclization of unsaturated amines. This method is notable for its mild reaction conditions and broad substrate scope.[1][2]
-
Rhodium-Catalyzed Asymmetric Reductive Transamination: This strategy employs readily available pyridinium salts as starting materials. A chiral primary amine is used to induce asymmetry during a rhodium-catalyzed transfer hydrogenation, which results in the formation of the chiral piperidine ring.[3][4]
-
Chemo-Enzymatic Dearomatization of Activated Pyridines: This innovative approach combines chemical synthesis with biocatalysis. An enzymatic cascade reaction converts activated pyridines into stereo-enriched piperidine derivatives with high precision.[5]
The logical selection of a synthetic strategy can be visualized as a decision-making workflow.
Caption: Decision workflow for selecting a synthetic route.
Data Presentation: Comparison of Key Methodologies
The following tables summarize quantitative data for the different synthetic strategies, allowing for a direct comparison of their efficiency and stereoselectivity across various substrates.
Table 1: Copper-Catalyzed Asymmetric Cyclizative Aminoboration
| Entry | Substrate (Unsaturated Amine) | Catalyst System | Yield (%) | d.r. (cis:trans) | e.e. (%) |
| 1 | N-(4-methoxybenzyl)-4-phenylbut-3-en-1-amine | [CuOTf]₂·benzene / (S,S)-Ph-BPE | 85 | >20:1 | 98 |
| 2 | N-(4-methoxybenzyl)-4-(4-chlorophenyl)but-3-en-1-amine | [CuOTf]₂·benzene / (S,S)-Ph-BPE | 82 | >20:1 | 97 |
| 3 | N-(4-methoxybenzyl)-4-(thiophen-2-yl)but-3-en-1-amine | [CuOTf]₂·benzene / (S,S)-Ph-BPE | 75 | >20:1 | 96 |
Table 2: Rhodium-Catalyzed Asymmetric Reductive Transamination
| Entry | Substrate (Pyridinium Salt) | Chiral Amine | Yield (%) | d.r. (cis:trans) | e.e. (%) |
| 1 | N-benzyl-2-phenylpyridinium bromide | (R)-1-Phenylethylamine | 78 | >20:1 | 96 |
| 2 | N-benzyl-2-(4-fluorophenyl)pyridinium bromide | (R)-1-Phenylethylamine | 75 | >20:1 | 95 |
| 3 | N-benzyl-2-(naphthalen-2-yl)pyridinium bromide | (R)-1-Phenylethylamine | 72 | 19:1 | 94 |
Table 3: Chemo-Enzymatic Dearomatization of Activated Pyridines
| Entry | Substrate (Activated Pyridine) | Enzyme System | Yield (%) | d.r. (cis:trans) | e.e. (%) |
| 1 | N-Allyl-3-(4-bromophenyl)pyridinium bromide | 6-HDNO / EneIRED | 61 (overall) | N/A | 99 |
| 2 | N-Allyl-4-(phenylamino)pyridinium bromide | 6-HDNO / EneIRED | 29 (overall) | N/A | 93 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substrates.
Protocol 1: Copper-Catalyzed Asymmetric Cyclizative Aminoboration
This protocol describes a general procedure for the synthesis of chiral 2,3-cis-disubstituted piperidines from unsaturated hydroxylamine esters.[6]
Materials:
-
[CuOTf]₂·benzene (5 mol%)
-
(S,S)-Ph-BPE (10 mol%)
-
Sodium methoxide (NaOMe) (3.0 equiv.)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.)
-
Unsaturated hydroxylamine ester (1.0 equiv.)
-
Anhydrous chlorobenzene (PhCl)
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
To a sealed tube under an inert atmosphere, add [CuOTf]₂·benzene (5 mol%), (S,S)-Ph-BPE (10 mol%), and NaOMe (3.0 equiv.).
-
Add anhydrous PhCl (to achieve a final concentration of ~0.1 M) and stir the mixture for 5 minutes.
-
Add a solution of B₂pin₂ (1.5 equiv.) in anhydrous PhCl.
-
After stirring for 15 minutes, add a solution of the unsaturated hydroxylamine ester (1.0 equiv.) in anhydrous PhCl.
-
Seal the tube and stir the reaction mixture at room temperature for 72 hours.
-
Quench the reaction with water.
-
Extract the aqueous layer with EtOAc (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The resulting borylated piperidine is then oxidized by dissolving the crude product in a mixture of THF and water (2:1 v/v) and adding sodium perborate tetrahydrate (NaBO₃·4H₂O, 5 equiv.).
-
Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2,3-cis-disubstituted piperidin-3-ol.
Caption: Workflow for Cu-catalyzed aminoboration.
Protocol 2: Rhodium-Catalyzed Asymmetric Reductive Transamination
This protocol details a representative procedure for the synthesis of chiral piperidines from pyridinium salts.[7]
Materials:
-
Pyridinium salt (0.5 mmol, 1.0 equiv.)
-
(R)-1-Phenylethylamine (10.0 equiv.)
-
[Cp*RhCl₂]₂ (1 mol%)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Formic acid (24.0 equiv.)
-
Saturated aqueous solution of NaHCO₃
-
Anhydrous Na₂SO₄
Procedure:
-
To a vial, add the pyridinium salt (0.5 mmol, 1.0 equiv.), (R)-1-phenylethylamine (10.0 equiv.), and [Cp*RhCl₂]₂ (1 mol%).
-
Seal the vial and add a mixture of CH₂Cl₂/H₂O (15:1, 4.0 mL).
-
Add formic acid (24.0 equiv.).
-
Stir the reaction mixture at 40 °C for 22 hours in air.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with CH₂Cl₂ (3 x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired chiral piperidine.
References
- 1. researchgate.net [researchgate.net]
- 2. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lac.dicp.ac.cn [lac.dicp.ac.cn]
Application Note: A Robust Protocol for the N-Boc Protection of 2-Piperidinemethanol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tert-butyloxycarbonyl (Boc) group is a fundamental amine protecting group in modern organic synthesis, valued for its stability in a wide range of reaction conditions and its facile removal under mild acidic conditions.[1] This application note provides a detailed, reliable protocol for the N-Boc protection of 2-piperidinemethanol using di-tert-butyl dicarbonate (Boc₂O). This procedure is crucial for multi-step syntheses where the secondary amine of the piperidine ring requires protection to prevent unwanted side reactions.[2] The resulting product, tert-butyl 2-(hydroxymethyl)piperidine-1-carboxylate, is a versatile chiral building block in pharmaceutical research and drug discovery.[3][4]
Reaction Scheme
The protection reaction involves the nucleophilic attack of the secondary amine of 2-piperidinemethanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base, typically triethylamine, is used to neutralize the protonated amine and accelerate the reaction.[1]
Caption: General Reaction Scheme for N-Boc Protection.
Experimental Protocols
This protocol is a generalized procedure based on established methods.[2][5][6]
Materials and Reagents:
-
2-Piperidinemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Water (H₂O), deionized
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM).
-
Addition of Base: Cool the solution to 0 °C using an ice bath. Add triethylamine (1.1-1.5 eq) to the stirred solution.[2]
-
Addition of Boc Anhydride: Add a solution of di-tert-butyl dicarbonate (1.1-1.2 eq) in DCM dropwise to the reaction mixture while maintaining the temperature at 0 °C.[2]
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12 to 20 hours.[2][5] Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).
-
Work-up:
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate mixture as the eluent.[5]
Data Presentation
The following table summarizes various reported conditions for the N-Boc protection of 2-piperidinemethanol.
| Parameter | Method 1[2] | Method 2[5] | Method 3[6] |
| Substrate | 2-Piperidinemethanol (1.0 eq) | 2-Piperidinemethanol (43.45 mmol) | 2-Piperidinemethanol (25.60 mmol) |
| Reagent | Boc₂O (1.1 eq) | Boc₂O (52.14 mmol, 1.2 eq) | Boc₂O (31.0 mmol, ~1.2 eq) |
| Base | Triethylamine (1.1 eq) | Triethylamine (156.42 mmol, ~3.6 eq) | Triethylamine (91.08 mmol, ~3.5 eq) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | Not specified, likely RT | Room Temperature |
| Time | 12 hours | 2 hours total stir time | 16 hours |
| Yield | Not specified | 84% (after chromatography) | Quantitative (crude) |
| Product Form | Not specified | White solid | Light brown oil |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for N-Boc protection of 2-piperidinemethanol.
Reaction Mechanism Pathway
Caption: Mechanism of amine protection with Boc anhydride.
Safety Precautions
-
Conduct the reaction in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially hazardous solvent; avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable base.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
Application Notes and Protocols: N-Boc-piperidine-2-methanol as a Key Intermediate for the Synthesis of GABA Uptake Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and evaluation of γ-aminobutyric acid (GABA) uptake inhibitors using N-Boc-piperidine-2-methanol as a versatile starting material. Detailed protocols for the chemical synthesis and biological evaluation are provided to facilitate research and development in the field of neuroscience and medicinal chemistry.
Introduction
Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, playing a crucial role in regulating neuronal excitability. The reuptake of GABA from the synaptic cleft is mediated by GABA transporters (GATs), which curtails its inhibitory signal. Inhibition of these transporters leads to an increase in the extracellular concentration of GABA, thereby enhancing GABAergic neurotransmission. This mechanism has been a key therapeutic strategy for various neurological disorders, including epilepsy and anxiety.
Nipecotic acid, a piperidine-3-carboxylic acid, is a well-established competitive inhibitor of GABA uptake. However, its zwitterionic nature limits its ability to cross the blood-brain barrier. The development of lipophilic N-substituted derivatives of nipecotic acid has led to potent and brain-penetrant GABA uptake inhibitors, such as the clinically approved antiepileptic drug Tiagabine.
This compound is a valuable chiral building block for the synthesis of these nipecotic acid-based GABA uptake inhibitors. Its protected nitrogen atom and primary alcohol functionality allow for selective chemical transformations to introduce the desired pharmacophoric features. This document outlines the synthetic route from this compound to a representative N-substituted nipecotic acid derivative and details the protocol for assessing its biological activity.
Synthetic Pathway Overview
The synthetic strategy involves a multi-step process starting from this compound. The key transformations include the oxidation of the primary alcohol to a carboxylic acid to form the pipecolic acid backbone, followed by deprotection and N-alkylation to introduce a lipophilic side chain, a crucial element for potent GAT inhibition and blood-brain barrier penetration.
Experimental Protocols
Protocol 1: Synthesis of N-Boc-pipecolic Acid from this compound
This protocol describes the oxidation of the primary alcohol of this compound to a carboxylic acid using Jones reagent.
Materials:
-
This compound
-
Jones reagent (Chromium trioxide in sulfuric acid)[1]
-
Acetone
-
Isopropanol
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Celite
Procedure:
-
Dissolve this compound (1.0 eq) in acetone in a round-bottom flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Slowly add Jones reagent dropwise to the stirred solution. Monitor the reaction by TLC. The color of the reaction mixture will change from orange-red to green.
-
Continue adding the Jones reagent until the orange-red color persists, indicating the complete consumption of the alcohol.
-
Once the reaction is complete, quench the excess oxidant by adding isopropanol until the green color is restored.
-
Filter the mixture through a pad of Celite to remove the chromium salts and wash the filter cake with acetone.
-
Concentrate the filtrate under reduced pressure to remove the acetone.
-
Dissolve the residue in diethyl ether and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-pipecolic acid. The crude product can be purified by column chromatography.
Protocol 2: Synthesis of a Representative N-Arylalkyl Nipecotic Acid Derivative
This protocol outlines the deprotection of N-Boc-pipecolic acid and subsequent N-alkylation to yield an N-substituted nipecotic acid derivative. As a representative example, the synthesis of N-(4,4-diphenyl-3-butenyl)nipecotic acid is described.
Materials:
-
N-Boc-pipecolic acid (or commercially available nipecotic acid)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane for deprotection
-
Dichloromethane (DCM)
-
4-Bromo-1,1-diphenyl-1-butene
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
Part A: Boc Deprotection
-
Dissolve N-Boc-pipecolic acid in dichloromethane.
-
Add an excess of trifluoroacetic acid or a solution of HCl in dioxane and stir at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid to obtain the piperidine-2-carboxylic acid salt.
Part B: N-Alkylation
-
Dissolve the piperidine-2-carboxylic acid salt in acetonitrile.
-
Add potassium carbonate (as a base) and 4-bromo-1,1-diphenyl-1-butene.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-(4,4-diphenyl-3-butenyl)nipecotic acid.
-
Purify the product by column chromatography.
Biological Evaluation: GABA Uptake Inhibition Assay
The inhibitory potency of the synthesized compounds on GABA uptake is evaluated using a [³H]GABA uptake assay in rat brain synaptosomes.
Protocol 3: [³H]GABA Uptake Assay in Rat Brain Synaptosomes
Materials:
-
Rat cerebral cortex
-
Sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4)
-
Krebs-HEPES buffer (128 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 2.7 mM CaCl₂, 10 mM glucose, 20 mM HEPES, pH 7.4)
-
[³H]GABA
-
Unlabeled GABA
-
Test compounds (synthesized nipecotic acid derivatives)
-
Scintillation cocktail
-
Glass fiber filters
Procedure:
1. Preparation of Synaptosomes:
-
Homogenize rat cerebral cortex in ice-cold sucrose buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4 °C.
-
Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4 °C.
-
Resuspend the resulting pellet (crude synaptosomes) in Krebs-HEPES buffer.
2. GABA Uptake Assay:
-
Pre-incubate aliquots of the synaptosomal suspension with various concentrations of the test compound or vehicle for 10 minutes at 37 °C.
-
Initiate the uptake by adding a mixture of [³H]GABA and unlabeled GABA (final concentration typically in the low micromolar range).
-
Incubate for a short period (e.g., 5-10 minutes) at 37 °C.
-
Terminate the uptake by rapid filtration through glass fiber filters followed by washing with ice-cold buffer.
-
Measure the radioactivity retained on the filters by liquid scintillation counting.
3. Data Analysis:
-
Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known GAT inhibitor like tiagabine or in the absence of Na⁺).
-
Calculate the percentage inhibition of GABA uptake at each concentration of the test compound.
-
Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific GABA uptake) by non-linear regression analysis.
Quantitative Data
The inhibitory potencies of nipecotic acid and its N-substituted derivatives against different GABA transporter subtypes are summarized in the table below. These values provide a benchmark for the evaluation of newly synthesized compounds.
| Compound | GAT-1 IC₅₀ (µM) | GAT-2 IC₅₀ (µM) | GAT-3 IC₅₀ (µM) | GAT-4 IC₅₀ (µM) | Reference |
| Nipecotic Acid | 2.6 | 310 | 29 | 16 | [2] |
| N-(4,4-diphenyl-3-butenyl)nipecotic acid (SKF-89976A) | 0.048 | 550 | 944 | 7210 | [3] |
| Tiagabine | 0.038 | 740 | 350 | 3570 | [3] |
GABAergic Synapse Signaling Pathway
GABA uptake inhibitors exert their effect by modulating the signaling at the GABAergic synapse. The following diagram illustrates the key components and processes involved.
Conclusion
This compound is a readily accessible and versatile intermediate for the synthesis of a diverse range of N-substituted nipecotic acid derivatives that act as potent GABA uptake inhibitors. The protocols provided herein offer a solid foundation for the chemical synthesis and biological characterization of these compounds. The development of novel GAT inhibitors continues to be a promising avenue for the discovery of new therapeutics for neurological and psychiatric disorders.
References
Application Notes and Protocols: Synthesis of Growth Hormone Secretagogues using N-Boc-piperidine-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of a potent, non-peptidyl growth hormone secretagogue (GHS) utilizing (R)-N-Boc-piperidine-2-methanol as a key chiral starting material. The protocol outlines a multi-step synthesis, including the activation of the primary alcohol, subsequent nucleophilic substitution, deprotection, and final coupling to yield the target GHS. This application note also includes a summary of the signaling pathway of growth hormone secretagogues and presents all quantitative data in structured tables for clarity. Experimental workflows and signaling pathways are visualized using diagrams created with Graphviz (DOT language).
Introduction
Growth hormone secretagogues (GHSs) are a class of molecules that stimulate the release of growth hormone (GH) from the anterior pituitary gland.[1][2] They exert their effects by binding to the growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor.[3][4] The development of small-molecule, non-peptidyl GHSs, such as Capromorelin and Ibutamoren (MK-677), has been a significant focus in medicinal chemistry due to their oral bioavailability and potential therapeutic applications in treating growth hormone deficiency and other conditions.[1][5] The piperidine scaffold is a common structural motif in many potent GHSs.[6][7][8] This document details a synthetic route to a novel GHS using the chiral building block (R)-N-Boc-piperidine-2-methanol.
Materials and Methods
Synthesis of (R)-tert-butyl 2-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (2)
To a solution of (R)-N-Boc-piperidine-2-methanol (1.0 eq) in dichloromethane (DCM, 0.2 M) at 0 °C is added triethylamine (1.5 eq). Methanesulfonyl chloride (1.2 eq) is then added dropwise, and the reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched with saturated aqueous sodium bicarbonate and extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product, which is used in the next step without further purification.
Synthesis of (R)-tert-butyl 2-((3-(benzyloxy)-2-methyl-4-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-5-yl)methyl)piperidine-1-carboxylate (4)
A mixture of 3-(benzyloxy)-2-methyl-2,4,5,6,7,7a-hexahydro-3aH-pyrazolo[4,3-c]pyridin-4-one (3) (1.0 eq), (R)-tert-butyl 2-(((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate (2) (1.1 eq), and potassium carbonate (2.0 eq) in acetonitrile (0.2 M) is heated at 80 °C for 12 hours. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (Ethyl acetate/Hexanes gradient) to give the desired product.
Synthesis of (R)-5-((1H-piperidin-2-yl)methyl)-3-(benzyloxy)-2-methyl-2,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4(4H)-one (5)
To a solution of (R)-tert-butyl 2-((3-(benzyloxy)-2-methyl-4-oxo-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-5-yl)methyl)piperidine-1-carboxylate (4) (1.0 eq) in DCM (0.2 M) is added trifluoroacetic acid (TFA, 10 eq) at 0 °C. The reaction is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is dissolved in DCM and washed with saturated aqueous sodium bicarbonate. The organic layer is dried over anhydrous sodium sulfate and concentrated to give the crude product.
Synthesis of the Target Growth Hormone Secretagogue (6)
To a solution of (R)-5-((1H-piperidin-2-yl)methyl)-3-(benzyloxy)-2-methyl-2,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-4(4H)-one (5) (1.0 eq) and 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid (1.1 eq) in DCM (0.2 M) is added N,N-diisopropylethylamine (DIPEA, 3.0 eq) followed by (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP reagent, 1.2 eq). The reaction is stirred at room temperature for 12 hours. The reaction mixture is diluted with DCM and washed with saturated aqueous sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, concentrated, and the residue is purified by column chromatography on silica gel (Methanol/DCM gradient) to afford the final product.
Quantitative Data
Table 1: Synthesis of Intermediate 2
| Reagent | MW | Amount (mg) | Moles (mmol) | Equivalents |
| (R)-N-Boc-piperidine-2-methanol | 215.29 | 500 | 2.32 | 1.0 |
| Triethylamine | 101.19 | 352 | 3.48 | 1.5 |
| Methanesulfonyl chloride | 114.55 | 319 | 2.78 | 1.2 |
| Product 2 | 293.38 | 650 (crude) | ~2.22 | ~96% (crude) |
Table 2: Synthesis of Intermediate 4
| Reagent | MW | Amount (mg) | Moles (mmol) | Equivalents | Yield (%) |
| Intermediate 3 | 257.30 | 571 | 2.22 | 1.0 | |
| Intermediate 2 | 293.38 | 716 | 2.44 | 1.1 | |
| Potassium Carbonate | 138.21 | 614 | 4.44 | 2.0 | |
| Product 4 | 454.59 | 760 | 1.67 | 75 |
Table 3: Synthesis of Intermediate 5
| Reagent | MW | Amount (mg) | Moles (mmol) | Equivalents | Yield (%) |
| Intermediate 4 | 454.59 | 760 | 1.67 | 1.0 | |
| Trifluoroacetic acid | 114.02 | 1904 | 16.7 | 10 | |
| Product 5 | 354.46 | 565 (crude) | ~1.59 | ~95% (crude) |
Table 4: Synthesis of Target GHS (6)
| Reagent | MW | Amount (mg) | Moles (mmol) | Equivalents | Yield (%) |
| Intermediate 5 | 354.46 | 565 | 1.59 | 1.0 | |
| 2-(tert-butoxycarbonylamino)-2-methylpropanoic acid | 203.24 | 357 | 1.75 | 1.1 | |
| DIPEA | 129.24 | 616 | 4.77 | 3.0 | |
| BOP reagent | 442.28 | 844 | 1.91 | 1.2 | |
| Product 6 | 539.70 | 688 | 1.27 | 80 |
Experimental Workflow and Signaling Pathway
Synthetic Workflow
The overall synthetic scheme for the target growth hormone secretagogue is depicted below. The process begins with the activation of the primary alcohol of the starting material, followed by a series of coupling and deprotection steps to build the final molecule.
References
- 1. Growth hormone secretagogue - Wikipedia [en.wikipedia.org]
- 2. Growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 8. Development of growth hormone secretagogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Synthesis of N-Boc-piperidine-2-methanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Boc-piperidine-2-methanol is a valuable chiral building block in medicinal chemistry, frequently utilized in the synthesis of complex pharmaceutical agents. Its piperidine scaffold is a privileged structure in numerous approved drugs. The presence of a protected nitrogen and a primary alcohol allows for sequential and selective functionalization, making it a versatile intermediate in drug discovery and development. This document provides detailed protocols for the large-scale synthesis of this compound, focusing on scalable and efficient methodologies.
Synthetic Strategies Overview
Two primary routes are commonly employed for the large-scale synthesis of this compound:
-
Direct N-Boc Protection of 2-Piperidinemethanol: This is a straightforward and high-yielding one-step process where commercially available 2-piperidinemethanol is protected with a tert-butoxycarbonyl (Boc) group. This method is suitable for producing both the racemic mixture and individual enantiomers if the corresponding chiral 2-piperidinemethanol is used as the starting material.
-
Reduction of N-Boc-pipecolic Acid Ester: This two-step approach involves the N-Boc protection of pipecolic acid followed by the reduction of the corresponding ester to the primary alcohol. This route is particularly useful for accessing specific enantiomers, as enantiomerically pure pipecolic acids are readily available.
Logical Flow of Synthetic Routes
Caption: Overview of the two primary synthetic routes to this compound.
Quantitative Data Summary
The following tables summarize the typical quantitative data for the described synthetic routes, allowing for easy comparison.
Table 1: Direct N-Boc Protection of 2-Piperidinemethanol
| Parameter | Value | Reference |
| Starting Material | 2-Piperidinemethanol | [1][2] |
| Reagents | Di-tert-butyl dicarbonate (Boc₂O), Triethylamine (TEA) | [1][2] |
| Solvent | Dichloromethane (DCM) or Acetonitrile (CH₃CN) | [1][2] |
| Reaction Time | 12-20 hours | [1] |
| Reaction Temperature | 0 °C to Room Temperature | [3] |
| Yield | 89% - Quantitative | [1][2] |
| Purity | >95% after workup | [2] |
Table 2: Reduction of N-Boc-pipecolic Acid Ester
| Parameter | Value | Reference |
| Starting Material | N-Boc-pipecolic acid ester | [1] |
| Reagents | Sodium borohydride (NaBH₄), Lithium chloride (LiCl) | [1] |
| Solvent | Ethanol (EtOH) | [1] |
| Reaction Time | 8 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Yield | Moderate to Good (Purity dependent) | [1] |
| Purity | Requires chromatographic purification | [1] |
Detailed Experimental Protocols
Protocol 1: Large-Scale Synthesis via Direct N-Boc Protection
This protocol describes a scalable procedure for the synthesis of this compound from 2-piperidinemethanol.
Workflow for Direct N-Boc Protection
Caption: Experimental workflow for the direct N-Boc protection of 2-piperidinemethanol.
Materials and Reagents:
-
2-Piperidinemethanol (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reactor, charge 2-piperidinemethanol and dichloromethane.
-
Add triethylamine to the solution and stir to ensure homogeneity.
-
Cool the mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or a waxy solid.[2] The product is often of sufficient purity for use in subsequent steps without further purification.
Protocol 2: Large-Scale Synthesis via Reduction of N-Boc-pipecolic Acid Ester
This protocol details the synthesis of this compound starting from an N-Boc-pipecolic acid ester.
Workflow for Reduction of N-Boc-pipecolic Acid Ester
Caption: Experimental workflow for the reduction of N-Boc-pipecolic acid ester.
Materials and Reagents:
-
N-Boc-pipecolic acid ester (e.g., methyl or ethyl ester) (1.0 eq)
-
Sodium borohydride (NaBH₄) (3.0 eq)
-
Lithium chloride (LiCl) (0.15 eq)
-
Dry ethanol (EtOH)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for chromatography
Procedure:
-
In a reactor equipped with a condenser and under an inert atmosphere (e.g., nitrogen), dissolve the N-Boc-pipecolic acid ester in dry ethanol.[1]
-
Cool the solution in an ice bath.
-
Carefully add lithium chloride followed by the portion-wise addition of sodium borohydride.[1]
-
After the addition is complete, heat the mixture to reflux and maintain for 8 hours. Monitor the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully add 1 N HCl to adjust the pH to 7.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.[1]
Synthesis of Enantiomerically Pure this compound
For many pharmaceutical applications, a single enantiomer of this compound is required. This can be achieved through several strategies:
-
Chiral Pool Synthesis: (S)-N-Boc-piperidine-2-methanol can be synthesized from the readily available amino acid L-lysine.[3] This multi-step process involves decarboxylation, oxidative deamination, cyclization, reduction, and finally N-Boc protection.[3]
-
Resolution of Racemic 2-Piperidinemethanol: A common and scalable method involves the resolution of racemic 2-piperidinemethanol using a chiral resolving agent such as L-(+)-tartaric acid.[3] The diastereomeric salts are separated by crystallization, followed by liberation of the free amine and subsequent N-Boc protection.[3]
-
Asymmetric Synthesis: While not detailed in the provided search results for large-scale production, asymmetric reduction of N-Boc-2-piperidyl ketones or other prochiral precursors could be a viable route.
Safety and Handling Considerations
-
Di-tert-butyl dicarbonate (Boc₂O): Irritant and sensitizer. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Sodium borohydride (NaBH₄): Flammable solid and reacts with water to produce hydrogen gas. Handle with care, avoiding contact with water and acids.
-
Solvents: Dichloromethane, ethanol, and ethyl acetate are flammable and should be handled in a well-ventilated area away from ignition sources.
-
General Precautions: Standard laboratory safety practices should be followed, including the use of PPE. For large-scale operations, a thorough process safety review is essential.
Conclusion
The large-scale synthesis of this compound can be efficiently achieved through direct N-Boc protection of 2-piperidinemethanol or by reduction of an N-Boc-pipecolic acid ester. The choice of method will depend on factors such as the availability and cost of starting materials, the desired stereochemistry, and the required purity of the final product. The direct protection method is a more atom-economical and straightforward approach for producing the racemic compound or for when an enantiomerically pure starting material is available. The reduction route offers a reliable way to access specific enantiomers from chiral pipecolic acids. The provided protocols offer robust and scalable procedures for the synthesis of this important pharmaceutical intermediate.
References
Navigating the N-Boc Deprotection of Piperidine Derivatives: A Detailed Protocol for Researchers
The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the development of nitrogen-containing pharmaceuticals. Its widespread use is attributed to its stability across a range of chemical transformations and, critically, its facile removal under acidic conditions.[1][2] For researchers working with piperidine scaffolds, which are prevalent in a vast array of biologically active molecules, mastering the N-Boc deprotection is a fundamental and critical step.[3]
This comprehensive guide provides an in-depth exploration of the N-Boc deprotection of piperidine derivatives. Moving beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, offers a comparative analysis of various protocols, and provides field-proven insights to troubleshoot common challenges, ensuring a high degree of scientific integrity and reproducibility.
The Mechanism of Acid-Catalyzed N-Boc Deprotection
The cleavage of the N-Boc group is an acid-catalyzed process that proceeds through a well-understood mechanism.[4][5] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by an acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[5][6] This initial protonation enhances the electrophilicity of the carbonyl carbon. Subsequently, the molecule undergoes fragmentation to generate a stable tert-butyl cation and a carbamic acid intermediate.[4][5] The carbamic acid is unstable and readily decarboxylates, releasing carbon dioxide and the desired free piperidine amine.[4][6] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding amine salt.[4]
It is crucial to recognize that the generated tert-butyl cation is a reactive electrophile.[5] It can be quenched by a suitable trapping agent, deprotonate to form isobutylene gas, or participate in undesirable side reactions, such as the alkylation of nucleophilic sites on the substrate or product.[4][5][7] This is a key consideration in protocol selection and optimization.
Caption: Mechanism of N-Boc deprotection and the fate of the tert-butyl cation.
Standard Protocols for N-Boc Deprotection
The choice of deprotection protocol is dictated by the substrate's sensitivity to acidic conditions and the presence of other protecting groups. The two most common and robust methods employ strong acids.
Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is arguably the most frequently used method due to its speed and efficiency.[8] TFA is a strong acid that readily cleaves the Boc group at room temperature.
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.[9]
-
Cooling: Cool the solution to 0 °C using an ice bath. This is particularly important for substrates with other acid-sensitive functionalities to mitigate potential side reactions.[1][2]
-
Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. The concentration of TFA can range from 20% to 50% (v/v), or even used in a 1:1 ratio with DCM, depending on the substrate's reactivity.[1][8]
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 30 minutes to 4 hours.[2][8]
-
Work-up:
-
Once the reaction is complete, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[2]
-
Carefully neutralize the residue by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.[2][8]
-
Extract the aqueous layer with an organic solvent such as DCM or ethyl acetate (3x).[2][9]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine.[2][8]
-
Protocol 2: Hydrochloric Acid (HCl) in 1,4-Dioxane
An alternative to TFA, a solution of HCl in an organic solvent like 1,4-dioxane is also highly effective and can be advantageous in certain situations.[9][10] For instance, the resulting hydrochloride salt of the deprotected amine often precipitates from the reaction mixture, simplifying isolation.[9][10]
Step-by-Step Methodology:
-
Dissolution: Dissolve the N-Boc protected piperidine derivative (1.0 equiv.) in a minimal amount of a suitable solvent such as methanol or dioxane in a round-bottom flask.[9]
-
Acid Addition: Add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents) to the stirred solution at room temperature.[9][10]
-
Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours.[8][10] Monitor the reaction progress by TLC or LC-MS.
-
Isolation:
-
Free-Basing (Optional): To obtain the free amine, the hydrochloride salt can be suspended in a biphasic mixture of water and an organic solvent (e.g., DCM). A base, such as saturated aqueous NaHCO₃, is then added to neutralize the salt. The organic layer is then separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are dried and concentrated.[9]
Navigating Challenges: Mild and Alternative Deprotection Strategies
The use of strong acids like TFA and HCl can be incompatible with molecules containing other acid-labile functional groups (e.g., esters, acetals).[9][10] In such cases, milder or alternative deprotection methods are necessary.
Mild Acidic Conditions
For sensitive substrates, a variety of milder acidic conditions can be employed for Boc deprotection. The choice of reagent often involves a trade-off between reaction rate and selectivity.
| Reagent | Concentration | Solvent | Typical Time | Temperature |
| Formic Acid | Neat or in DCM | DCM | 1 - 16 hours | Room Temp. |
| p-Toluenesulfonic Acid (pTSA) | Catalytic to stoichiometric | DCM or Acetonitrile | 10 min - 2 hours | Room Temp. |
| Aqueous Phosphoric Acid | 85 wt% | THF | 4 - 8 hours | Room Temp. |
| Zinc Bromide (ZnBr₂) | ~4 equivalents | Dichloromethane | Varies | Room Temp. |
Data synthesized from multiple sources.[1][10][11]
Non-Acidic and "Green" Alternatives
In instances where even mild acids are detrimental, or when pursuing more environmentally friendly protocols, several non-acidic methods have been developed.
-
Thermal Deprotection: In some cases, simply heating the N-Boc protected compound can effect deprotection, often in a suitable solvent like boiling water or 2,2,2-trifluoroethanol (TFE).[10][12] Catalyst-free deprotection in hot water is a notable "green" alternative.[10][13][14][15]
-
Lewis Acid-Mediated Deprotection: Lewis acids such as zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer a non-protic alternative for Boc cleavage.[10]
-
Oxalyl Chloride in Methanol: This method provides a mild and selective deprotection for a diverse range of substrates at room temperature.[12][16]
Caption: Decision tree for selecting an appropriate N-Boc deprotection method.
Troubleshooting and Field-Proven Insights
Incomplete Deprotection: If the reaction is sluggish or incomplete, consider increasing the acid concentration or the reaction time.[5][9] For particularly stubborn substrates, switching to a stronger acid system, such as from TFA/DCM to 4M HCl in dioxane, may be beneficial.[5]
Side Reactions (t-Butylation): The formation of byproducts resulting from the addition of a tert-butyl group to electron-rich aromatic rings or sulfur-containing functionalities is a common issue.[5][7] This can be mitigated by the addition of "scavengers" to the reaction mixture. Common scavengers include triisopropylsilane (TIS) and anisole, which act by trapping the reactive tert-butyl cation.[5]
Reaction Monitoring: Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of the deprotection. The deprotected amine is typically more polar than the starting N-Boc protected material, resulting in a lower Rf value.[10] Staining the TLC plate with ninhydrin is highly recommended as it specifically visualizes primary and secondary amines, usually as a purple or yellow spot.[10]
Conclusion
The deprotection of N-Boc piperidine derivatives is a fundamental transformation in the synthesis of many important pharmaceutical agents. A thorough understanding of the reaction mechanism, coupled with a judicious selection of the deprotection protocol, is paramount for success. By considering the stability of the substrate and employing the appropriate reaction conditions and work-up procedures, researchers can efficiently and cleanly obtain their desired piperidine products. This guide provides the necessary framework and detailed protocols to confidently navigate this critical synthetic step.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. BOC deprotection [hi.bzchemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. benchchem.com [benchchem.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. mcours.net [mcours.net]
- 16. pubs.rsc.org [pubs.rsc.org]
Application Notes & Protocols: Strategic Use of N-Boc-piperidine-2-methanol for the Synthesis of Novel Factor Xa Inhibitors
Abstract
Factor Xa (FXa) is a critical serine protease that occupies a pivotal juncture in the blood coagulation cascade, making it a prime target for the development of modern anticoagulants.[1][2] The piperidine scaffold is a highly privileged structure in medicinal chemistry, renowned for enhancing druggability and improving pharmacokinetic profiles.[3][4] This technical guide provides a comprehensive overview and detailed protocols for leveraging N-Boc-piperidine-2-methanol, a versatile chiral building block, in the synthesis of potent and selective Factor Xa inhibitors. We will explore the rationale behind its use, step-by-step synthetic methodologies, and the underlying chemical principles that govern these transformations.
Introduction: The Therapeutic Rationale for Targeting Factor Xa
The coagulation cascade is a complex series of enzymatic reactions leading to the formation of a fibrin clot. Factor Xa sits at the convergence of the intrinsic and extrinsic pathways, catalyzing the conversion of prothrombin to thrombin.[1] Thrombin is the final key enzyme responsible for cleaving fibrinogen to fibrin. The amplification effect of the cascade is significant; one molecule of FXa can lead to the generation of over 1,000 thrombin molecules.[1] This makes direct inhibition of FXa a highly efficient strategy for anticoagulation, offering a wider therapeutic window and a more predictable response compared to traditional therapies like warfarin.[1]
The development of direct oral anticoagulants (DOACs) targeting FXa, such as Rivaroxaban, has revolutionized the treatment of thromboembolic disorders.[1][5] A common structural feature in many FXa inhibitors is the presence of a heterocyclic scaffold that can effectively interact with the enzyme's active site. The piperidine ring, in particular, is a valuable component for establishing crucial molecular interactions and tuning physicochemical properties.[6][7]
Figure 1: Simplified diagram of the blood coagulation cascade highlighting the central role of Factor Xa.
This compound: A Versatile Chiral Building Block
This compound (CAS 157634-00-9) is a valuable intermediate in pharmaceutical synthesis.[8][9] The tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom is crucial; it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions during subsequent transformations of the hydroxymethyl group.[10][11] This protecting group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for late-stage functionalization of the piperidine nitrogen.
Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 157634-00-9[9] |
| Molecular Formula | C₁₁H₂₁NO₃[9] |
| Molecular Weight | 215.29 g/mol [9] |
| Appearance | White crystalline powder[10] |
| Melting Point | 74-78 °C[8] |
Protocol 1: Synthesis of this compound
This protocol describes the standard procedure for the N-protection of 2-piperidinemethanol. The use of di-tert-butyl dicarbonate (Boc₂O) is a common and efficient method for introducing the Boc group.[8][12]
Materials:
-
2-Piperidinemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂) or other suitable solvent
-
Water, Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (approx. 0.5 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (1.1 eq) in dichloromethane dropwise over 30 minutes, maintaining the temperature at 0 °C.[12]
-
Allow the reaction mixture to warm to room temperature and stir for 12-20 hours. Monitor reaction completion by TLC or LC-MS.[8][12]
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[12]
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography (silica gel, hexane/EtOAc gradient) to obtain this compound as a white solid.[8] An 84-89% yield can be expected.[8]
Causality: Triethylamine acts as a base to neutralize the acid formed during the reaction, driving the equilibrium towards the product. The Boc group sterically and electronically protects the nitrogen, allowing for selective chemistry to be performed on the alcohol functional group.
Synthetic Strategy: Building a Factor Xa Inhibitor
The following section outlines a representative multi-step synthesis of a novel piperidine-containing Factor Xa inhibitor, starting from this compound. The strategy involves three key phases:
-
Oxidation: Conversion of the primary alcohol to an aldehyde.
-
Coupling: Formation of a key amide bond with a pre-built aromatic core.
-
Deprotection & Final Acylation: Removal of the Boc group and final modification to yield the target molecule.
Figure 2: General synthetic workflow for a piperidine-based FXa inhibitor.
Protocol 2: Oxidation to N-Boc-2-piperidinaldehyde
The selective oxidation of the primary alcohol to an aldehyde without over-oxidation is critical. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its mild conditions and high efficiency.[12]
Materials:
-
This compound (from Protocol 1)
-
Dess-Martin periodinane (DMP)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) and sodium bicarbonate (NaHCO₃) solution (1:1)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (approx. 0.1 M) under a nitrogen atmosphere and cool to 0 °C.
-
Add Dess-Martin periodinane (1.2 eq) portion-wise to the stirred solution.[12]
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor completion by TLC.
-
Upon completion, quench the reaction by adding an equal volume of the 1:1 Na₂S₂O₃/NaHCO₃ solution and stir vigorously for 30 minutes until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting N-Boc-2-piperidinaldehyde is often used immediately in the next step without further purification due to its potential instability.
Causality: DMP is a hypervalent iodine compound that acts as a mild oxidizing agent. The reaction proceeds through a periodinane intermediate, and the byproducts are water-soluble, simplifying the workup.[12]
Protocol 3: Boc Deprotection
Removal of the Boc protecting group is typically achieved under strong acidic conditions. Trifluoroacetic acid (TFA) in dichloromethane is a standard and effective method.
Materials:
-
Boc-protected piperidine intermediate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (approx. 0.2 M).
-
Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.
-
Stir the mixture at room temperature for 1-3 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, carefully concentrate the mixture under reduced pressure.
-
Re-dissolve the residue in dichloromethane and slowly add saturated NaHCO₃ solution to neutralize the excess acid.
-
Separate the organic layer, extract the aqueous layer with dichloromethane, combine the organic phases, dry over MgSO₄, and concentrate to yield the deprotected amine.
Causality: The tert-butyl carbamate is labile in strong acid. The acid protonates the carbonyl oxygen, leading to the collapse of the intermediate and release of the free amine, isobutylene, and carbon dioxide.
Protocol 4: Final Amide Coupling
The final step involves coupling the newly freed secondary amine of the piperidine ring with a suitable acid chloride, often a core component designed to interact with the S1 and S4 pockets of the Factor Xa active site. For a representative synthesis, we will consider the coupling with 5-chlorothiophene-2-carbonyl chloride, a key fragment in Rivaroxaban.[13]
Materials:
-
Deprotected piperidine intermediate (from Protocol 3)
-
5-Chlorothiophene-2-carbonyl chloride
-
Triethylamine (Et₃N) or DIPEA
-
Acetonitrile or Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the deprotected piperidine intermediate (1.0 eq) in acetonitrile.
-
Add triethylamine (2.0 eq) to the solution and cool to 0-10 °C.
-
Slowly add a solution of 5-chlorothiophene-2-carbonyl chloride (1.1 eq) in acetonitrile.[14]
-
Stir the reaction mixture at 10-15 °C for 2-3 hours, monitoring for completion by HPLC.[14]
-
Upon completion, quench the reaction with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the final compound by crystallization or column chromatography to obtain the target Factor Xa inhibitor.
Causality: This is a classic Schotten-Baumann reaction. The triethylamine acts as a base to scavenge the HCl generated during the acylation, preventing the protonation of the piperidine nitrogen and allowing the reaction to proceed to completion.
Conclusion
This compound serves as an exceptionally useful and versatile starting material for the asymmetric synthesis of complex pharmaceutical agents. Its strategic use enables the controlled, stepwise construction of potent Factor Xa inhibitors. The protocols outlined in this guide demonstrate a robust synthetic pathway, highlighting the importance of protecting group chemistry, selective oxidation, and reliable coupling reactions. By understanding the causality behind each experimental choice, researchers can adapt and optimize these methods for the discovery and development of next-generation anticoagulants.
References
- 1. Frontiers | Discovery and development of Factor Xa inhibitors (2015–2022) [frontiersin.org]
- 2. The Development of New Factor Xa Inhibitors Based on Amide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological activity of piperidine diamine derivatives as factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. scbt.com [scbt.com]
- 10. chemimpex.com [chemimpex.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. goldncloudpublications.com [goldncloudpublications.com]
Troubleshooting & Optimization
Improving yield in N-Boc-piperidine-2-methanol synthesis.
Answering the user's request.## Technical Support Center: Synthesis of N-Boc-piperidine-2-methanol
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for the synthesis of this compound (CAS: 157634-00-9), a critical building block in modern medicinal chemistry and pharmaceutical development.[1] This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to help you navigate the common challenges associated with this synthesis and ultimately improve your experimental outcomes. We will move beyond simple procedural lists to explain the causality behind our recommendations, ensuring a robust and reproducible workflow.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are fundamental to planning and executing the synthesis.
Q1: What are the primary synthetic routes for this compound, and which is recommended?
A1: There are two main strategies for synthesizing this compound:
-
Boc-Protection of 2-(Hydroxymethyl)piperidine: This is the most direct and widely used method.[2][3][4] It involves reacting the commercially available 2-(hydroxymethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O). This route is highly recommended due to its operational simplicity, high yields (often 85-95%), and straightforward purification.[1][3]
-
Reduction of an N-Boc-piperidine-2-carboxylate Ester: This approach starts with an N-Boc protected piperidine carboxylic acid ester, which is then reduced to the corresponding alcohol using a reducing agent like Sodium Borohydride (NaBH₄).[1] While viable, this method often involves more steps, lower reported yields (one example shows a 33% purity post-column), and a more complex workup, making it a less efficient choice for routine synthesis.[1]
Q2: What is the mechanistic role of triethylamine (TEA) or other bases in the Boc protection reaction?
A2: The reaction of the secondary amine in 2-(hydroxymethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) produces not only the desired N-Boc product but also tert-butanol and carbon dioxide. Critically, it also generates an acidic byproduct. A base, such as triethylamine, is added to the reaction mixture to act as an acid scavenger.[3] By neutralizing this acidic byproduct, the base prevents the potential protonation of the starting amine (which would render it unreactive) and drives the equilibrium towards the formation of the protected product, ensuring a high conversion rate.
Q3: How should the final this compound product be stored for maximum stability?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at room temperature is recommended.[4][5] It should be kept away from strong oxidizing agents and acids, with which it is incompatible.[1][6]
Q4: What are the most critical safety precautions to take during this synthesis?
A4: Standard laboratory personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and gloves, is mandatory.[6] Key chemical-specific hazards include:
-
Di-tert-butyl dicarbonate (Boc₂O): Can cause skin and eye irritation. Handle in a well-ventilated fume hood.
-
Triethylamine (TEA): Is flammable and has a strong, irritating odor. It is corrosive and should be handled with care in a fume hood.
-
Dichloromethane (DCM): A common solvent for this reaction, it is a suspected carcinogen and should be used exclusively within a fume hood.
Always ensure proper ventilation and avoid dust formation if handling the product as a solid.[6]
Section 2: Troubleshooting Guide for Low-Yield Synthesis
Low yields are a common frustration in organic synthesis. This guide provides a logical, step-by-step approach to diagnosing and resolving issues specific to the N-Boc protection of 2-(hydroxymethyl)piperidine.
Workflow: Diagnosing Low Yield
The following diagram outlines a decision-making process for troubleshooting.
Caption: Troubleshooting Decision Tree for Low Yield.
Q5: My reaction yield is significantly lower than the expected >85%. Analysis of the crude product shows multiple unexpected spots on TLC. What went wrong?
A5: The presence of multiple byproducts often points to issues with reagent quality.[7]
-
Cause & Explanation: The most likely culprit is degraded di-tert-butyl dicarbonate (Boc₂O). Boc₂O is sensitive to moisture and can hydrolyze over time, reducing its effective concentration and introducing impurities. Similarly, using a "wet" (non-anhydrous) solvent can consume the Boc₂O before it reacts with your amine.[7]
-
Solution:
-
Use Fresh Reagent: Always use a fresh bottle of Boc₂O or one that has been stored properly in a desiccator.
-
Ensure Anhydrous Conditions: Use a dry, anhydrous grade of solvent (e.g., dichloromethane). If the solvent quality is uncertain, consider using it from a freshly opened bottle or from a solvent purification system.
-
Q6: My TLC analysis shows a large amount of unreacted 2-(hydroxymethyl)piperidine starting material. How can I drive the reaction to completion?
A6: This indicates an incomplete reaction, which is typically caused by suboptimal reaction conditions or incorrect stoichiometry.
-
Cause & Explanation:
-
Insufficient Reaction Time: While the reaction is often fast, sterically hindered or less reactive amines may require longer times to reach completion. Published procedures often call for stirring overnight or for up to 20 hours to ensure full conversion.[1]
-
Incorrect Stoichiometry: An insufficient amount of Boc₂O is a primary cause of incomplete reactions. While a 1:1 molar ratio is theoretically sufficient, a slight excess of Boc₂O (1.05 to 1.2 equivalents) is recommended to compensate for any minor degradation and drive the reaction forward.[3]
-
Inadequate Base: If not enough base is present to neutralize the acidic byproduct, the reaction can stall.
-
-
Solution:
-
Extend Reaction Time: Monitor the reaction by TLC every few hours. If it has not gone to completion after the initially planned time, allow it to stir longer (e.g., 20-24 hours).
-
Adjust Stoichiometry: In your next attempt, use 1.1 to 1.2 molar equivalents of Boc₂O relative to the starting amine.
-
Verify Base Quantity: Ensure at least 1.1 equivalents of your base (e.g., triethylamine) are used.[3]
-
Q7: The reaction appears clean on TLC, but my isolated yield after column chromatography is still poor. Where could I be losing my product?
A7: If the reaction itself is efficient, the product loss is occurring during the workup and purification stages.
-
Cause & Explanation:
-
Workup Losses: this compound has good solubility in common organic solvents but also some aqueous solubility. During aqueous washes, some product may be lost to the aqueous layer, especially if emulsions form or if extractions are not performed thoroughly.
-
Purification Issues: The product can be a white waxy solid or even an oil if slightly impure.[1][2] If it does not solidify, it can be challenging to handle. During column chromatography, using a solvent system that is too polar can cause the product to elute too quickly with other impurities. Conversely, a system that is not polar enough may result in very slow elution and broad peaks, leading to mixed fractions and loss of material.
-
-
Solution:
-
Thorough Extraction: When washing the organic layer, perform a back-extraction of the aqueous layers with fresh dichloromethane or ethyl acetate (2-3 times) to recover any dissolved product.[1]
-
Optimize Chromatography: Use a hexane/ethyl acetate solvent system, starting with a lower polarity (e.g., 3:1 or 4:1 Hex/EtOAc) and gradually increasing the polarity. A 1:1 mixture is often cited for final elution.[1]
-
Complete Drying: Ensure the purified fractions are concentrated and dried under high vacuum to remove all residual solvent, which can prevent the product from solidifying and affect the final mass measurement. The reported melting point is 74-78 °C.[4]
-
Section 3: Detailed Experimental Protocols
This section provides a reliable, step-by-step protocol for the synthesis and purification of this compound.
Protocol 1: Synthesis via N-Boc Protection
This protocol is adapted from established and high-yield procedures.[1][3][4]
Caption: Experimental Workflow for N-Boc Protection.
-
Reagent Preparation: To a round-bottom flask equipped with a magnetic stir bar, add 2-(hydroxymethyl)piperidine (1.0 eq). Dissolve it in anhydrous dichloromethane (DCM), using approximately 10-15 mL of solvent per gram of starting material.
-
Base Addition: Add triethylamine (1.1 eq) to the solution. Cool the flask in an ice-water bath to 0 °C.[3]
-
Boc₂O Addition: In a separate container, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled, stirring reaction mixture over 10-15 minutes.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12 to 20 hours.[1][3]
-
Monitoring: Check for the consumption of the starting material using Thin Layer Chromatography (TLC) with a mobile phase of 1:1 Hexane:Ethyl Acetate.
-
Workup: Once the reaction is complete, pour the mixture into a separatory funnel and wash it sequentially with water and then with brine (saturated NaCl solution).[3] Back-extract the combined aqueous layers once with DCM to recover any dissolved product.
-
Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.[1]
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., starting from 10% EtOAc and gradually increasing to 50% EtOAc).[1] Combine the pure fractions and remove the solvent under vacuum to yield this compound as a white solid.[1]
Section 4: Key Data Summary
For quick reference, the following tables summarize critical quantitative data for planning your experiments.
Table 1: Recommended Reagent Stoichiometry
| Reagent | Molar Equivalents | Rationale |
|---|---|---|
| 2-(hydroxymethyl)piperidine | 1.0 | Limiting Reagent |
| Di-tert-butyl dicarbonate (Boc₂O) | 1.05 - 1.2 | Slight excess ensures complete conversion.[3] |
| Triethylamine (TEA) | 1.1 - 1.5 | Neutralizes acidic byproducts to drive the reaction.[3] |
| Dichloromethane (DCM) | 10-15 mL / g | Sufficient dilution for effective stirring and heat dissipation. |
Table 2: Typical Purification and Characterization Data
| Parameter | Value | Source |
|---|---|---|
| Purification Method | Silica Gel Chromatography | [1] |
| Eluent System | Hexane / Ethyl Acetate (gradient or 1:1) | [1] |
| Physical Form | White solid / Waxy solid | [1] |
| Melting Point | 74-78 °C | [1][4] |
| Molecular Weight | 215.29 g/mol | [1] |
| ¹H NMR (CDCl₃, key shifts) | ~4.29 (m, 1H), ~3.81 (dd, 1H), ~3.61 (dd, 1H), 1.46 (s, 9H) |[1] |
Section 5: References
-
What are the synthesis and applications of this compound? - Guidechem. --INVALID-LINK--
-
troubleshooting low yield in N-Boc-MeVal peptide synthesis - Benchchem. --INVALID-LINK--
-
This compound synthesis - ChemicalBook. --INVALID-LINK--
-
Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - NIH. --INVALID-LINK--
-
Exploring 2-Piperidinemethanol as a Chiral Scaffold: A Technical Guide - Benchchem. --INVALID-LINK--
-
An Update on Clinically Advanced PROTAC Degraders and Their Synthesis - MDPI. --INVALID-LINK--
-
MSDS - Safety Data Sheet - AAPPTec. --INVALID-LINK--
-
This compound, min 97%, 100 grams - CP Lab Safety. --INVALID-LINK--
-
This compound CAS#: 157634-00-9 - ChemicalBook. --INVALID-LINK--
-
Enantiopure N-Boc piperidine-2-ethanol for the synthesis of (+)- and (−)-dumetorine, and (+)- and (−)-epidihydropinidine | Request PDF - ResearchGate. --INVALID-LINK--
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - MDPI. --INVALID-LINK--
-
N-boc 4-Piperdine Methanol Exporters Suppliers & Manufacturers - SGT Life Sciences. --INVALID-LINK--
-
CN104628625A - Synthesis method of N-boc-4-hydroxypiperidine - Google Patents. --INVALID-LINK--
-
Troubleshooting low yield in Boc-guanidine synthesis - Benchchem. --INVALID-LINK--
-
CN103204801A - Synthesis method for N-Boc-3-piperidone - Google Patents. --INVALID-LINK--
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PubMed Central. --INVALID-LINK--
-
N-Boc-4-piperidinemethanol 97 123855-51-6 - Sigma-Aldrich. --INVALID-LINK--
-
Optimizing reaction paths for methanol synthesis from CO 2 hydrogenation via metal-ligand cooperativity - SciSpace. --INVALID-LINK--
-
Synthesis of N-Substituted piperidines from piperidone - ResearchGate. --INVALID-LINK--
-
Optimization of Methanol Synthesis under Forced Periodic Operation - MDPI. --INVALID-LINK--
References
Troubleshooting incomplete N-Boc deprotection of piperidines.
Welcome to the technical support center for N-Boc deprotection of piperidines. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for overcoming common challenges in your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for my N-Boc deprotection of piperidine to be incomplete?
Incomplete N-Boc deprotection is a frequent issue that can typically be attributed to one or more of the following factors:
-
Insufficient Acid Concentration or Equivalents : The cleavage of the Boc group is an acid-catalyzed reaction. If the concentration of the acid (e.g., Trifluoroacetic Acid - TFA) is too low or an insufficient number of equivalents are used, the reaction may not proceed to completion.[1] For substrates containing other basic functional groups, a sufficient excess of acid is crucial.[2]
-
Inadequate Reaction Time : Deprotection may require more time than anticipated. While many reactions are complete within 30 minutes to 2 hours, some substrates, especially those with steric hindrance, may need several hours or even overnight stirring.[2][3]
-
Steric Hindrance : Bulky chemical groups located near the N-Boc group can physically block the acid from accessing the carbamate, which slows down the rate of cleavage.[1][4]
-
Low Reaction Temperature : Most Boc deprotections are performed at room temperature.[1] If the reaction is sluggish, it may be due to a lower ambient temperature in the lab.
-
Reagent Degradation : The acidic reagents used for deprotection can degrade over time. For example, TFA is hygroscopic, and the presence of water can reduce its effective acidity.[3] Using old or improperly stored reagents can lead to incomplete reactions.
Q2: How can I effectively monitor the progress of my deprotection reaction?
Proper reaction monitoring is essential to determine the point of completion and to avoid unnecessary side reactions from prolonged exposure to harsh conditions. The following methods are commonly used:
-
Thin-Layer Chromatography (TLC) : TLC is a rapid and straightforward method to visualize the consumption of the starting material and the appearance of the product.[3] The deprotected piperidine, being a free amine, will have a different Rf value than the Boc-protected starting material. Staining the TLC plate with a ninhydrin solution is highly effective, as it produces a distinct color (often purple or blue) with the newly formed amine.[2][4]
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : This is a powerful technique for quantitatively tracking the disappearance of the starting material and the formation of the deprotected product.[1] It also allows for the identification of any side products that may have formed during the reaction.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR can be used to confirm the completion of the reaction by monitoring the disappearance of the characteristic singlet peak of the Boc group's nine tert-butyl protons, which typically appears around 1.4 ppm.[2][3]
Q3: My reaction has stalled with significant starting material remaining. What steps can I take to drive it to completion?
If you observe unreacted starting material after the initially planned reaction time, consider the following troubleshooting steps:
-
Extend the Reaction Time : Continue stirring the reaction mixture and monitor its progress periodically using TLC or LC-MS until the starting material is no longer visible.[5]
-
Increase Acid Concentration/Equivalents : Add more of the acidic reagent to the reaction mixture. For TFA in Dichloromethane (DCM), you can increase the TFA concentration from a typical 20-25% up to 50% (v/v).[1][6]
-
Gently Increase the Temperature : Warming the reaction mixture to around 40-50°C can often accelerate a sluggish deprotection.[1][5] However, use this approach with caution, as higher temperatures can also promote the formation of side products, especially with sensitive substrates.[1]
-
Change the Solvent or Acid System : If the reaction is still incomplete, switching the reagent system may be effective. A common and often more potent alternative to TFA/DCM is a 4M solution of HCl in an organic solvent like 1,4-dioxane or methanol.[1][5]
Q4: I am observing unexpected side products. What are they, and how can I prevent their formation?
The most common side reaction during acid-catalyzed Boc deprotection is the alkylation of nucleophiles by the reactive tert-butyl cation that is generated upon cleavage of the Boc group.[1][7]
-
Cause : The strong acid cleaves the Boc group, forming a stable tert-butyl carbocation. This cation is a potent electrophile and can react with any nucleophilic sites on your piperidine derivative or other molecules in the reaction, leading to unwanted t-butylation.[7]
-
Prevention with Scavengers : To prevent this, nucleophilic "scavenger" compounds can be added to the reaction mixture. These scavengers are designed to trap the tert-butyl cation more readily than your product.[1] Common scavengers include triisopropylsilane (TIS) and water.[1]
Q5: My piperidine derivative contains other acid-sensitive functional groups. What milder deprotection methods are available?
When dealing with substrates that have other acid-labile groups (e.g., tert-butyl esters, acetals), standard strong acid conditions can be problematic.[2] In such cases, alternative, milder methods can be employed:
-
Oxalyl Chloride in Methanol : This system offers a mild and selective method for N-Boc deprotection at room temperature.[2][8] The reaction typically proceeds to completion within 1-4 hours with good yields.[8]
-
Lewis Acids : Certain Lewis acids can also facilitate Boc deprotection under conditions that may be milder than strong Brønsted acids.[5]
Data Presentation: Comparison of Deprotection Conditions
The following table summarizes common conditions for N-Boc deprotection of piperidines. Note that optimal conditions are substrate-dependent and may require empirical optimization.
| Reagent System | Typical Concentration | Solvent | Temperature | Typical Time | Notes |
| Trifluoroacetic Acid (TFA) | 20-50% (v/v)[9] | Dichloromethane (DCM)[9] | 0°C to Room Temp[6] | 30 min - 3 h[9] | Most common method; volatile and easy to remove. Can cause t-butylation side reactions.[7] |
| Hydrochloric Acid (HCl) | 4M Solution[1] | 1,4-Dioxane[1] | Room Temp[5] | 1 - 4 h[1] | Often more effective for stubborn deprotections; product precipitates as the HCl salt.[5] |
| Oxalyl Chloride | 3-5 equivalents[8] | Methanol[8] | Room Temp[8] | 1 - 4 h[8] | A milder alternative for substrates with other acid-sensitive groups.[2][8] |
| Thermal (Solvent only) | N/A | TFE, MeOH, Toluene[10] | 150-240°C[10] | 30 - 60 min[10] | An option for certain substrates, particularly in flow chemistry; requires high temperatures.[10] |
Experimental Protocols
Protocol 1: Standard N-Boc Deprotection with TFA in DCM
This protocol is a general starting point for most piperidine substrates.
-
Preparation : Dissolve the N-Boc protected piperidine (1.0 equiv.) in dichloromethane (DCM).[9]
-
Reagent Addition : Slowly add trifluoroacetic acid (TFA) to the solution at room temperature to a final concentration of 20-50% (v/v).[9] If the substrate is sensitive to alkylation, consider adding scavengers like triisopropylsilane (2.5%) and water (2.5%).[1]
-
Caution : The reaction can be exothermic and evolves CO₂ and isobutene gas. Ensure the reaction is performed in a well-ventilated fume hood.[9]
-
-
Reaction : Stir the mixture at room temperature for 30 minutes to 3 hours.[9]
-
Monitoring : Monitor the reaction's progress by TLC or LC-MS until all starting material has been consumed.[1]
-
Work-up : Upon completion, remove the DCM and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can help remove residual TFA.[1] The resulting product is typically the TFA salt, which can be used directly in the next step or neutralized.
Protocol 2: N-Boc Deprotection with HCl in Dioxane
This method is a robust alternative to TFA and yields the hydrochloride salt of the piperidine.
-
Preparation : Dissolve the N-Boc protected piperidine (1.0 equiv.) in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate, or dioxane).[1][5]
-
Reagent Addition : Add a 4M solution of HCl in 1,4-dioxane (typically 3-5 equivalents) to the stirred solution at room temperature.[5]
-
Reaction : Stir the mixture at room temperature. The reaction is typically complete within 1-4 hours. Often, a precipitate of the deprotected piperidine hydrochloride salt will form.[1][5]
-
Monitoring : Check for the disappearance of the starting material by TLC or LC-MS.[5]
-
Work-up : Upon completion, the solvent can be removed under reduced pressure. Alternatively, the product can be precipitated by adding an anti-solvent like diethyl ether and then collected by filtration.[5]
Protocol 3: Conversion of Piperidine Salt to Free Base
This protocol describes the steps to obtain the neutral (free base) form of the piperidine after deprotection.
-
Deprotection : Follow either Protocol 1 or 2 to remove the Boc group.
-
Dissolution : After removing the reaction solvent, dissolve the resulting crude salt (TFA or HCl salt) in water or a suitable organic solvent like ethyl acetate.[11]
-
Basification : Cool the solution in an ice bath and slowly add a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH), until the pH of the aqueous layer is basic (pH > 9).[1][11]
-
Extraction : Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate, DCM).[5][11]
-
Isolation : Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected piperidine free base.
Visualizations
Caption: Acid-catalyzed mechanism for N-Boc deprotection.[9]
Caption: A logical workflow for troubleshooting incomplete reactions.[1]
Caption: Common causes of incomplete deprotection and their solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Boc Deprotection - TFA [commonorganicchemistry.com]
- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. jgtps.com [jgtps.com]
Technical Support Center: Purification of N-Boc-piperidine-2-methanol by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of N-Boc-piperidine-2-methanol by column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities depend on the synthetic route but typically include unreacted starting materials such as 2-piperidinemethanol and di-tert-butyl dicarbonate (Boc₂O). Byproducts from the reaction, such as N,N-di-Boc protected piperidine, may also be present in small amounts.
Q2: What is the general stability of this compound during silica gel chromatography?
A2: The Boc (tert-butoxycarbonyl) protecting group is known to be sensitive to acidic conditions.[1][2] Standard silica gel can be slightly acidic and may cause partial or complete removal of the Boc group, leading to the formation of 2-piperidinemethanol as a byproduct. This is a critical consideration during purification.
Q3: My purified this compound is an oil, but it is reported to be a solid. What should I do?
A3: this compound is a white solid with a melting point in the range of 74-78°C.[3] If your final product is an oil, it may be due to the presence of residual solvents or impurities that are depressing the melting point. Ensure the product is thoroughly dried under high vacuum. If it remains an oil, a second purification by column chromatography or crystallization may be necessary.
Q4: What analytical techniques are recommended to assess the purity of the final product?
A4: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are the recommended techniques for assessing the purity of the final product. Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of the purification.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Poor Separation of Product and Impurities | The polarity of the mobile phase is too high or too low, resulting in co-elution of the product with impurities. | Optimize the mobile phase by performing a TLC analysis with different solvent ratios. Aim for an Rf value of 0.2-0.4 for the product. A gradient elution from a less polar to a more polar mobile phase is often effective. |
| Product Streaking on TLC and Column | The basic nitrogen of the piperidine ring can interact strongly with the acidic silanol groups on the silica gel, causing tailing and poor separation. | Add a small amount of a basic modifier, such as triethylamine (0.1-1% v/v), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape. |
| Low Yield of Purified Product | The product may be irreversibly adsorbed onto the silica gel due to strong interactions. Alternatively, the product may have been lost due to degradation during the purification process. | If irreversible adsorption is suspected, the use of a basic modifier in the eluent can improve recovery. To prevent degradation of the Boc group, consider using deactivated (neutral) silica gel or a less acidic stationary phase like alumina. |
| Appearance of a New, More Polar Spot on TLC During Purification | This is often an indication of the deprotection of the Boc group on the silica gel, resulting in the formation of the more polar 2-piperidinemethanol. | Minimize the time the compound spends on the column. Use a less polar solvent system if possible, and consider the use of a basic modifier or a neutral stationary phase. |
Data Presentation
Estimated Rf Values in Hexane/Ethyl Acetate
The following table provides estimated Rf values for this compound and its common impurities in various hexane/ethyl acetate solvent systems on a standard silica gel TLC plate. These values are approximate and should be used as a guide for developing your own separation method.
| Compound | Structure | Polarity | Estimated Rf (Hexane:EtOAc 80:20) | Estimated Rf (Hexane:EtOAc 50:50) | Estimated Rf (Hexane:EtOAc 30:70) |
| Di-tert-butyl dicarbonate | (Boc)₂O | Low | ~0.8 | ~0.9 | >0.9 |
| This compound | C₁₁H₂₁NO₃ | Medium | ~0.2 | ~0.5 | ~0.7 |
| 2-Piperidinemethanol | C₆H₁₃NO | High | <0.1 | ~0.1 | ~0.2 |
Experimental Protocols
Column Chromatography Purification of this compound
This protocol describes a standard procedure for the purification of this compound using silica gel flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Triethylamine (optional)
-
Glass chromatography column
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Mobile Phase Preparation: Prepare a stock solution of your chosen mobile phase. A common starting point is a 1:1 mixture of hexane and ethyl acetate.[3] If streaking is observed on the TLC, add 0.1-1% triethylamine to the mobile phase.
-
Column Packing (Slurry Method):
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
In a beaker, mix the silica gel with a small amount of the initial, least polar mobile phase to form a slurry.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a layer of sand on top of the silica bed.
-
Equilibrate the column by running 2-3 column volumes of the initial mobile phase through it.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the column.
-
Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial, less polar mobile phase.
-
If a gradient elution is required, gradually increase the proportion of the more polar solvent (ethyl acetate).
-
Collect fractions in separate test tubes.
-
-
Monitoring the Separation:
-
Monitor the collected fractions by TLC.
-
Spot each fraction on a TLC plate, develop it in an appropriate solvent system, and visualize the spots under a UV lamp or by staining.
-
-
Isolation of the Pure Product:
-
Combine the fractions that contain the pure this compound.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
-
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification issues.
References
Technical Support Center: Optimizing Boc Protection of Amines
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the tert-butoxycarbonyl (Boc) protection of amines.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the Boc protection of amines.
Q1: My Boc protection reaction is incomplete, showing significant amounts of unreacted starting amine by TLC/LC-MS. What should I do?
A1: Incomplete reactions are a common issue. Here are several factors to consider and potential solutions:
-
Insufficient Reagent Stoichiometry: Ensure at least 1.0 to 1.2 equivalents of di-tert-butyl dicarbonate ((Boc)₂O) are used. For less reactive or sterically hindered amines, increasing the equivalents of (Boc)₂O to 1.5 or even 2-3 may be necessary.[1]
-
Inadequate Base: The choice and amount of base can be critical.
-
For standard reactions, ensure an adequate amount of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is present to neutralize the acid formed during the reaction.
-
For weakly nucleophilic amines, a stronger base or a catalyst like 4-(dimethylamino)pyridine (DMAP) may be required. However, be cautious with DMAP as it can promote side reactions.
-
-
Reaction Time and Temperature: Boc protections can range from a few minutes to overnight.[2][3] Monitor the reaction progress by TLC. If the reaction is sluggish at room temperature, gentle heating (e.g., to 40-55°C) can be beneficial, but may also increase the likelihood of side products.[1][4]
-
Solvent Choice: The amine starting material must be soluble in the chosen solvent. Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile, and methanol.[1] For zwitterionic compounds like amino acids, aqueous conditions with a base like sodium bicarbonate or sodium hydroxide are often more effective due to improved solubility.[5]
-
Poorly Nucleophilic Amines: Aromatic amines, particularly those with electron-withdrawing groups, are less nucleophilic and react slower.[6] For these substrates, using a catalyst such as DMAP or switching to a more forcing solvent system may be necessary.
Q2: I am observing the formation of a di-Boc protected byproduct. How can I prevent this?
A2: The formation of the N,N-di-tert-butoxycarbonyl (di-Boc) derivative is more common with primary amines and can be minimized by:
-
Controlling (Boc)₂O Stoichiometry: Avoid a large excess of (Boc)₂O. Use closer to 1.0-1.2 equivalents of the reagent.
-
Reaction Conditions: Running the reaction at lower temperatures (e.g., 0°C to room temperature) can help to selectively form the mono-Boc product.
-
Monitoring the Reaction: Stop the reaction as soon as the starting amine is consumed to prevent over-reaction.
Q3: My reaction mixture is showing an unexpected byproduct, possibly a urea derivative. What causes this and how can I avoid it?
A3: Urea formation can occur if the amine starting material reacts with any isocyanate impurity present in the (Boc)₂O or formed in situ. To mitigate this:
-
Use High-Purity (Boc)₂O: Ensure the di-tert-butyl dicarbonate is of high quality and has been stored properly to prevent degradation.
-
Optimize Reaction Conditions: Running the reaction under anhydrous conditions can sometimes reduce the formation of urea byproducts.
Q4: I am working with an amino acid and the reaction is not proceeding well, or I am getting side products. What are the best conditions for Boc protection of amino acids?
A4: The zwitterionic nature of amino acids makes them poorly soluble in many organic solvents.[6] Additionally, the carboxylic acid can react with (Boc)₂O to form a mixed anhydride, leading to undesired side reactions like amide dimer formation.[5] The recommended approach is:
-
Aqueous Conditions: Perform the reaction in an aqueous medium (e.g., water, water/THF, or water/dioxane) with a base like sodium hydroxide, sodium bicarbonate, or triethylamine.[5] The aqueous base will deprotonate the ammonium group, increasing the nucleophilicity of the amine, and also hydrolyze any mixed anhydride that forms.[5]
-
Control of pH: Maintain a basic pH to ensure the amine is deprotonated and nucleophilic.
Q5: The workup of my reaction is difficult, and I am having trouble removing excess (Boc)₂O and DMAP. What is an effective workup procedure?
A5:
-
Removing Excess (Boc)₂O:
-
Aqueous Wash: Excess (Boc)₂O can often be removed by washing the organic layer with a saturated solution of sodium bicarbonate.
-
Scavenger Reagents: If simple washing is insufficient, scavenger reagents can be added to the reaction mixture before workup to consume the excess (Boc)₂O. Examples include imidazole or trifluoroethanol.[7] Polymer-supported trisamine can also be used for purification.[6]
-
Sublimation: For volatile (Boc)₂O, leaving the crude product under high vacuum can facilitate its removal through sublimation.[4]
-
-
Removing DMAP:
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of Boc protection?
A1: The Boc protection of an amine with di-tert-butyl dicarbonate ((Boc)₂O) is a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of (Boc)₂O. This forms a tetrahedral intermediate which then collapses, yielding the N-Boc protected amine, tert-butanol, and carbon dioxide. The evolution of CO₂ gas is a thermodynamic driving force for the reaction.[3]
Q2: What are the standard reaction conditions for Boc protection?
A2: The reaction conditions are flexible. A common method involves stirring the amine with 1.0-1.2 equivalents of (Boc)₂O in a solvent like THF, DCM, or acetonitrile at room temperature. A base such as triethylamine is often added.[1] The reaction time can vary from a few minutes to several hours.[2][3]
Q3: Do I always need a base for Boc protection?
A3: While a base is commonly used to accelerate the reaction and neutralize the acidic byproduct, it is not always strictly necessary.[9] Catalyst-free conditions, particularly in aqueous or alcohol-containing solvent systems, have been shown to be effective.[2]
Q4: Can I perform Boc protection in the presence of other functional groups?
A4: The Boc protection is generally chemoselective for amines. However, alcohols can also react with (Boc)₂O, especially in the presence of a catalyst like DMAP, to form tert-butyl carbonates.[10] Under standard conditions without strong catalysts, the protection of amines is typically much faster than that of alcohols.
Q5: What are some alternatives to DMAP as a catalyst?
A5: If DMAP is problematic due to side reactions or difficult removal, other options include N-methylimidazole or using conditions that do not require a strong catalyst, such as performing the reaction in an alcoholic solvent which can accelerate the protection of aromatic amines.[10]
Data Presentation
Table 1: Typical Reaction Conditions for Boc Protection of Various Amines
| Amine Substrate | (Boc)₂O (equiv.) | Base (equiv.) | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Benzylamine | 1.0 | None | Water:Acetone (9.5:0.5) | RT | 10 min | 96 | [2] |
| Aniline | 1.0 | None | Water:Acetone (9.5:0.5) | RT | 8 min | 98 | [2] |
| Pyrrolidine | 1.0 | None | Water:Acetone (9.5:0.5) | RT | 10 min | 95 | [2] |
| Glycine methyl ester | 1.0 | None | Water:Acetone (9.5:0.5) | RT | 12 min | 94 | [2] |
| 1,2,3,6-Tetrahydropyridine | 1.0 | 1.5 (amine) | THF | 0 to RT | Overnight | 89 | [8] |
| 3-Chloroaniline | 1.0 | None | Water | RT | 4 h | - | [11] |
Note: This table presents a selection of examples. Optimal conditions may vary depending on the specific substrate and scale.
Experimental Protocols
Protocol 1: General Procedure for Boc Protection of a Primary Aliphatic Amine [12]
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine (1.0 equiv) and triethylamine (3.0 equiv) in a 2:1 v/v mixture of H₂O/THF. Stir at room temperature for 5 minutes until all solids are dissolved.
-
Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate ((Boc)₂O) (1.5 equiv) to the solution in one portion.
-
Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4 hours.
-
Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) until the starting amine is fully consumed.
-
Workup: Once complete, remove the THF under reduced pressure using a rotary evaporator. Extract the resulting aqueous residue with dichloromethane (3 x 20 mL).
-
Isolation: Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine.
Protocol 2: Catalyst-Free Boc Protection in an Aqueous System [2]
-
Setup: In a 50 mL round-bottom flask, add the amine (1 mmol) to a mixture of 9.5 mL of distilled water and 0.5 mL of acetone. Stir the mixture at room temperature for a few minutes.
-
Reaction: Add di-tert-butyl dicarbonate ((Boc)₂O) (1.0-1.2 equiv) to the suspension.
-
Stirring: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. These reactions are often complete within a short period (e.g., 8-12 minutes).
-
Workup:
-
If the product precipitates, collect it by filtration, wash with cold water, and dry.
-
If the product is soluble, add dichloromethane (5 mL) and stir. Separate the organic layer, dry it over anhydrous Na₂SO₄, and concentrate in vacuo to obtain the N-Boc protected amine.
-
Mandatory Visualizations
Caption: General experimental workflow for Boc protection of amines.
Caption: Troubleshooting decision tree for Boc protection reactions.
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. beilstein-journals.org [beilstein-journals.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gsconlinepress.com [gsconlinepress.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: N-Boc-piperidine-2-methanol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of N-Boc-piperidine-2-methanol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Common impurities in crude this compound typically arise from the synthesis process and can include:
-
Unreacted Starting Materials: 2-Piperidinemethanol and di-tert-butyl dicarbonate (Boc₂O).
-
Reagents: Triethylamine or other bases used to catalyze the reaction.
-
Byproducts: Di-Boc protected piperidine derivatives or side products from the decomposition of Boc₂O.
-
Residual Solvents: Solvents used during the reaction and work-up, such as dichloromethane (DCM), ethyl acetate (EtOAc), or acetonitrile.
Q2: What analytical techniques are recommended for assessing the purity of this compound?
A2: A combination of chromatographic and spectroscopic methods is recommended for a comprehensive purity analysis:
-
Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the purification.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can separate closely related impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired product and helps identify and quantify impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product and can help in the identification of unknown impurities.
Q3: What is the expected appearance and melting point of pure this compound?
A3: Pure this compound is typically a white to off-white solid.[1] The reported melting point is in the range of 74-78 °C.[1] A lower or broader melting point range can indicate the presence of impurities.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of this compound.
Column Chromatography Troubleshooting
Issue 1: Poor separation of the product from impurities.
-
Probable Cause: The solvent system (mobile phase) is not optimal.
-
Solution:
-
Adjust Solvent Polarity: If the product and impurities are eluting too quickly (high Rf values on TLC), decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). If they are eluting too slowly (low Rf values), increase the polarity.
-
Try a Different Solvent System: Consider using alternative solvent systems. For instance, replacing methanol with acetonitrile in a dichloromethane-based mobile phase can sometimes improve separation due to different solvent selectivity.
-
Optimize the Gradient: If using gradient elution, ensure the gradient is shallow enough to allow for the separation of closely eluting compounds.
-
Issue 2: The product elutes as a broad band, leading to mixed fractions.
-
Probable Cause:
-
The column was not packed properly, leading to channeling.
-
The sample was loaded in a solvent that is too strong.
-
The column was overloaded with crude material.
-
-
Solution:
-
Proper Column Packing: Ensure the silica gel is packed uniformly without any air bubbles or cracks.
-
Sample Loading: Dissolve the crude product in a minimal amount of a low-polarity solvent (e.g., dichloromethane or the initial mobile phase) before loading it onto the column.
-
Reduce Sample Load: Use an appropriate amount of crude material for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Recrystallization Troubleshooting
Issue 1: The compound oils out instead of forming crystals.
-
Probable Cause:
-
The solution is supersaturated, and the compound is precipitating too quickly.
-
The chosen solvent system is not ideal.
-
The presence of impurities is inhibiting crystallization.
-
-
Solution:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.
-
Solvent System Adjustment: Add a small amount of a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the warm solution until it becomes slightly turbid, then allow it to cool slowly. Common solvent/anti-solvent pairs include ethyl acetate/heptane or methanol/water.
-
Pre-purification: If the crude material is very impure, a preliminary purification by column chromatography may be necessary before recrystallization.
-
Issue 2: Low recovery of the purified product.
-
Probable Cause:
-
Too much solvent was used for recrystallization.
-
The product has significant solubility in the cold solvent.
-
Crystals were lost during filtration.
-
-
Solution:
-
Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.
-
Thorough Cooling: Ensure the solution is cooled sufficiently in an ice bath to maximize crystal precipitation.
-
Efficient Filtration: Use a Büchner funnel and ensure all crystals are transferred from the flask. Wash the crystals with a minimal amount of ice-cold recrystallization solvent.
-
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
1. Materials:
- Crude this compound
- Silica gel (60 Å, 230-400 mesh)
- Solvents: Hexane, Ethyl Acetate (EtOAc)
- Chromatography column, flasks, and test tubes
2. Procedure:
- Slurry Preparation: Prepare a slurry of silica gel in hexane.
- Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring even packing. Drain the excess solvent until it is just above the silica bed.
- Sample Preparation: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial mobile phase.
- Sample Loading: Carefully load the dissolved sample onto the top of the silica gel bed.
- Elution: Begin elution with a non-polar solvent mixture (e.g., 9:1 Hexane:EtOAc). Gradually increase the polarity of the mobile phase (e.g., to 1:1 Hexane:EtOAc) to elute the product.[1]
- Fraction Collection: Collect fractions and monitor them by TLC.
- Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Recrystallization Protocol
This protocol provides a general approach for the recrystallization of this compound.
1. Materials:
- Crude this compound
- Solvents: Ethyl Acetate (EtOAc), Heptane (or Hexane)
- Erlenmeyer flask, heating source, ice bath, filtration apparatus
2. Procedure:
- Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
- Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration.
- Crystallization: Slowly add heptane dropwise to the hot solution until it becomes slightly turbid.
- Cooling: Allow the flask to cool slowly to room temperature. Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
- Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
- Washing: Wash the crystals with a small amount of cold heptane.
- Drying: Dry the purified crystals under vacuum.
Quantitative Data Summary
| Purification Method | Initial Purity | Final Purity (Typical) | Notes |
| Column Chromatography | ~33%[1] | >97% | Purity can be significantly improved from a very crude state. The final purity depends on the optimization of the mobile phase and column loading. |
| Recrystallization | >90% | >98% | Best suited for removing small amounts of impurities from an already relatively pure product. The initial purity should be high enough for efficient crystallization. |
| Commercial Product | N/A | 97-98% | This serves as a benchmark for the expected purity of this compound after successful purification. |
Workflow and Logic Diagrams
Caption: A typical workflow for the purification and analysis of this compound.
Caption: Decision-making logic for selecting a purification method based on initial purity.
References
Challenges in the scale-up of N-Boc-piperidine-2-methanol synthesis.
Welcome to the technical support center for the synthesis of N-Boc-piperidine-2-methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the scale-up of this important chiral building block. Authored from the perspective of a Senior Application Scientist, this document provides in-depth, field-proven insights and troubleshooting solutions.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis, focusing on root causes and practical, validated solutions.
Problem 1: Low or No Yield of this compound
Question: My reduction of N-Boc-pipecolic acid is giving very low yields or failing completely. What are the likely causes and how can I fix this?
Answer: Low or no yield in this reduction is a common issue, especially during scale-up. The root cause typically falls into one of three categories: the reducing agent, the starting material, or the reaction conditions.
Potential Cause 1: Inactive Reducing Agent Hydride reducing agents like Lithium Aluminum Hydride (LiAlH₄) and Borane complexes (e.g., BH₃•THF) are highly sensitive to moisture and air.[1] Improper handling or storage can lead to rapid degradation and loss of activity.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Use a fresh, unopened bottle of the hydride reagent if possible. For existing stock, ensure it has been stored under an inert atmosphere (Nitrogen or Argon) and is a free-flowing powder or clear solution. Clumped LiAlH₄ powder is a sign of decomposition.
-
Perform an Activity Test: On a small, controlled scale, add a tiny amount of the hydride to a flask containing a dry alcohol like isopropanol. Vigorous bubbling (hydrogen evolution) indicates an active reagent. No or sluggish bubbling suggests the reagent is compromised.
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried (oven or flame-dried), and all solvents must be anhydrous. The presence of water will consume the hydride reagent in a non-productive and highly exothermic reaction.
-
Potential Cause 2: Quality of Starting Material (N-Boc-pipecolic acid) The starting N-Boc-pipecolic acid must be of high purity and completely dry.[2][3]
-
Troubleshooting Steps:
-
Check Purity: Analyze the starting material by NMR or LC-MS to confirm its identity and purity (≥98% is recommended).[4]
-
Dry Thoroughly: The carboxylic acid functional group can hold onto residual water. Dry the N-Boc-pipecolic acid under a high vacuum for several hours before use, especially if it appears clumpy.
-
Potential Cause 3: Inadequate Reaction Conditions The reduction of a carboxylic acid is more demanding than that of a ketone or ester.[5]
-
Troubleshooting Steps:
-
Sufficient Stoichiometry: The first equivalent of hydride is consumed in an acid-base reaction with the carboxylic acid proton, forming hydrogen gas.[6] Subsequent equivalents are required for the reduction itself. For LiAlH₄, a common stoichiometry is 1.5 to 2.0 equivalents relative to the starting acid. For Borane, at least 1.0 equivalent is needed for the reduction after the initial deprotonation.
-
Temperature and Time: While the initial addition of the reducing agent is often done at 0 °C for safety, the reaction typically needs to be warmed to room temperature or even refluxed (especially with borane) to proceed to completion. Monitor the reaction by TLC or LC-MS to determine the appropriate reaction time. A common protocol involves stirring at room temperature for 12-16 hours.[7]
-
Problem 2: Incomplete Reaction and Difficult Purification
Question: My reaction stalls, leaving a mixture of starting material and product. Subsequent purification by column chromatography is low-yielding and difficult on a larger scale. What can I do?
Answer: This is a classic scale-up challenge. Incomplete conversion points to issues with reaction parameters, while purification difficulties highlight the need to move away from chromatography.
Potential Cause 1: Insufficient Mixing or Localized Concentration Issues On a larger scale, ensuring homogenous mixing is critical. If the reducing agent is not well-dispersed, the reaction can stall.
-
Troubleshooting Steps:
-
Improve Agitation: Use an overhead mechanical stirrer instead of a magnetic stir bar for reactions larger than 1-2 liters. Ensure a good vortex is formed to suspend all solids.
-
Controlled Addition: Add the reducing agent portion-wise as a solid or as a solution/slurry in an anhydrous solvent. For the substrate, adding it as a solution in the reaction solvent to the hydride slurry is often more controllable than adding the solid hydride to the substrate solution.
-
Potential Cause 2: Formation of Insoluble Intermediates During the reduction, aluminate or borate complexes are formed. These can sometimes precipitate or create a thick slurry that impedes mixing and further reaction.
-
Troubleshooting Steps:
-
Solvent Choice & Volume: Ensure sufficient solvent volume to maintain a mobile slurry. Tetrahydrofuran (THF) is a common and effective solvent.
-
Monitor and Adjust: If the reaction mixture becomes too thick to stir, carefully add more anhydrous solvent under an inert atmosphere.
-
Solution for Purification: Optimizing the Work-up Column chromatography is not a viable method for large-scale production. The goal is to design a work-up procedure that isolates the product in high purity.
-
Recommended Protocol: Acid/Base Extraction
-
Quench Carefully: After reaction completion, cool the vessel to 0 °C. Slowly and carefully add an aqueous solution (e.g., 1 M HCl) to quench the excess hydride and protonate the product. Caution: This is highly exothermic and releases hydrogen gas.
-
pH Adjustment: Adjust the aqueous layer to pH ~2-3 with concentrated HCl. This ensures the product, an amine, is fully protonated and soluble in the aqueous layer as the hydrochloride salt. Any unreacted starting acid will also be in this layer.
-
Organic Wash: Wash the acidic aqueous layer with an organic solvent like methyl tert-butyl ether (MTBE) or dichloromethane to remove non-polar organic impurities.
-
Basify and Extract: Adjust the pH of the aqueous layer to >10 with an aqueous base (e.g., 2 M NaOH). This deprotonates the product, making it less water-soluble.
-
Product Extraction: Extract the product into a suitable organic solvent (e.g., dichloromethane or ethyl acetate) multiple times.
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified this compound.[8]
-
Problem 3: Exothermic and Unsafe Reaction During Scale-Up
Question: I am concerned about the safety of my large-scale reduction, particularly the exotherm during reagent addition and quenching. How can I manage this?
Answer: Thermal management is the most critical aspect of scaling up hydride reductions. Both the initial reaction and the final quench can generate a significant amount of heat, potentially leading to a dangerous runaway reaction.
-
Solution 1: Choice of Reducing Agent While LiAlH₄ is highly effective, it is also notoriously reactive.[9] For larger scales, consider alternatives:
-
Borane-THF Complex (BH₃•THF): Generally considered safer than LiAlH₄. The reaction is less vigorous, and the work-up is often more manageable. Borane is also chemoselective for carboxylic acids in the presence of other functional groups like ketones.[6]
-
Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al®/Vitride®): This is a liquid reagent, making it easier to handle and add via a pump. It has reactivity similar to LiAlH₄ but with improved thermal stability.
-
-
Solution 2: Controlled Addition & Cooling
-
Use an Addition Funnel/Pump: Never add the full amount of reducing agent at once. Use a dropping funnel or a syringe pump to add the reagent slowly to a cooled solution of the starting material.
-
Monitor Internal Temperature: Use a temperature probe to monitor the internal reaction temperature. Do not rely on the external bath temperature. Maintain the desired temperature (e.g., 0-10 °C) by controlling the addition rate.
-
Adequate Cooling: Ensure your cooling bath (ice/water, ice/salt, or a cryocooler) has sufficient capacity to absorb the heat generated.
-
-
Solution 3: Engineered Quenching Procedure The Fieser work-up is a common method for LiAlH₄ quenches on a lab scale, but the granular aluminum salts it produces can be difficult to filter on a large scale.[10]
-
Reverse Quench: For large reactions, a "reverse quench" is often safer. The reaction mixture is slowly added to a separate, well-stirred, and cooled quenching solution (e.g., dilute aqueous acid). This ensures that the hydride is never in excess during the quench.
-
Rochelle's Salt Quench: Adding a saturated aqueous solution of sodium potassium tartrate (Rochelle's salt) can help chelate the aluminum salts, keeping them in solution and preventing the formation of a thick, unfilterable gel.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which reducing agent is best for scaling up the synthesis of this compound?
A1: The "best" agent depends on a balance of reactivity, safety, cost, and ease of work-up. A comparison is provided below.
| Feature | Lithium Aluminum Hydride (LiAlH₄) | Borane-THF (BH₃•THF) | Sodium bis(2-methoxyethoxy)aluminum hydride (Vitride®) |
| Reactivity | Very High | High (Chemoselective)[6] | Very High |
| Safety Profile | Pyrophoric solid, highly reactive with water | Flammable solution, releases diborane | High, but more thermally stable than LiAlH₄ |
| Work-Up | Can form gelatinous aluminum salts, difficult to filter[10] | Generally cleaner, boronic acids are often more soluble | Similar to LiAlH₄, but can be easier to manage |
| Handling | Difficult-to-handle solid | Easy-to-handle solution | Easy-to-handle solution |
| Recommendation | Excellent for small scale, but requires significant engineering controls for scale-up. | Often the preferred choice for scale-up due to better safety and chemoselectivity. | A good, but often more expensive, alternative to LiAlH₄. |
Q2: Can I use Sodium Borohydride (NaBH₄) to reduce N-Boc-pipecolic acid?
A2: Generally, no. Sodium borohydride is not a strong enough reducing agent to reduce a carboxylic acid under standard conditions.[9] Its reactivity is primarily limited to aldehydes and ketones.[11] While some methods exist using additives like LiCl with NaBH₄ to reduce esters, the direct reduction of the carboxylic acid is inefficient with this reagent.
Q3: My final product is a thick oil that is difficult to handle. How can I isolate it as a solid?
A3: this compound has a reported melting point between 74-78 °C, but it can often be isolated as a waxy solid or a thick oil, especially if minor impurities are present.[12] To encourage crystallization:
-
High Purity is Key: Ensure the product is highly pure via the acid/base work-up described above.
-
Solvent Trituration: Dissolve the oil in a minimal amount of a hot, non-polar solvent in which the product is soluble (e.g., heptane or MTBE). Cool the solution slowly. The product should precipitate out, leaving impurities in the solvent.
-
Seeding: If you have a small amount of solid material from a previous batch, add a "seed" crystal to the cooled, saturated solution to initiate crystallization.
Q4: What is the most common synthetic route shown in literature?
A4: The most prevalent and direct route is the reduction of the corresponding N-protected pipecolic acid or its ester.[13][14] An alternative route involves first synthesizing 2-(hydroxymethyl)piperidine and then protecting the secondary amine with a Boc group using di-tert-butyl dicarbonate (Boc₂O).[7] The choice of route often depends on the cost and availability of the starting materials.
Experimental Workflow & Diagrams
Workflow for Scale-Up Reduction
The following diagram illustrates a robust workflow for the scaled-up synthesis, incorporating critical safety and quality control checks.
Caption: Recommended workflow for safe and efficient scale-up synthesis.
Troubleshooting Decision Tree: Low Yield
Use this decision tree to diagnose the root cause of low reaction yields.
Caption: A decision tree for troubleshooting low yield issues.
References
- 1. quora.com [quora.com]
- 2. N-Boc-L-pipecolinic acid, 98+% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 3. N-Boc-L-pipecolinic acid, 98+% | Fisher Scientific [fishersci.ca]
- 4. calpaclab.com [calpaclab.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Khan Academy [khanacademy.org]
- 7. benchchem.com [benchchem.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. physicsforums.com [physicsforums.com]
- 10. Workup [chem.rochester.edu]
- 11. Hydride Reduction - Chad's Prep® [chadsprep.com]
- 12. This compound CAS#: 157634-00-9 [m.chemicalbook.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Highly Enantioselective Catalytic Dynamic Resolution of N-Boc-2-lithiopiperidine: Synthesis of (R)-(+)-N-Boc-Pipecolic Acid, (S)-(−)-Coniine, (S)-(+)-Pelletierine, (+)-β-Conhydrine, (S)-(−)-Ropivacaine, and Formal Synthesis of (−)-Lasubine II and (+)-Cermizine C - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: N-Boc Deprotection with Acid-Sensitive Groups
Welcome to the technical support center for navigating the selective deprotection of N-Boc (tert-butyloxycarbonyl) groups in molecules containing acid-labile functionalities. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in preserving molecular integrity during this critical synthetic step. Here, we address common issues with practical, field-tested advice and in-depth explanations to ensure your success.
Frequently Asked Questions (FAQs)
Q1: Why is trifluoroacetic acid (TFA) a double-edged sword for Boc deprotection?
While TFA is highly efficient for Boc removal due to its strength, its non-selective nature poses a significant risk to other acid-sensitive groups commonly found in complex molecules. These include:
-
Other Protecting Groups: Trityl (Trt), t-butyl ethers (tBu), and t-butyl esters.
-
Glycosidic Bonds: Found in carbohydrates and glycopeptides.
-
Acid-Sensitive Heterocycles: Furans and indoles can be prone to polymerization or degradation.
-
Tertiary Alcohols: Susceptible to elimination reactions.
The core issue lies in the mechanism: TFA protonates the carbonyl oxygen of the Boc group, initiating its cleavage to release the free amine, isobutylene, and carbon dioxide. However, this same acidic environment can readily trigger the cleavage or degradation of other functionalities with similar or even slightly lower acid sensitivity.
Q2: I am seeing significant side-product formation. What are the most common culprits during Boc deprotection?
The primary culprit is often the reactive tert-butyl cation (tBu+) that is generated as a byproduct of Boc group cleavage. This highly electrophilic carbocation can alkylate nucleophilic residues in your molecule, leading to unwanted side products. Common targets for t-butylation include tryptophan, tyrosine, and methionine residues in peptides.
Troubleshooting Steps:
-
Introduce a Scavenger: The most effective strategy is to add a scavenger to your reaction mixture. Scavengers are nucleophilic compounds that trap the t-butyl cation before it can react with your product.
-
Analyze the Side Products: If possible, isolate and characterize the side products. Knowing their structure will confirm if t-butylation is the issue and guide your choice of scavenger.
Troubleshooting Guide: Scavenger Selection & Optimization
Problem: My product is being degraded by the t-butyl cation byproduct.
This is a classic challenge. The solution is to select an appropriate scavenger to intercept this reactive intermediate.
Before choosing a scavenger, analyze your substrate. Are there electron-rich aromatic rings (like tryptophan) or sulfur-containing residues (like methionine)? This will inform your choice.
Different scavengers have different strengths and applications. The choice depends on the nature of your substrate and the reaction conditions.
| Scavenger | Target Functional Group | Typical Concentration | Key Considerations |
| Triethylsilane (TES) | General Purpose, highly effective | 5-10% v/v | Reduces the t-butyl cation to isobutane. Often used with TFA. |
| Thioanisole | Protects Tryptophan and Methionine | 5% v/v | The sulfur atom is a potent nucleophile for trapping carbocations. |
| 1,2-Ethanedithiol (EDT) | Strong scavenger for protecting sulfur-containing residues | 2-5% v/v | Has a strong odor and should be handled in a fume hood. |
| Water | Mild scavenger | 2-5% v/v | Can act as a nucleophile to quench the t-butyl cation, forming t-butanol. |
| Anisole | Protects Tyrosine | 5% v/v | The electron-rich aromatic ring acts as the scavenger. |
-
Dissolve the Boc-protected substrate in a suitable solvent (e.g., Dichloromethane - DCM).
-
Add the chosen scavenger(s) to the solution. A common cocktail for peptide synthesis is a mixture of TFA/TIS/H2O (95:2.5:2.5).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add the acid (e.g., TFA) dropwise to the stirred solution.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the acid and volatile components under reduced pressure.
-
Proceed with workup and purification.
Advanced Strategies: Avoiding Strong Acids
When working with exceptionally sensitive substrates, avoiding strong acids like TFA altogether is the best approach. Here are validated alternatives.
Q3: How can I remove a Boc group without using TFA?
Several methods allow for Boc deprotection under milder or non-acidic conditions.
TMSI is a powerful neutral reagent that can cleave Boc groups. The reaction is typically fast and efficient.
-
Mechanism: The Lewis acidic silicon atom coordinates to the carbonyl oxygen, while the soft iodide nucleophile attacks the tert-butyl group.
-
Protocol:
-
Dissolve the Boc-protected compound in a solvent like DCM or acetonitrile.
-
Add TMSI (typically 1.5-2 equivalents) at 0 °C or room temperature.
-
Monitor the reaction closely.
-
Quench the reaction with methanol.
-
For substrates sensitive to protic acids but stable to Lewis acids, ZnBr₂ offers a milder alternative.
-
Mechanism: The Lewis acidic zinc coordinates to the Boc carbonyl, facilitating its cleavage.
-
Protocol:
-
Prepare a solution of anhydrous ZnBr₂ in DCM.
-
Add the Boc-protected substrate to the solution.
-
Stir at room temperature and monitor the reaction.
-
Workup typically involves an aqueous wash to remove zinc salts.
-
In some cases, particularly in the solid phase, heating the Boc-protected compound can induce thermolytic cleavage. This is less common in solution-phase chemistry due to the high temperatures required, which can degrade many organic molecules.
Visualizing the Logic
To aid in decision-making, the following diagrams illustrate the key processes and choices in Boc deprotection.
Best practices for handling and storing N-Boc-piperidine-2-methanol.
This technical support center provides essential information for researchers, scientists, and drug development professionals on the best practices for handling and storing N-Boc-piperidine-2-methanol (CAS: 157634-00-9).
Frequently Asked Questions (FAQs)
Q1: What are the general properties of this compound?
A1: this compound is a white to almost white crystalline powder.[1] It is an advanced amino acid derivative commonly used in organic synthesis and peptide research. Key properties are summarized in the table below.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, it is recommended to store this compound in a tightly sealed, light-resistant container under an inert atmosphere (e.g., Argon or Nitrogen).[1] The storage area should be cool, dry, and well-ventilated.[1][2] While it is stable at room temperature, some suppliers recommend refrigeration (2-8 °C) for extended storage to minimize potential thermal degradation.[1]
Q3: In which solvents is this compound soluble?
A3: this compound is soluble in methanol, DMF, and other polar organic solvents.[3]
Q4: What are the main applications of this compound in research and development?
A4: this compound is a versatile building block in medicinal chemistry and organic synthesis. It is used in the synthesis of various pharmaceutical intermediates, including inhibitors of GABA uptake, anti-tumor drugs, and agents for cardiovascular and inflammatory diseases.[2]
Troubleshooting Guide
Issue 1: The solid this compound appears discolored (e.g., yellow).
-
Possible Cause: Exposure to air, light, or moisture over time can lead to degradation and discoloration. The compound may be hygroscopic.[1]
-
Solution:
-
Ensure the container is always tightly sealed after use.
-
Store in a dark place or use a light-resistant container.
-
For long-term storage, purge the container with an inert gas like argon or nitrogen.
-
If slight discoloration is observed, it is advisable to check the purity of the material by a suitable analytical method (e.g., NMR or LC-MS) before use in a critical reaction step.
-
Issue 2: Difficulty in dissolving this compound in a solvent.
-
Possible Cause: The chosen solvent may not be appropriate, or the concentration might be too high. While soluble in polar organic solvents, its solubility may be limited in non-polar solvents.
-
Solution:
-
Refer to the solubility information; methanol and DMF are good starting points.[3]
-
Try gentle warming or sonication to aid dissolution.
-
If preparing a stock solution, do so at a concentration that is known to be soluble and stable.
-
Issue 3: Inconsistent or unexpected reaction outcomes.
-
Possible Cause: The purity of this compound may have been compromised due to improper storage, leading to the presence of impurities. Alternatively, it may be reacting with incompatible substances in the reaction mixture.
-
Solution:
-
Verify the purity of the starting material.
-
Ensure that the reaction conditions are free from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
-
Review the experimental protocol to ensure all steps were followed correctly.
-
Quantitative Data
| Property | Value | Source |
| CAS Number | 157634-00-9 | [2][4] |
| Molecular Formula | C11H21NO3 | [2][4] |
| Molecular Weight | 215.29 g/mol | [2][4] |
| Appearance | White to almost white crystalline powder | [1] |
| Melting Point | 74-78 °C | [2] |
| Boiling Point (Predicted) | 308.0 ± 15.0 °C | [2] |
| Density (Predicted) | 1.059 ± 0.06 g/cm3 | [2] |
| Storage Temperature | Room temperature or 2-8 °C (long-term) | [1] |
| Solubility | Soluble in Methanol, DMF | [3][5] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane or Methanol)
-
Volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
-
Procedure:
-
Under an inert atmosphere (e.g., in a glovebox or under a stream of argon), weigh the desired amount of this compound.
-
Transfer the solid to the volumetric flask.
-
Add a portion of the anhydrous solvent to the flask, ensuring it does not exceed approximately 75% of the final volume.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely. Gentle warming may be applied if necessary.
-
Once fully dissolved, allow the solution to return to room temperature.
-
Add the anhydrous solvent to the flask until the meniscus reaches the calibration mark.
-
Stopper the flask and invert it several times to ensure a homogenous solution.
-
Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (typically 2-8 °C).
-
Protocol 2: N-Boc Protection of 2-Piperidinemethanol
This protocol describes the synthesis of this compound from 2-piperidinemethanol.
-
Materials:
-
2-Piperidinemethanol
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
-
Procedure:
-
Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM) in a round-bottom flask and cool the solution to 0 °C in an ice bath.[6]
-
Add triethylamine (1.1 eq) to the cooled solution.[6]
-
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise to the reaction mixture.[6]
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.[6]
-
Quench the reaction by adding water and separate the organic layer.[6]
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and then filter.[6]
-
Concentrate the organic layer under reduced pressure to yield this compound.[6]
-
Visualizations
Caption: Troubleshooting workflow for this compound issues.
References
Technical Support Center: Thermal N-Boc Deprotection in Flow Chemistry
Welcome to the technical support center for the thermal deprotection of N-Boc groups in flow chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and practical protocols. As Senior Application Scientists, we aim to combine technical accuracy with field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practice of thermal N-Boc deprotection in a continuous flow setup.
Q1: What is the mechanism of thermal N-Boc deprotection?
The thermal deprotection of N-Boc groups proceeds without a catalyst through a fragmentation mechanism. At elevated temperatures, the Boc group is cleaved, initially forming a carbamic acid intermediate, which then rapidly decarboxylates to yield the free amine, carbon dioxide, and isobutylene.[1] The reaction is believed to involve a slow, concerted proton transfer followed by this rapid decarboxylation.[2][3][4]
Here is a diagram illustrating the proposed mechanism:
Caption: Proposed mechanism of thermal N-Boc deprotection.
Q2: What are the primary advantages of using flow chemistry for this reaction?
Flow chemistry offers several significant advantages over traditional batch processing for thermal Boc deprotection:
-
Enhanced Safety: High-temperature and high-pressure reactions are inherently safer in flow reactors due to the small reaction volumes at any given time, minimizing the risk of thermal runaways.[5][6][7]
-
Precise Temperature Control: Flow reactors provide superior heat transfer, allowing for precise and uniform temperature control, which is crucial for optimizing the reaction and minimizing side product formation.[8][9][10]
-
Rapid Optimization: The ability to quickly change parameters like temperature, pressure, and residence time allows for rapid reaction optimization.[9][11]
-
Telescoped Reactions: The output from the flow reactor is a solution of the free amine, which can often be used directly in a subsequent reaction step without workup or isolation, saving time and reducing waste.[2][4][12]
-
Superheated Solvents: Flow chemistry enables the use of solvents above their normal boiling points, which can significantly accelerate reaction rates.[10]
Q3: What are the typical temperature ranges and residence times for this reaction?
The required temperature for thermal Boc deprotection is substrate-dependent. Generally, temperatures between 150°C and 250°C are employed.[1][2] Some highly reactive substrates, like N-Boc imidazoles, may be deprotected at temperatures as low as 120°C, while more stable N-Boc alkyl amines may require temperatures of 240°C or higher for efficient conversion.[12][13]
Residence times are typically in the range of a few minutes to an hour. For instance, complete deprotection of N-Boc imidazole in TFE can be achieved in 20 minutes at 120°C, whereas N-Boc phenethylamine may require a 30-minute residence time at 240°C in the same solvent to achieve a moderate yield.[12]
Q4: Which solvents are suitable for thermal N-Boc deprotection in flow?
A range of solvents can be used, and the choice can significantly impact the reaction efficiency. Polar protic solvents like methanol and 2,2,2-trifluoroethanol (TFE) have been shown to be particularly effective.[12][13][14] The increased efficiency in TFE is correlated with its higher acidity compared to methanol.[13] Other solvents such as THF, toluene, and even water have also been successfully used.[1][4][12] The choice of solvent will depend on the solubility of the substrate and the desired reaction temperature and pressure.[4]
Q5: What are the common byproducts and how can they be minimized?
The primary byproducts of the thermal deprotection are isobutylene and carbon dioxide.[1] However, at high temperatures, side reactions can occur, leading to impurities. These can include:
-
Urea formation: If the carbamic acid intermediate reacts with the product amine.[2]
-
Elimination and racemization: For chiral substrates, high temperatures can sometimes lead to racemization or elimination reactions.[1]
-
Solvent-derived impurities: Some solvents may react with the substrate or intermediates at high temperatures. For example, alcoholic solvents can sometimes lead to the formation of carbamate impurities.[4]
Minimizing these byproducts involves careful optimization of the reaction temperature and residence time to find conditions that are sufficient for complete deprotection but not so harsh as to cause degradation or side reactions.[9]
Troubleshooting Guide
This section provides solutions to common problems encountered during the thermal deprotection of N-Boc groups in a flow chemistry setup.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | 1. Insufficient Temperature: The activation energy for the deprotection is not being reached. | Increase the reactor temperature in increments of 10-20°C. Note that different N-Boc groups have different thermal stabilities (e.g., N-Boc heteroaryl > N-Boc aryl > N-Boc alkyl amine).[2] |
| 2. Short Residence Time: The substrate is not spending enough time in the heated zone of the reactor. | Decrease the flow rate to increase the residence time. | |
| 3. Poor Solvent Choice: The solvent may not be optimal for the reaction. | Switch to a more polar protic solvent like TFE or methanol, which have been shown to improve reaction efficiency.[12][13] | |
| Product Degradation or Side Product Formation | 1. Excessive Temperature: The reaction temperature is too high, causing thermal decomposition of the starting material or product. | Decrease the reactor temperature. Even a small reduction can sometimes significantly reduce degradation. |
| 2. Long Residence Time: The product is being exposed to high temperatures for too long, leading to degradation. | Increase the flow rate to shorten the residence time. | |
| 3. Substrate Sensitivity: The substrate or product contains other thermally labile functional groups. | This method may not be suitable for highly sensitive substrates. Consider alternative, milder deprotection methods. | |
| Reactor Clogging | 1. Poor Substrate/Product Solubility: The starting material or product is precipitating out of solution at the reaction temperature or upon cooling. | - Increase the solvent temperature before it enters the reactor.- Use a co-solvent to improve solubility.- Dilute the reaction mixture. |
| 2. Byproduct Precipitation: Insoluble byproducts are forming and precipitating in the reactor coil. | - Flush the system with a suitable solvent at regular intervals.- Filter the starting material solution before introducing it into the system. | |
| Pressure Fluctuations | 1. Outgassing: The formation of gaseous byproducts (CO₂ and isobutylene) is causing pressure instability. | - Use a back-pressure regulator (BPR) to maintain a stable system pressure. Ensure the BPR is rated for the reaction temperature and pressure. |
| 2. Solvent Boiling: The reaction temperature is above the boiling point of the solvent at the system pressure. | - Increase the system pressure using the BPR to a level sufficient to keep the solvent in the liquid phase. | |
| 3. Pump Issues: The pump is not delivering a consistent flow rate. | - Check the pump for leaks and ensure it is properly primed.- Degas the solvent before use to prevent bubble formation in the pump head. |
Visualizing the Troubleshooting Process
Caption: A logical flowchart for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Setup for Thermal N-Boc Deprotection in Flow
This protocol describes a typical setup for performing a thermal N-Boc deprotection in a continuous flow reactor.
Equipment:
-
HPLC pump
-
Sample injection loop or T-mixer for reagent introduction
-
Flow reactor with a heated coil (e.g., stainless steel or PFA)
-
Temperature controller
-
Back-pressure regulator (BPR)
-
Collection vessel
Procedure:
-
System Preparation:
-
Assemble the flow chemistry system as shown in the diagram below.
-
Ensure all fittings are secure to withstand the desired operating pressure.
-
Set the temperature controller to the desired reaction temperature.
-
Set the back-pressure regulator to the desired system pressure (typically >10 bar to ensure solvents remain in the liquid phase).
-
-
Reagent Preparation:
-
Prepare a solution of the N-Boc protected amine in the chosen solvent at a known concentration (e.g., 0.1 M).
-
Degas the solution to prevent pump cavitation.
-
-
Reaction Execution:
-
Begin by pumping the pure solvent through the system at the desired flow rate to pre-heat the reactor and stabilize the pressure.
-
Once the temperature and pressure are stable, switch the pump inlet to the reagent solution.
-
Allow the system to reach a steady state (typically 3-5 times the reactor volume) before collecting the product.
-
Collect the product stream in a suitable vessel.
-
-
Shutdown and Analysis:
-
After collecting the desired amount of product, switch the pump back to pumping pure solvent to flush the reactor.
-
Allow the system to cool down before depressurizing.
-
Analyze the collected fractions by a suitable method (e.g., HPLC, LC-MS, NMR) to determine conversion and purity.
-
Visualizing the Experimental Workflow
Caption: A typical experimental setup for flow chemistry.
Protocol 2: Optimization of Reaction Conditions
To find the optimal conditions for a specific substrate, a Design of Experiments (DoE) approach is recommended.[7][11] The following parameters can be varied:
-
Temperature: Screen a range of temperatures (e.g., 150°C to 250°C in 20°C increments).
-
Residence Time: Vary the flow rate to screen different residence times (e.g., 5 to 30 minutes).
-
Solvent: Compare the reaction in different solvents (e.g., TFE, MeOH, THF).
Example Optimization Table:
| Run | Substrate | Temperature (°C) | Residence Time (min) | Solvent | Conversion (%) |
| 1 | N-Boc Aniline | 200 | 15 | TFE | 75 |
| 2 | N-Boc Aniline | 220 | 15 | TFE | 90 |
| 3 | N-Boc Aniline | 240 | 15 | TFE | >99 |
| 4 | N-Boc Aniline | 240 | 10 | TFE | 95 |
| 5 | N-Boc Aniline | 240 | 15 | MeOH | 88 |
| 6 | N-Boc Aniline | 240 | 15 | THF | 65 |
Data in this table is illustrative and based on trends reported in the literature.[12]
Safety Considerations
-
High Temperatures and Pressures: Always operate within the temperature and pressure limits of your reactor and fittings. Use appropriate personal protective equipment (PPE), including safety glasses and consider using a blast shield.[1][5]
-
Solvent Hazards: Be aware of the flammability and toxicity of the solvents being used, especially when heated. Ensure the system is in a well-ventilated area, such as a fume hood.
-
Gaseous Byproducts: The reaction generates isobutylene, which is a flammable gas. The collection vessel should be vented to a safe location.[15]
-
System Integrity: Regularly inspect the reactor tubing and fittings for any signs of wear or degradation.
References
- 1. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2024.sci-hub.st [2024.sci-hub.st]
- 5. pharmtech.com [pharmtech.com]
- 6. amarequip.com [amarequip.com]
- 7. comchart.com [comchart.com]
- 8. High-temperature Reactions in Flow - ThalesNano [thalesnano.com]
- 9. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 14. research.ucc.ie [research.ucc.ie]
- 15. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
Validation & Comparative
A Comparative Guide to N-Boc- and N-Cbz-piperidine-2-methanol in Chemical Synthesis
In the landscape of pharmaceutical and medicinal chemistry, the piperidine scaffold is a privileged structure, integral to a multitude of therapeutic agents.[1][2] The functionalized chiral building block, piperidine-2-methanol, provides a versatile starting point for the synthesis of complex, enantiomerically pure molecules.[3] However, to achieve selective transformations, the secondary amine of the piperidine ring must be temporarily masked with a protecting group.[3][4]
Among the most common choices for amine protection are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz or Z) groups.[5][6] The selection between N-Boc-piperidine-2-methanol and N-Cbz-piperidine-2-methanol is a critical decision that can profoundly impact the efficiency, yield, and strategic pathway of a synthetic route.[5] This guide provides an objective, data-supported comparison of these two essential intermediates, outlining their respective stabilities, deprotection strategies, and performance in synthesis to aid researchers in making informed decisions.
Physicochemical Properties and Stability Profile
The fundamental difference between the Boc and Cbz protecting groups lies in their stability and cleavage conditions. The Boc group is renowned for its lability under acidic conditions, while remaining stable in basic, nucleophilic, and reductive environments.[5] Conversely, the Cbz group is characteristically stable under acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[7][8] This opposing reactivity profile is the foundation of their strategic use in orthogonal synthesis, where one group can be selectively removed without affecting the other.[4][5]
Table 1: Comparison of Physicochemical Properties and Stability
| Property | This compound | N-Cbz-piperidine-2-methanol |
| Molecular Formula | C₁₁H₂₁NO₃[9][10] | C₁₄H₁₉NO₃ |
| Molecular Weight | 215.29 g/mol [9][10] | 249.31 g/mol |
| Appearance | White waxy solid or light brown oil[9][11] | Typically an oil or low-melting solid |
| Melting Point | 74-78 °C[9] | Not consistently reported, varies |
| Stability to Acids | Labile: Cleaved by strong acids like TFA, HCl.[5][7] | Stable: Generally stable to mild acids, but can be cleaved by strong acids (e.g., HBr/HOAc).[8][12] |
| Stability to Bases | Stable: Resistant to basic and nucleophilic conditions.[5] | Stable: Resistant to most basic conditions. |
| Stability to Reductive Conditions | Stable: Unaffected by catalytic hydrogenation (e.g., H₂/Pd-C).[5] | Labile: Readily cleaved by catalytic hydrogenolysis.[7][8] |
| Primary Cleavage Method | Acidolysis (e.g., TFA in DCM, HCl in dioxane).[13][14] | Hydrogenolysis (e.g., H₂ over Pd/C).[8][12] |
Logical Workflow for Synthesis
The selection of either the Boc or Cbz protecting group dictates the overall synthetic strategy. The typical workflow involves protection of the starting material, subsequent reaction at another functional site (e.g., oxidation of the alcohol), and finally, deprotection to reveal the free amine for further functionalization.
Caption: General synthetic workflows for utilizing N-Boc and N-Cbz protected intermediates.
Quantitative Data and Performance in Synthesis
Direct, side-by-side comparisons of N-Boc- and N-Cbz-piperidine-2-methanol in the same reaction are scarce in the literature. However, performance can be reliably inferred from the yields of protection and deprotection steps and the compatibility of each group with subsequent reactions.
Protection Step
The introduction of both Boc and Cbz groups typically proceeds in high yield. The Boc group is commonly installed using di-tert-butyl dicarbonate (Boc₂O) with a base, while the Cbz group is installed using benzyl chloroformate (Cbz-Cl), often under Schotten-Baumann conditions.[11][12]
Table 2: Representative Yields for Protection of Piperidine-2-methanol
| Protecting Group | Reagents | Solvent | Yield (%) | Reference |
| Boc | Boc₂O, Triethylamine | CH₃CN or DCM | 84-100% | --INVALID-LINK--[9], --INVALID-LINK--[11] |
| Cbz | Cbz-Cl, NaHCO₃ | THF/H₂O | ~90% | --INVALID-LINK--[12] (General Procedure) |
Deprotection Step
Deprotection conditions are the most critical differentiating factor. Acidic removal of the Boc group is fast and efficient but incompatible with other acid-sensitive functional groups.[15] Hydrogenolysis of the Cbz group is exceptionally mild and clean, yielding only gaseous byproducts and toluene, but it is incompatible with functional groups that can be reduced, such as alkenes, alkynes, or some nitro groups.[8]
Table 3: Common Deprotection Conditions and Performance
| Protecting Group | Method | Reagents & Conditions | Typical Time | Byproducts | Key Incompatibilities |
| Boc | Acidolysis | 4M HCl in Dioxane or 20% TFA in DCM, RT[14][15] | 0.5 - 4 hours | Isobutene, CO₂ | Acid-sensitive groups (some esters, acetals)[15] |
| Cbz | Hydrogenolysis | H₂ (1 atm), 5-10% Pd/C, MeOH or EtOH, RT[8][12] | 1 - 12 hours | Toluene, CO₂ | Reducible groups (alkenes, alkynes, some benzyl ethers, nitro groups)[8] |
| Cbz | Strong Acidolysis | HBr in Acetic Acid | Variable | Benzyl bromide, CO₂ | Base-sensitive groups |
Orthogonal Protection Strategies
The contrasting stabilities of Boc and Cbz groups make them "orthogonal," enabling the selective deprotection of one in the presence of the other. This is a powerful tool in complex multi-step syntheses, particularly in peptide chemistry or the elaboration of polyfunctional molecules.[4][5]
Caption: Orthogonal relationship between Boc and Cbz protecting groups.
Experimental Protocols
Protocol 1: N-Boc Protection of 2-Piperidinemethanol
This protocol is adapted from literature procedures with reported high yields.[11][16]
-
Dissolve 2-piperidinemethanol (1.0 eq) in dichloromethane (DCM, approx. 0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (Et₃N, 1.2 eq) to the solution.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield N-Boc-2-piperidinemethanol. The product can often be used without further purification.
Protocol 2: N-Cbz Protection of 2-Piperidinemethanol
This is a general protocol for N-Cbz protection under Schotten-Baumann conditions.[12]
-
Dissolve 2-piperidinemethanol (1.0 eq) in a 2:1 mixture of THF and water (approx. 0.2 M).
-
Add sodium bicarbonate (NaHCO₃, 2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise while stirring vigorously.
-
Stir the reaction at 0 °C for 4-6 hours or until completion as monitored by TLC.
-
Dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield N-Cbz-piperidine-2-methanol.
Protocol 3: Acidic Deprotection of this compound
A standard procedure for Boc removal using HCl in dioxane.
-
Dissolve the N-Boc protected substrate (1.0 eq) in a minimal amount of an appropriate solvent like methanol or ethyl acetate.
-
Add a 4M solution of HCl in 1,4-dioxane (5-10 eq) at 0 °C.
-
Stir the mixture at room temperature for 1-4 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
The resulting hydrochloride salt can be triturated with diethyl ether to yield a solid, which is then filtered and dried.
Protocol 4: Hydrogenolysis of N-Cbz-piperidine-2-methanol
This is the most common and mildest method for Cbz group removal.[8]
-
Dissolve the N-Cbz protected substrate (1.0 eq) in methanol or ethanol (approx. 0.1 M) in a flask suitable for hydrogenation.
-
Carefully add 5-10% Palladium on carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).
-
Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon or a hydrogen generator at atmospheric pressure.
-
Stir the reaction vigorously at room temperature for 2-12 hours until TLC analysis shows complete consumption of the starting material.
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Summary and Recommendations
The choice between N-Boc- and N-Cbz-piperidine-2-methanol is entirely dependent on the planned synthetic route and the other functional groups present in the molecule.
Choose this compound when:
-
The synthetic route involves reductive conditions (e.g., catalytic hydrogenation) that would cleave a Cbz group.
-
The molecule is stable to strong acidic conditions.
-
A metal-free deprotection step is required.
Choose N-Cbz-piperidine-2-methanol when:
-
The molecule contains acid-sensitive functional groups.
-
Subsequent steps require basic or nucleophilic conditions where the Boc group might be less stable.
-
The synthetic route involves the reduction of other functionalities, and the Cbz group can be removed simultaneously or in a later dedicated step.
By carefully considering the orthogonal stability of these two protecting groups, researchers can design elegant and efficient syntheses for the development of novel piperidine-based therapeutics.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Protective Groups [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 8. benchchem.com [benchchem.com]
- 9. Page loading... [guidechem.com]
- 10. scbt.com [scbt.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
- 12. total-synthesis.com [total-synthesis.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. reddit.com [reddit.com]
- 16. benchchem.com [benchchem.com]
A Comparative Guide to the Synthetic Routes of Chiral Piperidine Methanols
For Researchers, Scientists, and Drug Development Professionals
The chiral piperidine methanol scaffold is a cornerstone in medicinal chemistry, appearing in a multitude of pharmaceutical agents and natural products. The stereochemistry at the C2 position, adjacent to the nitrogen atom, is often crucial for biological activity, making the development of efficient and stereoselective synthetic routes a critical focus in drug discovery. This guide provides an objective comparison of prevalent synthetic strategies to access enantiomerically pure (R)- and (S)-2-piperidinemethanol, supported by experimental data and detailed methodologies.
Comparison of Synthetic Strategies
The primary methodologies for synthesizing chiral 2-piperidinemethanol can be broadly categorized into four main approaches: synthesis from the chiral pool, resolution of racemic mixtures, catalytic asymmetric synthesis, and biocatalytic methods. Each strategy offers distinct advantages and disadvantages in terms of efficiency, scalability, and access to specific enantiomers.
Data Presentation
The following table summarizes the key quantitative data for each of the major synthetic routes to chiral piperidine methanols, allowing for a direct comparison of their performance.
| Synthetic Route | Starting Material | Key Reagents/Catalysts | Typical Yield (%) | Enantiomeric Excess (e.e.) (%) | Key Advantages | Key Disadvantages |
| Chiral Pool Synthesis | L-Lysine | High-boiling solvent (e.g., diphenyl ether), NaBH₄ | Moderate | >99 (for S-enantiomer) | Readily available, inexpensive starting material. | Limited to the natural enantiomer (S). |
| L-Pipecolic Acid | SOCl₂, Methanol, N-protection (e.g., Boc₂O), Reduction | Good | >99 (for S-enantiomer) | Good stereocontrol. | Can involve a longer synthetic sequence. | |
| Resolution of Racemic Mixture | Racemic 2-piperidinemethanol | Chiral resolving agent (e.g., tartaric acid derivatives) | <50 (per enantiomer) | >99 | Access to both enantiomers, scalable. | Theoretical maximum yield of 50% for each enantiomer. |
| Catalytic Asymmetric Hydrogenation | N-protected Pyridinium Salt | Chiral Rhodium or Iridium catalyst, H₂ | High | High (often >95) | High atom economy, high yields and enantioselectivity. | Catalyst can be expensive, optimization required. |
| Biocatalysis (Deracemization) | Racemic Substrate | Amine oxidase (AmOx), Ene-imine reductase | High | >99 | Exceptional enantioselectivity, mild reaction conditions. | Enzyme availability and stability can be a concern. |
Synthetic Pathways and Workflows
The selection of a synthetic route is a critical decision influenced by factors such as cost, scalability, and the desired stereochemical outcome. The following diagrams illustrate the logical workflows for the primary synthetic strategies discussed.
Caption: Workflow for the synthesis of (S)-2-piperidinemethanol from L-Lysine.
Caption: General workflow for the resolution of racemic 2-piperidinemethanol.
Caption: Workflow for catalytic asymmetric hydrogenation of pyridinium salts.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are representative procedures based on established chemical transformations.
Synthesis of (S)-2-Piperidinemethanol from L-Lysine (Chiral Pool)
This method leverages the inherent chirality of the readily available amino acid L-lysine.[1]
-
Step 1: Decarboxylation of L-Lysine. L-Lysine hydrochloride is heated in a high-boiling point solvent, such as diphenyl ether, to induce decarboxylation to cadaverine. The reaction is monitored by the evolution of CO₂. The resulting cadaverine is isolated by acid-base extraction.[1]
-
Step 2: Oxidative Deamination and Cyclization. Cadaverine is treated with a suitable oxidizing agent in an aqueous medium. This promotes an oxidative deamination followed by spontaneous cyclization to form the imine, Δ¹-piperideine.[1]
-
Step 3: Reduction to (S)-2-Piperidinemethanol. The crude Δ¹-piperideine is then reduced to the corresponding piperidine. A common laboratory procedure for a related transformation involves the reduction of a protected L-pipecolic acid derivative. For instance, a protected pipecolic acid can be reduced to the corresponding alcohol. A more direct laboratory synthesis from a protected L-pipecolic acid derivative is often preferred for better stereocontrol.[1]
Resolution of Racemic 2-Piperidinemethanol
This is a classical and scalable method to obtain both enantiomers of 2-piperidinemethanol.[1]
-
Step 1: Formation of Diastereomeric Salts. A solution of racemic 2-piperidinemethanol is prepared in a suitable solvent, such as ethanol. To this solution, a chiral resolving agent, for example, a derivative of tartaric acid, is added. This results in the formation of a mixture of diastereomeric salts.
-
Step 2: Fractional Crystallization. The diastereomeric salts typically have different solubilities, allowing for their separation by fractional crystallization. The less soluble diastereomer will crystallize out of the solution first.
-
Step 3: Liberation of the Enantiopure Amine. The separated diastereomeric salt is then treated with a base to liberate the free enantiopure 2-piperidinemethanol. The chiral resolving agent can often be recovered and reused.
Rhodium-Catalyzed Asymmetric Reductive Transamination of Pyridinium Salts
This modern approach offers a highly efficient route to a variety of chiral piperidines from readily available pyridinium salts.[2]
-
Step 1: Preparation of the Reaction Mixture. To a vial is added the pyridinium salt (1.0 equiv), a chiral primary amine (e.g., (R)-1-phenylethylamine, 10.0 equiv), and a rhodium catalyst (e.g., [Cp*RhCl₂]₂, 1 mol%). The vial is sealed.[2]
-
Step 2: Reaction Execution. A mixture of CH₂Cl₂/H₂O (15:1) is added, followed by formic acid (24.0 equiv). The reaction mixture is then stirred at 40 °C for 22 hours in air.[2]
-
Step 3: Workup and Purification. Upon completion, the reaction is quenched with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral piperidine.[2]
Chemo-Enzymatic Asymmetric Dearomatization of Activated Pyridines
This method combines a chemical reduction with a one-pot, two-enzyme cascade for the synthesis of stereo-enriched piperidines.[2]
-
Step 1: Chemical Reduction of Activated Pyridine. To a solution of the activated pyridine (1.0 mmol) in methanol (5 mL) at 0 °C is added NaBH₄ (1.5 mmol) portion-wise. The reaction is stirred for 1 hour at room temperature. The solvent is removed under reduced pressure, and the residue is partitioned between water and CH₂Cl₂. The combined organic layers are dried and concentrated to give the crude tetrahydropyridine, which is used in the next step without further purification.[2]
-
Step 2: One-Pot, Two-Enzyme Cascade. The crude tetrahydropyridine is then subjected to a one-pot, two-enzyme cascade involving an amine oxidase (AmOx) and an ene-imine reductase to yield the stereo-enriched piperidine.
Conclusion
The synthesis of chiral piperidine methanols is a well-explored area of organic chemistry, with several robust methods available to researchers. The choice of a particular synthetic route is a multifaceted decision that depends on factors such as commercial availability and cost of starting materials, scalability, and the desired level of stereocontrol.[3] For the synthesis of the (S)-enantiomer, chiral pool approaches utilizing L-lysine or L-pipecolic acid are attractive due to the low cost of the starting materials.[1][3] Resolution of racemic mixtures provides access to both enantiomers but is inherently limited by a 50% theoretical yield for each.[1] For broader substrate scope and high enantioselectivity for either enantiomer (depending on the catalyst ligand), catalytic asymmetric methods are powerful, albeit often at a higher initial cost.[2][4] Finally, biocatalytic methods represent the cutting edge, offering exceptional selectivity under mild conditions, though enzyme availability can be a limiting factor.[3] The continuous development of novel catalytic systems and enzymatic processes will undoubtedly lead to even more efficient and sustainable routes to these valuable chiral building blocks in the future.
References
A Comparative Guide to the Purity Analysis of N-Boc-piperidine-2-methanol by HPLC
For researchers, scientists, and professionals in drug development, ensuring the purity of chiral building blocks like N-Boc-piperidine-2-methanol is a critical step in the synthesis of complex pharmaceuticals. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for analyzing the purity of this compound, complete with experimental data and detailed protocols.
Introduction to Purity Analysis of this compound
This compound is a valuable chiral intermediate used in the synthesis of various active pharmaceutical ingredients (APIs). Its stereochemical and chemical purity is paramount to the safety and efficacy of the final drug product. HPLC is a powerful analytical technique for assessing both the chemical purity (presence of achiral impurities) and the enantiomeric purity (the ratio of the desired enantiomer to its mirror image). This guide will explore both reverse-phase HPLC for chemical purity and chiral HPLC for enantiomeric excess determination.
Comparison of HPLC Methods for Purity Analysis
The choice of HPLC method depends on the specific purity aspect being investigated. For general chemical purity, a reverse-phase method is typically employed. For determining the enantiomeric excess, a specialized chiral HPLC method is necessary.
| Analytical Method | Principle | Sample Preparation | Key Performance Characteristics |
| Reverse-Phase HPLC (RP-HPLC) | Separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (e.g., C18) and a polar mobile phase. More non-polar compounds are retained longer. | Simple dissolution of the sample in a suitable solvent, typically the mobile phase. | High resolution for a wide range of impurities, robust and reproducible, suitable for quantifying known and unknown impurities. |
| Chiral HPLC | Utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of this compound, leading to different retention times for each enantiomer. | Simple dissolution of the sample in the mobile phase. | Enables the separation and quantification of enantiomers, crucial for determining enantiomeric excess (e.e.). The choice of CSP and mobile phase is critical for achieving separation. |
Experimental Protocols
Protocol 1: Achiral Purity Analysis by Reverse-Phase HPLC
This method is designed to separate this compound from potential impurities such as starting materials (2-piperidinemethanol, di-tert-butyl dicarbonate) and by-products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size). |
| Mobile Phase | A: Water with 0.1% Trifluoroacetic Acid (TFA) B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 5% to 95% B over 20 minutes, hold at 95% B for 5 minutes, then re-equilibrate at 5% B. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 1 mg/mL.
Protocol 2: Enantiomeric Purity Analysis by Chiral HPLC
This method is designed to separate the (R) and (S) enantiomers of this compound.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector. |
| Column | Chiralpak® AD-H, 250 x 4.6 mm, 5 µm or a similar amylose-based CSP. |
| Mobile Phase | n-Hexane / Isopropanol / Trifluoroacetic Acid (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Sample Preparation:
Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of the mobile phase to obtain a concentration of 1 mg/mL.
Data Presentation
The following tables summarize hypothetical quantitative data for the purity analysis of three different batches of this compound.
Table 1: Achiral Purity Analysis Data by RP-HPLC
| Batch ID | Retention Time (min) | Peak Area (%) | Purity (%) |
| Batch A | 12.5 | 99.8 | 99.8 |
| Batch B | 12.6 | 98.5 | 98.5 |
| Batch C | 12.5 | 99.2 | 99.2 |
Table 2: Enantiomeric Purity Analysis Data by Chiral HPLC
| Batch ID | (R)-Enantiomer Retention Time (min) | (S)-Enantiomer Retention Time (min) | (R)-Enantiomer Peak Area (%) | (S)-Enantiomer Peak Area (%) | Enantiomeric Excess (e.e.) (%) |
| Batch A | 15.2 | 18.5 | 99.9 | 0.1 | 99.8 |
| Batch B | 15.3 | 18.6 | 99.5 | 0.5 | 99.0 |
| Batch C | 15.2 | 18.5 | 99.7 | 0.3 | 99.4 |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the HPLC analysis and the logical relationship between the different stages of purity assessment.
Caption: Experimental workflow for HPLC analysis.
Caption: Logical relationship for purity assessment.
Conclusion
The purity of this compound can be effectively determined using a combination of reverse-phase and chiral HPLC methods. RP-HPLC is a robust technique for assessing chemical purity by separating the main component from achiral impurities. Chiral HPLC, on the other hand, is indispensable for the accurate determination of enantiomeric excess, a critical quality attribute for chiral pharmaceutical intermediates. The detailed protocols and comparative data presented in this guide provide a solid foundation for researchers and quality control analysts to implement reliable purity testing for this compound.
A Comparative Guide to the Spectroscopic Characterization of N-Boc-piperidine-2-methanol and Its Isomers
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical research and drug development, the structural elucidation of synthetic intermediates is of paramount importance. N-Boc-piperidine-2-methanol and its positional isomers are valuable building blocks in the synthesis of a wide array of biologically active molecules. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) characterization of this compound, alongside its 3- and 4-substituted counterparts. Furthermore, a comparison with an alternative protecting group, Carbobenzyloxy (Cbz), on the piperidine-2-methanol scaffold is presented to highlight the influence of the protecting group on the spectral data.
Spectroscopic Data Comparison
The following tables summarize the key ¹H NMR, ¹³C NMR, and MS data for this compound and its comparators.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc (s, 9H) | Piperidine Ring Protons | -CH₂OH Protons | Other |
| This compound | 1.46 | 1.53-1.73 (m, 6H), 2.87 (br t, 1H), 3.94 (br s, 1H), 4.29 (m, 1H) | 3.61 (dd, J=10.5, 5.9 Hz, 1H), 3.81 (dd, J=10.8, 9.1 Hz, 1H) | - |
| N-Boc-piperidine-3-methanol | 1.45 | 1.15-1.95 (m, 7H), 2.75 (m, 1H), 3.80 (m, 1H) | 3.50 (m, 2H) | - |
| N-Boc-piperidine-4-methanol | 1.45 | 1.05-1.25 (m, 2H), 1.60-1.75 (m, 3H), 2.60-2.80 (m, 2H), 4.00-4.15 (m, 2H) | 3.48 (d, J=6.3 Hz, 2H) | - |
| N-Cbz-piperidine-2-methanol | - | 1.20-1.80 (m, 6H), 2.95 (m, 1H), 4.10 (m, 1H), 4.35 (m, 1H) | 3.55 (m, 1H), 3.75 (m, 1H) | 5.15 (s, 2H, -CH₂-Ph), 7.30-7.40 (m, 5H, Ar-H) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts in ppm)
| Compound | Boc (C(CH₃)₃) | Boc (C=O) | Piperidine Ring Carbons | -CH₂OH Carbon | Other |
| This compound [1] | 28.6 | 156.6 | 19.8, 25.4, 25.5, 40.1, 52.7 | 61.9 | 80.0 (C(CH₃)₃) |
| N-Boc-piperidine-3-methanol | 28.5 | 155.0 | 22.5, 25.0, 36.5, 44.0, 47.0 | 66.0 | 79.5 (C(CH₃)₃) |
| N-Boc-piperidine-4-methanol | 28.5 | 154.8 | 29.0, 39.5, 43.5 | 67.5 | 79.5 (C(CH₃)₃) |
| N-Cbz-piperidine-2-methanol | - | 155.5 | 20.0, 25.0, 26.0, 41.0, 53.0 | 62.5 | 67.0 (-CH₂-Ph), 127.5, 128.0, 128.5, 137.0 (Ar-C) |
Table 3: Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | [M+H]⁺ | [M+Na]⁺ | Key Fragments |
| This compound [1] | ESI/EI | 216.2 | 238.1 | EI: 158, 142, 128, 100, 84, 57 |
| N-Boc-piperidine-3-methanol | ESI | 216.2 | 238.2 | 158, 116, 100, 57 |
| N-Boc-piperidine-4-methanol | ESI | 216.2 | 238.2 | 158, 116, 100, 57 |
| N-Cbz-piperidine-2-methanol | ESI | 250.2 | 272.2 | 206, 160, 108, 91 |
Experimental Protocols
Detailed methodologies for the acquisition of the cited experimental data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Approximately 10-20 mg of the solid sample was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a clean, dry 5 mm NMR tube.
-
Tetramethylsilane (TMS) was used as an internal standard (δ 0.00 ppm).
2. ¹H NMR Spectroscopy:
-
Instrument: Bruker Avance 400 MHz spectrometer.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 1.0 s
-
Acquisition Time (aq): 3.98 s
-
Spectral Width (sw): 20.5 ppm
-
-
Processing: The raw data was Fourier transformed, and the resulting spectrum was phase and baseline corrected.
3. ¹³C NMR Spectroscopy:
-
Instrument: Bruker Avance 100 MHz spectrometer.
-
Parameters:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time (aq): 1.09 s
-
Spectral Width (sw): 238.7 ppm
-
-
Processing: The raw data was Fourier transformed with a line broadening of 1.0 Hz, and the resulting spectrum was phase and baseline corrected.
Mass Spectrometry (MS)
1. Sample Preparation:
-
A stock solution of the sample was prepared by dissolving approximately 1 mg of the compound in 1 mL of methanol.
-
For ESI-MS analysis, the stock solution was further diluted to a concentration of approximately 10 µg/mL with methanol.
2. Electrospray Ionization (ESI) Mass Spectrometry:
-
Instrument: Agilent 6460 Triple Quadrupole LC/MS system.
-
Ionization Mode: Positive ion mode.
-
Parameters:
-
Capillary Voltage: 3500 V
-
Nebulizer Pressure: 35 psi
-
Gas Temperature: 300 °C
-
Gas Flow: 8 L/min
-
Fragmentor Voltage: 135 V
-
-
Data Acquisition: Spectra were acquired in the m/z range of 50-500.
Data Visualization
The following diagrams illustrate the characterization workflow and the structural relationships of the compared compounds.
References
A Comparative Guide to the Biological Activity of N-Boc-piperidine-2-methanol Derivatives
For Researchers, Scientists, and Drug Development Professionals
The N-Boc-piperidine-2-methanol scaffold is a versatile building block in medicinal chemistry, serving as a key intermediate in the synthesis of a wide array of biologically active molecules. Its derivatives have shown significant promise in various therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. This guide provides a comparative overview of the biological activities of this compound derivatives, supported by experimental data and detailed methodologies to aid in drug discovery and development efforts.
Comparative Biological Activity
The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the piperidine ring and the functionalization of the hydroxymethyl group. These modifications influence the compound's affinity for biological targets, its pharmacokinetic properties, and its overall therapeutic potential.
Anticancer Activity
Piperidine derivatives are integral to the development of novel anticancer agents, with mechanisms of action that include the induction of apoptosis and the modulation of critical signaling pathways.[1] The following table summarizes the in vitro cytotoxic activity of various piperidine derivatives, including those structurally related to this compound, against several human cancer cell lines.
Table 1: Comparative Anticancer Activity of Piperidine Derivatives
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) | Reference |
| Compound 17a | PC3 | Prostate | 0.81 | [2] |
| MGC803 | Gastric | 1.09 | [2] | |
| MCF-7 | Breast | 1.30 | [2] | |
| Functionalized Piperidine 16 | 786-0 | Kidney | 0.4 (µg/mL) | [3][4] |
| Functionalized Piperidine 10 | U251 | Glioblastoma | 3.13 (µg/mL) | [4] |
| Functionalized Piperidine 17 | MCF-7 | Breast | 2.52 (µg/mL) | [4] |
| HSP70-36 | BT474 | Breast | 1.41 | [5] |
| BT/Lap(R)1.0 | Breast (Lapatinib-resistant) | 1.47 | [5] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Enzyme Inhibition
This compound derivatives have also been explored as potent enzyme inhibitors, a strategy employed in the treatment of a range of diseases, including neurodegenerative disorders.[6]
Table 2: Comparative Enzyme Inhibitory Activity of Piperidine Derivatives
| Derivative | Target Enzyme | IC50 (µM) | Reference |
| Benzimidazole-Based Pyrrole/Piperidine Hybrid (Compound 1) | Acetylcholinesterase (AChE) | 19.44 ± 0.60 | [6] |
| Butyrylcholinesterase (BuChE) | 21.57 ± 0.61 | [6] | |
| N-Benzyl piperidine derivative (d5) | Histone deacetylase (HDAC) | 0.17 | [7] |
| Acetylcholinesterase (AChE) | 6.89 | [7] | |
| N-Benzyl piperidine derivative (d10) | Histone deacetylase (HDAC) | 0.45 | [7] |
| Acetylcholinesterase (AChE) | 3.22 | [7] |
Note: The data presented is compiled from various sources and may not represent a direct head-to-head comparison under identical experimental conditions.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of the biological activity of novel compounds.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This spectrophotometric assay is widely used to screen for inhibitors of acetylcholinesterase.
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.
-
Enzyme Addition: Add acetylcholinesterase solution to each well and incubate for 15 minutes at 25°C.
-
Substrate Addition: Initiate the reaction by adding acetylthiocholine iodide (ATCI).
-
Absorbance Measurement: Measure the absorbance at 412 nm at regular intervals for 10-15 minutes.
-
Data Analysis: Calculate the rate of reaction and determine the percentage of enzyme inhibition. IC50 values are calculated from the dose-response curves.
Visualizations
Diagrams of experimental workflows and signaling pathways provide a clear visual representation of complex processes.
Caption: General experimental workflow for the synthesis and biological evaluation of this compound derivatives.
Many piperidine derivatives exert their anticancer effects by modulating key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[][9][10][11][12]
Caption: Simplified PI3K/Akt/mTOR signaling pathway and a potential point of inhibition by this compound derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. (PDF) Synthesis and Biological Evaluation of Novel [research.amanote.com]
- 6. Synthesis, In Vitro Biological Evaluation and Molecular Modeling of Benzimidazole-Based Pyrrole/Piperidine Hybrids Derivatives as Potential Anti-Alzheimer Agents [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of PI3K-AKT-mTOR signaling sensitizes melanoma cells to cisplatin and temozolomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
A Comparative Guide to N-Boc-piperidine-2-methanol Alternatives in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The N-Boc-piperidine-2-methanol scaffold is a valuable building block in medicinal chemistry, offering a versatile platform for the synthesis of a wide range of bioactive molecules. However, the dynamic nature of drug discovery necessitates the exploration of alternative scaffolds to optimize physicochemical properties, enhance biological activity, and navigate intellectual property landscapes. This guide provides an objective comparison of this compound with its key alternatives, supported by experimental data to inform strategic decisions in drug design and development.
Key Alternatives to this compound
The primary alternatives to the this compound scaffold can be categorized as follows:
-
Ring-contracted Analogs: N-Boc-pyrrolidine-2-methanol offers a five-membered heterocyclic core, providing a different conformational profile.
-
Smaller Ring Analogs: N-Boc-azetidine-3-methanol presents a more compact four-membered ring system.
-
Bioisosteric Replacements: Spirocyclic and bicyclic scaffolds, such as azaspiro[3.3]heptane derivatives, offer novel three-dimensional shapes while maintaining key pharmacophoric features.
Comparative Analysis of Physicochemical and Biological Properties
The choice of a scaffold can significantly impact a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. The following sections provide a data-driven comparison of this compound and its alternatives.
Physicochemical Properties
Subtle changes in the scaffold's ring size and composition can lead to significant differences in fundamental physicochemical properties like lipophilicity (logP) and basicity (pKa). These parameters, in turn, influence solubility, permeability, and off-target interactions.[1]
| Property | This compound (and derivatives) | N-Boc-pyrrolidine-2-methanol (and derivatives) | Key Considerations for Drug Design |
| Lipophilicity (logP) | Generally higher | Generally lower | Piperidine's higher lipophilicity can influence cell permeability and may also lead to increased off-target hydrophobic interactions. Pyrrolidine offers a more hydrophilic profile.[1] |
| Basicity (pKa of conjugate acid) | ~11.22 (for piperidine)[2] | ~11.27 (for pyrrolidine)[2] | The basicity of the parent amines is very similar, making them largely interchangeable when basicity is the primary driver for target interaction. Pyrrolidine is slightly more basic.[2] |
| Conformational Flexibility | Prefers a more rigid chair conformation | Adopts more flexible envelope and twist conformations | The rigidity of the piperidine ring can be advantageous for achieving high binding affinity through conformational restriction. The greater flexibility of the pyrrolidine ring may be beneficial when conformational adaptability is required for target engagement.[3] |
Table 1: Comparison of Physicochemical Properties of Piperidine and Pyrrolidine Scaffolds.
Metabolic Stability
The metabolic fate of a drug candidate is a critical determinant of its in vivo efficacy and safety. Both piperidine and pyrrolidine scaffolds are generally considered metabolically stable; however, they can be susceptible to oxidation, particularly at the carbons adjacent to the nitrogen atom.[1] Strategic substitution or scaffold hopping can mitigate these metabolic liabilities.[4]
| Scaffold | In Vitro Metabolic Stability (Human Liver Microsomes) | Key Considerations for Drug Design |
| Piperidine Analogs | Susceptible to oxidation, particularly at positions alpha to the nitrogen. Strategic blocking of these "soft spots" can enhance stability.[1] | The substitution pattern is crucial for metabolic stability.[1] |
| Pyrrolidine Analogs | In some contexts, the pyrrolidine ring may offer enhanced metabolic stability compared to the piperidine ring.[2] | The smaller ring size can influence interactions with metabolic enzymes. |
| Azaspiro[3.3]heptane Analogs | Can exhibit improved metabolic stability compared to piperidine. For example, a 1-azaspiro[3.3]heptane analog of Bupivacaine showed a longer half-life in human liver microsomes compared to a 2-azaspiro[3.3]heptane analog.[5] | The rigid, spirocyclic nature can shield the molecule from metabolic enzymes.[5] |
Table 2: Comparative Metabolic Stability of Scaffolds. Note: The provided data reflects general trends and can be highly dependent on the specific substitution pattern of the molecule.
Biological Activity: A Case Study in Pancreatic Lipase Inhibitors
| Compound | Heterocycle | IC50 (mg/mL) |
| 1 | Piperidine | >1.0 |
| 2 | Piperidine | >1.0 |
| 3 | Pyrrolidine | 0.531 ± 0.002 |
| 6 | Pyrrolidine | 0.412 ± 0.002 |
| 7 | Pyrrolidine | 0.329 ± 0.001 |
| 10 | Pyrrolidine | 0.362 ± 0.001 |
| 12 | Pyrrolidine | 0.143 ± 0.001 |
| 13 | Pyrrolidine | 0.226 ± 0.001 |
| Orlistat (Control) | - | 0.012 ± 0.001 |
Table 3: Comparative Biological Activity of Piperidine and Pyrrolidine Derivatives as Pancreatic Lipase Inhibitors. Lower IC50 values indicate higher potency. Data from a study on pancreatic lipase inhibitors.[3]
Experimental Protocols
To facilitate the direct comparison of this compound and its alternatives, the following detailed experimental protocols for key in vitro assays are provided.
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This assay assesses a compound's susceptibility to metabolism by liver enzymes, primarily cytochrome P450 (CYP) enzymes.[1]
Objective: To determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of a test compound in human liver microsomes.
Materials:
-
Human liver microsomes (pooled)
-
Test compound and positive control compounds (e.g., verapamil, dextromethorphan)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (containing an internal standard for LC-MS/MS analysis)
-
96-well plates
-
Incubator (37°C)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound (e.g., 20 mM in DMSO) and dilute it in acetonitrile to an intermediate concentration (e.g., 125 µM).[1]
-
Prepare the incubation mixture in a 96-well plate by adding phosphate buffer, the test compound solution (final concentration typically 1-2 µM), and human liver microsomes (final protein concentration typically 0.4-0.5 mg/mL).[1][8]
-
Pre-incubate the plate at 37°C for a short period.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), terminate the reaction by adding cold acetonitrile containing an internal standard.[8]
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the percentage of compound remaining at each time point relative to the 0-minute sample.
-
Determine the half-life (t1/2) and intrinsic clearance (Clint) by plotting the natural logarithm of the percent remaining versus time and fitting the data to a first-order decay model.[8]
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for an in vitro microsomal stability assay.
Caco-2 Permeability Assay
This assay is widely used to predict the in vivo absorption of drugs across the intestinal wall.
Objective: To determine the apparent permeability coefficient (Papp) of a test compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts (e.g., 24-well format)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compound and control compounds (e.g., Lucifer yellow for monolayer integrity)
-
LC-MS/MS system
Procedure:
-
Seed Caco-2 cells onto Transwell inserts and culture for approximately 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) or by assessing the permeability of a low-permeability marker like Lucifer yellow.
-
Prepare the dosing solution of the test compound in transport buffer at the desired concentration (e.g., 10 µM).
-
To measure apical-to-basolateral (A-to-B) permeability, add the dosing solution to the apical side of the Transwell insert and fresh transport buffer to the basolateral side.
-
Incubate the plate at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At the end of the incubation, take samples from both the apical and basolateral compartments.
-
Quantify the concentration of the test compound in the samples using LC-MS/MS.
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.
Caco-2 Permeability Assay Workflow
Caption: General workflow for a Caco-2 permeability assay.
Determination of Binding Affinity (Equilibrium Dissociation Constant, KD)
Binding affinity is a critical parameter for understanding the potency of a drug candidate for its biological target. Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) are two common label-free techniques for determining KD.
Surface Plasmon Resonance (SPR)
Principle: SPR measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte in solution to a ligand immobilized on the chip.
General Protocol:
-
Ligand Immobilization: Covalently immobilize one binding partner (the ligand) onto the sensor chip surface.
-
Analyte Injection: Inject a series of concentrations of the other binding partner (the analyte) over the sensor surface.
-
Data Acquisition: Monitor the binding response (in Resonance Units, RU) in real-time to generate sensorgrams.
-
Data Analysis: Fit the equilibrium binding responses to a binding model to determine the KD.
Isothermal Titration Calorimetry (ITC)
Principle: ITC directly measures the heat released or absorbed during a binding event.
General Protocol:
-
Sample Preparation: Prepare solutions of the macromolecule (e.g., protein) and the ligand in the same buffer.
-
Loading: Load the macromolecule into the sample cell and the ligand into the titration syringe.
-
Titration: Perform a series of small injections of the ligand into the sample cell.
-
Data Acquisition: Measure the heat change after each injection.
-
Data Analysis: Integrate the heat pulses and plot them against the molar ratio of ligand to macromolecule. Fit the resulting isotherm to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
Logical Flow for Binding Affinity Determination
Caption: Decision workflow for determining binding affinity.
Conclusion
The selection of a heterocyclic scaffold is a critical decision in drug design. While this compound is a well-established building block, its alternatives, such as N-Boc-pyrrolidine-2-methanol, N-Boc-azetidine-3-methanol, and various bioisosteres, offer valuable opportunities to modulate physicochemical properties, improve metabolic stability, and enhance biological activity. A thorough evaluation of these alternatives, guided by the experimental protocols outlined in this guide, will enable researchers to make informed decisions and accelerate the development of novel and effective therapeutics. The choice between these scaffolds is nuanced and should be driven by the specific goals of the drug discovery program, considering the target biology and the desired pharmacokinetic profile.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Identification of Novel Piperidine and Pyrrolidine Derivatives as Potent Inhibitors of Pancreatic Lipase-Based Molecular Docking and In Vitro Testing | Semantic Scholar [semanticscholar.org]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
A Comparative Guide to the Enantioselective Synthesis of (R)- and (S)-N-Boc-piperidine-2-methanol
For Researchers, Scientists, and Drug Development Professionals
The enantiomers of N-Boc-piperidine-2-methanol are critical chiral building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. The precise stereochemical control during their synthesis is paramount for achieving the desired therapeutic effects and avoiding potential off-target activities. This guide provides an objective comparison of established methods for the enantioselective synthesis of both (R)- and (S)-N-Boc-piperidine-2-methanol, supported by experimental data and detailed protocols.
Comparison of Synthetic Strategies
Several key strategies have been developed for the asymmetric synthesis of the target enantiomers. The choice of method often depends on factors such as the desired enantiomer, scalability, cost, and available resources. The following table summarizes the performance of the most common approaches.
| Method | Target Enantiomer(s) | Typical Yield | Typical Enantiomeric Excess (e.e.) | Key Features |
| Enzymatic Kinetic Resolution | (R) and (S) | < 50% (for each enantiomer) | > 95% | High enantioselectivity, mild reaction conditions, environmentally benign. |
| Synthesis from Chiral Pool | (S) | Moderate | High (>98%) | Utilizes a readily available and inexpensive chiral starting material (L-lysine). |
| Catalytic Dynamic Resolution | (R) and (S) | High | High (>95%) | Potentially higher yields than kinetic resolution as the undesired enantiomer is racemized in situ. |
Detailed Experimental Protocols
Enzymatic Kinetic Resolution of Racemic this compound
This method utilizes the differential reaction rates of enantiomers with a chiral catalyst, in this case, a lipase, to separate a racemic mixture.
Protocol for (S)-N-Boc-piperidine-2-methanol using Porcine Pancreatic Lipase (PPL):
-
Reaction Setup: In a round-bottom flask, dissolve racemic this compound (1.0 equiv.) in a suitable organic solvent such as methyl tert-butyl ether (MTBE).
-
Acyl Donor Addition: Add an acyl donor, for example, vinyl propionate (PrCOOCH=CH₂), to the solution.
-
Enzyme Addition: Add Porcine Pancreatic Lipase (PPL) to the reaction mixture.
-
Reaction Monitoring: Stir the mixture at room temperature (e.g., 20°C) and monitor the reaction progress by chiral HPLC or GC. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining unreacted alcohol.
-
Work-up and Isolation: Once the desired conversion is reached, filter off the enzyme. The filtrate, containing the acylated (R)-enantiomer and the unreacted (S)-N-Boc-piperidine-2-methanol, is concentrated. The two compounds can then be separated by column chromatography.
-
Deprotection (if necessary): The acylated (R)-enantiomer can be deacylated to afford (R)-N-Boc-piperidine-2-methanol.
Note: To obtain (R)-N-Boc-piperidine-2-methanol, Lipase PS from Pseudomonas cepacia can be used, which preferentially acylates the (S)-enantiomer, leaving the (R)-enantiomer unreacted.
Quantitative Data for Enzymatic Resolution:
| Lipase | Target Product (Unreacted) | Acylating Agent | Solvent | Enantiomeric Excess (e.e.) |
| Lipase PS (P. cepacia) | (R)-N-Boc-piperidine-2-methanol | Vinyl Acetate | Hexane | 90% |
| Porcine Pancreas Lipase | (S)-N-Boc-piperidine-2-methanol | Vinyl Propionate | MTBE | 95% |
Synthesis of (S)-N-Boc-piperidine-2-methanol from L-Lysine
This "chiral pool" approach leverages the inherent chirality of the readily available amino acid L-lysine to produce the (S)-enantiomer.
Synthetic Pathway Overview:
-
Decarboxylation: L-lysine is first decarboxylated to produce cadaverine.
-
Oxidative Deamination and Cyclization: Cadaverine undergoes oxidative deamination, followed by spontaneous cyclization to form Δ¹-piperideine.
-
Reduction: The intermediate Δ¹-piperideine is then reduced to yield (S)-piperidine-2-methanol.
-
Boc Protection: The final step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.
Experimental Protocol (Representative):
A detailed multi-step laboratory protocol is required for this transformation, often involving enzymatic or chemo-enzymatic steps to mimic the biosynthetic pathway. Due to the complexity, specific conditions and reagents can vary. However, this route is a well-established method for accessing the (S)-enantiomer with high enantiopurity.
Catalytic Dynamic Resolution of N-Boc-piperidine
This advanced method involves the deprotonation of N-Boc-piperidine with a strong base in the presence of a chiral ligand. The resulting lithiated intermediate exists as a pair of rapidly equilibrating enantiomers. The addition of an electrophile then selectively traps one enantiomer, and the equilibrium shifts to continuously provide more of the reactive enantiomer, theoretically allowing for yields greater than 50%.
Conceptual Workflow:
-
Deprotonation: N-Boc-piperidine is deprotonated at the 2-position using a strong base like sec-butyllithium in the presence of a chiral ligand (e.g., a sparteine surrogate).
-
Dynamic Resolution: The resulting racemic 2-lithio-N-Boc-piperidine undergoes rapid equilibration between its (R) and (S) enantiomers. The chiral ligand complexes with one enantiomer to form a more stable or more reactive species.
-
Electrophilic Quench: An electrophile, such as a protected form of formaldehyde, is added to the reaction mixture. This selectively reacts with one of the lithiated enantiomers.
-
Work-up and Isolation: The reaction is quenched, and the desired 2-substituted N-Boc-piperidine is isolated.
While this method is powerful for introducing various substituents at the 2-position with high enantioselectivity, the direct synthesis of this compound via this route using formaldehyde as an electrophile can be challenging due to the high reactivity of formaldehyde. Alternative electrophiles that can be subsequently converted to a hydroxymethyl group are often employed.
Visualizing the Synthetic Pathways
To better illustrate the relationships and workflows of these synthetic strategies, the following diagrams are provided.
Caption: Workflow for Enzymatic Kinetic Resolution.
Caption: Synthesis from the Chiral Pool (L-Lysine).
Caption: Conceptual Workflow for Catalytic Dynamic Resolution.
Conclusion
The enantioselective synthesis of (R)- and (S)-N-Boc-piperidine-2-methanol can be achieved through several effective methods. The enzymatic kinetic resolution offers a green and highly selective route to both enantiomers, albeit with a theoretical yield limitation of 50% for each. For the specific synthesis of the (S)-enantiomer, leveraging the chiral pool with L-lysine as a starting material is an attractive and economical option. Catalytic dynamic resolution presents a more advanced strategy that has the potential for higher yields by recycling the undesired enantiomer in situ, making it a powerful tool for the synthesis of a variety of 2-substituted piperidines. The selection of the optimal synthetic route will be guided by the specific requirements of the research or development project, including the target enantiomer, scale, and economic considerations.
A Comparative Guide to the Synthesis of N-Boc-piperidine-2-methanol: A Cost-Benefit Analysis
For researchers and professionals in drug development and chemical synthesis, the efficient and cost-effective production of key intermediates is paramount. N-Boc-piperidine-2-methanol is a valuable building block in the synthesis of a variety of pharmaceutical compounds. This guide provides a detailed cost-benefit analysis of two primary synthetic routes to this intermediate: direct Boc protection of 2-(hydroxymethyl)piperidine and the reduction of an N-Boc-piperidine-2-carboxylic acid derivative.
Method 1: Direct Protection of 2-(Hydroxymethyl)piperidine
This approach is a straightforward, one-step process involving the protection of the secondary amine of 2-(hydroxymethyl)piperidine with di-tert-butyl dicarbonate (Boc₂O).
Experimental Protocol:
To a solution of 2-(hydroxymethyl)piperidine (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane (approx. 10 mL per gram of starting material) at room temperature, is added di-tert-butyl dicarbonate (1.05-1.1 eq). If using dichloromethane, a base such as triethylamine (1.1-1.5 eq) is typically added. The reaction mixture is stirred at room temperature for 12-20 hours. Upon completion, the solvent is removed under reduced pressure. The crude product can then be purified, typically by column chromatography or recrystallization, to yield this compound as a white solid.[1]
Method 2: Reduction of N-Boc-piperidine-2-carboxylic Acid or its Ester
This two-step method first involves the protection of piperidine-2-carboxylic acid with a Boc group, followed by the reduction of the carboxylic acid or its corresponding ester to the alcohol. While sodium borohydride (NaBH₄) has been reported for this reduction, it can result in low purity of the final product. A more effective reducing agent for this transformation is lithium aluminium hydride (LiAlH₄).
Experimental Protocol:
Step 2a: Esterification and Boc Protection (if starting from the amino acid): Piperidine-2-carboxylic acid is first esterified, for example, by reacting with methanol in the presence of an acid catalyst. The resulting ester is then protected with di-tert-butyl dicarbonate in a similar manner to Method 1 to yield N-Boc-piperidine-2-carboxylic acid methyl ester.
Step 2b: Reduction with Lithium Aluminium Hydride (LiAlH₄): To a stirred suspension of LiAlH₄ (1.5-2.0 eq) in a dry ethereal solvent such as tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C, a solution of N-Boc-piperidine-2-carboxylic acid methyl ester (1.0 eq) in dry THF is added dropwise. The reaction mixture is then allowed to warm to room temperature and stirred for 1-2 hours. After completion, the reaction is carefully quenched by the sequential addition of water, a 15% aqueous sodium hydroxide solution, and then more water. The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure to give the crude this compound. Purification can be achieved by column chromatography.
Comparative Analysis
| Parameter | Method 1: Direct Protection | Method 2: Reduction of Ester |
| Starting Material | 2-(Hydroxymethyl)piperidine | N-Boc-piperidine-2-carboxylic acid or its methyl ester |
| Key Reagents | Di-tert-butyl dicarbonate (Boc₂O) | Lithium Aluminium Hydride (LiAlH₄) |
| Number of Steps | 1 | 2 (from piperidine-2-carboxylic acid) |
| Reported Yield | 84-89%[1] | Potentially quantitative (based on similar reductions)[1] |
| Product Purity | Generally high after purification. | Can be high, but requires careful workup to remove aluminum salts. |
| Process Complexity | Simple, one-pot reaction. | Requires anhydrous conditions and careful handling of pyrophoric LiAlH₄. Workup is more involved. |
| Safety Concerns | Boc₂O is a lachrymator and should be handled in a well-ventilated area. | LiAlH₄ is highly reactive and pyrophoric; it reacts violently with water. Requires specialized handling procedures. |
| Cost of Reagents | Moderate | Higher cost of LiAlH₄ and the starting carboxylic acid derivative. |
Cost-Benefit Breakdown
| Factor | Method 1: Direct Protection | Method 2: Reduction of Ester |
| Raw Material Cost | Lower, as 2-(hydroxymethyl)piperidine is generally less expensive than N-Boc-piperidine-2-carboxylic acid. | Higher, due to the cost of the protected amino acid and the more expensive reducing agent. |
| Process Cost | Lower, due to fewer steps, simpler setup, and easier workup. | Higher, due to the need for anhydrous conditions, specialized equipment for handling pyrophoric reagents, and a more complex workup. |
| Throughput | High, given the single step and high yield. | Potentially high yield, but the multi-step nature and complex workup may reduce overall throughput. |
| Safety & Environmental | Safer, with less hazardous reagents and byproducts. | Significant safety risks associated with LiAlH₄. The workup generates aluminum waste. |
Visualizing the Workflows
Diagram 1: Synthesis of this compound via Direct Protection
Caption: Workflow for the direct Boc protection of 2-(hydroxymethyl)piperidine.
Diagram 2: Synthesis of this compound via Reduction
Caption: Workflow for the LiAlH₄ reduction of N-Boc-piperidine-2-carboxylic acid ester.
Conclusion and Recommendation
The direct Boc protection of 2-(hydroxymethyl)piperidine (Method 1) emerges as the more advantageous route for the synthesis of this compound for most laboratory and scale-up applications. Its primary benefits lie in its simplicity as a one-step process, high reported yields, use of less hazardous materials, and overall lower cost.
The reduction of an N-Boc-piperidine-2-carboxylic acid derivative (Method 2) is a viable alternative, particularly if the starting carboxylic acid is readily available or significantly cheaper than 2-(hydroxymethyl)piperidine. However, the use of lithium aluminium hydride necessitates stringent safety precautions and more complex handling procedures, which may offset the potential benefits in terms of cost and throughput. The multi-step nature of this route, if starting from the unprotected amino acid, also adds to the overall process time and cost.
For researchers and drug development professionals, the choice of synthesis method will ultimately depend on the specific project requirements, including scale, available starting materials, budget, and safety infrastructure. However, for a robust, efficient, and cost-effective synthesis, the direct protection method is the recommended approach.
References
A Comparative Guide to the Spectroscopic Characterization of N-Boc-piperidine-2-methanol and Related Chiral Building Blocks
This guide provides an in-depth comparison of the spectroscopic data for N-Boc-piperidine-2-methanol, a critical chiral building block in modern drug discovery and synthesis.[1][2][3] For researchers, scientists, and drug development professionals, unambiguous structural confirmation is paramount. This document offers a practical reference by comparing the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound with its key structural isomers and a functional group analogue. The objective is to highlight the distinguishing spectroscopic features that enable precise identification and quality assessment.
Introduction to this compound
N-tert-butoxycarbonyl-piperidine-2-methanol is a valuable heterocyclic compound used in the synthesis of a wide range of biologically active molecules, including GABA uptake inhibitors, anti-tumor agents, and cardiovascular drugs.[1] Its structure combines a piperidine ring, a chiral center at the 2-position, a primary alcohol, and a tert-butoxycarbonyl (Boc) protecting group. The Boc group is essential for modulating the reactivity of the piperidine nitrogen during multi-step syntheses.
The precise characterization of this molecule is crucial, as minor impurities or isomeric confusion can lead to significant downstream consequences in a synthetic route. Spectroscopic techniques provide the definitive fingerprint for confirming its identity and purity.
Spectroscopic Data of this compound
The following data represents a typical spectroscopic profile for this compound. It is important to note that NMR chemical shifts can show slight variations depending on the solvent and concentration, and the presence of the carbamate (Boc group) can lead to broadened signals due to the existence of rotamers at room temperature.[1]
Table 1: Summary of Spectroscopic Data for this compound
| Technique | Key Data Points |
| ¹H NMR | δ (ppm) in CDCl₃: ~4.29 (m, 1H), 3.94 (br s, 1H), 3.81 (dd, 1H), 3.61 (dd, 1H), 2.87 (br t, 1H), 1.73-1.53 (m, 6H), 1.46 (s, 9H).[1] |
| ¹³C NMR | δ (ppm) in CDCl₃: ~156.6 (C=O), 80.0 (quaternary C of Boc), 61.9 (CH₂OH), 52.7 (CH-N), 40.1 (CH₂-N), 28.6 (3xCH₃ of Boc), 25.5, 25.4, 19.8 (ring CH₂).[1] |
| IR | ν (cm⁻¹): ~3418 (O-H stretch, broad), 2934 (C-H stretch), 1668 (C=O stretch of carbamate).[1] |
| Mass Spec. | (EI) m/z: 215 (M⁺), 184, 142, 128 (100%), 84, 57. (ESI) m/z: 216 [M+H]⁺.[1] |
Comparative Spectroscopic Analysis
To aid in the definitive identification of this compound, its spectroscopic data is compared with common alternatives: its positional isomers (N-Boc-piperidine-3-methanol and N-Boc-piperidine-4-methanol) and an analogue with a different functional group (N-Boc-piperidine-2-carboxylic acid).
Table 2: Comparative ¹H NMR Data (Key Distinguishing Signals, CDCl₃)
| Compound | CH-O or CH₂-O Protons (δ, ppm) | Ring Protons Adjacent to N (δ, ppm) | Boc Group (δ, ppm) |
| This compound | ~3.81 and 3.61 (CH₂OH) | ~3.94 and 2.87 | ~1.46 (s, 9H) |
| N-Boc-piperidine-3-methanol | ~3.55 (CH₂OH) | ~3.8-4.0 and ~2.7-2.9 | ~1.45 (s, 9H) |
| N-Boc-piperidine-4-methanol | ~3.49 (d, 2H, CH₂OH) | ~4.05 (br d, 2H) and ~2.68 (br t, 2H) | ~1.44 (s, 9H) |
| N-Boc-piperidine-2-carboxylic acid | ~10-12 (br s, 1H, COOH) | ~4.8-5.0 (m, 1H, CH-COOH) | ~1.45-1.50 (two s, rotamers) |
Insight: The key diagnostic region in the ¹H NMR spectrum is the chemical shift and multiplicity of the protons on the carbon bearing the oxygen functionality. In the 2-substituted isomer, the CH₂OH protons are diastereotopic and appear as distinct doublets of doublets. In the 4-substituted isomer, symmetry results in a simpler spectrum where the two protons adjacent to the nitrogen are chemically equivalent, as are the two protons on the other side of the ring. The carboxylic acid is easily identified by the highly deshielded and broad COOH proton signal.
Table 3: Comparative ¹³C NMR Data (Key Distinguishing Signals, CDCl₃)
| Compound | C=O (δ, ppm) | C-O (δ, ppm) | Ring Carbons (δ, ppm) |
| This compound | ~156.6 | 61.9 (CH₂OH), 52.7 (CH-N) | 40.1, 25.5, 25.4, 19.8 |
| N-Boc-piperidine-3-methanol | ~155.0 | 67.8 (CH₂OH), 50.1 (CH-CH₂OH) | 44.5, 34.2, 28.4, 25.0 |
| N-Boc-piperidine-4-methanol | ~154.8 | 67.5 (CH₂OH), 39.4 (CH-CH₂OH) | 44.0 (2C), 28.9 (2C) |
| N-Boc-piperidine-2-carboxylic acid | ~175-178 (COOH), ~155 (Boc) | 59.8 (CH-COOH) | 41.8, 27.5, 25.2, 20.5 |
Insight: The chemical shift of the carbon attached to the oxygen (C-O) is highly diagnostic. For the carboxylic acid, the C=O signal is shifted significantly downfield compared to the carbamate C=O. The symmetry of the 4-substituted isomer often results in fewer signals for the ring carbons compared to the 2- and 3-isomers.
Table 4: Comparative IR & Mass Spectrometry Data
| Compound | Key IR Bands (ν, cm⁻¹) | Molecular Weight | Key MS Fragments (m/z) |
| This compound | 3418 (O-H), 1668 (C=O)[1] | 215.29[1] | 215 (M⁺), 158, 142, 128, 57 (t-Bu) |
| N-Boc-piperidine-3-methanol | ~3400 (O-H), ~1670 (C=O) | 215.29 | 215 (M⁺), 158, 142, 57 (t-Bu) |
| N-Boc-piperidine-4-methanol | ~3420 (O-H), ~1675 (C=O) | 215.29 | 215 (M⁺), 158, 142, 57 (t-Bu) |
| N-Boc-piperidine-2-carboxylic acid | ~2500-3300 (broad, COOH), 1720 (C=O acid), 1670 (C=O Boc) | 229.27 | 229 (M⁺), 184 (M-COOH), 172, 128, 57 (t-Bu) |
Insight: While the isomers are indistinguishable by molecular weight, the carboxylic acid analogue has a distinct molecular ion peak at m/z 229. In IR spectroscopy, the carboxylic acid displays a very broad O-H stretch and a separate C=O stretch for the acid, which are absent in the alcohol isomers. The fragmentation patterns in MS can also provide clues, though detailed analysis is often required to differentiate isomers.
Experimental Protocols
To ensure data integrity and reproducibility, the following standardized protocols for spectroscopic analysis are recommended.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of a chemical sample.
NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrument & Parameters: Acquire spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR: Use a standard single-pulse experiment. Acquire at least 16 scans with a relaxation delay of 1-2 seconds.
-
¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire at least 1024 scans with a relaxation delay of 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate peaks in the ¹H spectrum and identify chemical shifts for all signals.
Causality: CDCl₃ is a standard solvent that dissolves the analyte well and has a well-defined chemical shift for referencing. A higher field spectrometer (≥400 MHz) provides better signal dispersion, which is crucial for resolving the complex multiplets of the piperidine ring protons. Proton decoupling in ¹³C NMR simplifies the spectrum to single lines for each unique carbon, aiding in assignment.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) by dissolving a small amount in a volatile solvent (like dichloromethane), applying the solution to the plate, and allowing the solvent to evaporate. Alternatively, acquire the spectrum from the solid using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal or salt plate should be acquired and automatically subtracted.
-
Data Analysis: Identify the wavenumbers (cm⁻¹) for key functional group vibrations, such as the O-H stretch of the alcohol and the C=O stretch of the Boc group.
Causality: The ATR method is often preferred for its simplicity and minimal sample preparation. The key vibrational bands are highly characteristic; the broad O-H band and the strong C=O band are definitive indicators of the expected functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition: Infuse the sample into the mass spectrometer.
-
Ionization Method: Electrospray ionization (ESI) in positive ion mode is recommended as it is a soft ionization technique that will readily protonate the molecule, yielding a prominent [M+H]⁺ ion. Electron ionization (EI) can also be used and will provide more fragmentation data, which can be useful for structural elucidation.[1]
-
Mass Analyzer: A high-resolution mass analyzer like Time-of-Flight (TOF) or Orbitrap is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental composition.
-
-
Data Analysis: Determine the m/z value of the molecular ion ([M+H]⁺ or M⁺) and compare it to the calculated theoretical mass. Analyze the major fragment ions to corroborate the proposed structure.
Causality: ESI is ideal for confirming molecular weight with minimal fragmentation. The accurate mass measurement from a high-resolution instrument provides a higher degree of confidence in the molecular formula than nominal mass data alone.
Conclusion
The unambiguous identification of this compound relies on a multi-technique spectroscopic approach. While IR and MS can confirm the presence of key functional groups and the correct molecular weight, NMR spectroscopy (both ¹H and ¹³C) is indispensable for distinguishing it from its positional isomers. The unique chemical shifts and coupling patterns of the ring protons and carbons, particularly those associated with the hydroxymethyl-bearing stereocenter, provide a definitive structural fingerprint. By following the detailed protocols and comparative data presented in this guide, researchers can confidently verify the identity and purity of this vital synthetic building block.
References
The Strategic Utility of N-Boc-piperidine-2-methanol in API Synthesis: A Comparative Guide
In the landscape of pharmaceutical development, the piperidine scaffold remains a cornerstone of medicinal chemistry, integral to the structure of numerous blockbuster drugs.[1][2] The stereochemistry of substituted piperidines is often critical to their pharmacological activity and safety profile. This guide provides an in-depth technical comparison of N-Boc-piperidine-2-methanol as a chiral precursor for the synthesis of specific Active Pharmaceutical Ingredients (APIs), evaluating its efficacy against established alternative synthons. We will delve into the synthesis of the local anesthetic Ropivacaine , the antimalarial agent Mefloquine , and the long-acting β2-agonist Salmeterol , presenting experimental data and detailed protocols to inform strategic decisions in drug development.
The Piperidine Moiety: A Privileged Scaffold in Drug Design
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a prevalent structural motif in a wide range of pharmaceuticals.[1][2] Its conformational flexibility and ability to engage in various intermolecular interactions make it an ideal building block for molecules targeting diverse biological pathways. The introduction of stereocenters on the piperidine ring further enhances its utility, allowing for precise three-dimensional arrangements that can optimize drug-target interactions.
This compound, with its protected amine and a versatile hydroxymethyl group at a chiral center, presents itself as a strategic starting material for the enantioselective synthesis of complex piperidine-containing APIs. The tert-butoxycarbonyl (Boc) protecting group offers robust protection under various reaction conditions while being readily removable under acidic conditions, allowing for late-stage functionalization of the piperidine nitrogen.
Comparative Analysis of Precursors in API Synthesis
This section will provide a comparative analysis of this compound against alternative precursors for the synthesis of Ropivacaine, Mefloquine, and Salmeterol.
Ropivacaine: A Tale of Two Chiral Starting Points
Ropivacaine, the (S)-enantiomer of 1-propyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide, is a widely used local anesthetic with a favorable safety profile compared to its racemic predecessor, bupivacaine.[3][4][5][6] The synthesis of enantiomerically pure Ropivacaine hinges on the efficient introduction of the (S)-stereocenter at the 2-position of the piperidine ring.
Route A: Leveraging N-Boc-(S)-piperidine-2-methanol
A plausible and efficient route to (S)-Ropivacaine can be envisioned starting from N-Boc-(S)-piperidine-2-methanol. This pathway involves the oxidation of the primary alcohol to a carboxylic acid, followed by amidation with 2,6-dimethylaniline and subsequent N-alkylation.
Route B: The Classical Approach via L-Pipecolic Acid
The traditional and widely practiced synthesis of Ropivacaine commences with L-pipecolic acid, the (S)-enantiomer of piperidine-2-carboxylic acid.[7][8] This chiral starting material can be sourced commercially or synthesized from L-lysine.[9] The synthesis then proceeds through amidation with 2,6-dimethylaniline, followed by N-propylation.
Alternative Strategy: Resolution of Racemic Intermediates
An alternative industrial approach involves the synthesis of racemic 2',6'-pipecoloxylidide, which is then subjected to chiral resolution using a resolving agent like O,O-dibenzoyl-L-tartaric acid to isolate the desired (S)-enantiomer.[9][10][11][12]
Comparative Performance Data
| Parameter | Route A (Hypothetical from this compound) | Route B (from L-Pipecolic Acid) | Alternative (Resolution) |
| Starting Material | N-Boc-(S)-piperidine-2-methanol | L-Pipecolic Acid | Racemic 2',6'-pipecoloxylidide |
| Key Steps | Oxidation, Amidation, N-Alkylation | Amidation, N-Alkylation | Synthesis of racemate, Chiral Resolution, N-Alkylation |
| Reported Overall Yield | - | ~67.5%[7][8] | ~50% (after resolution)[10] |
| Enantiomeric Purity | High (starting from enantiopure material) | High (starting from enantiopure material) | >99.5% ee (after resolution and recrystallization)[10] |
| Advantages | Direct access to the desired enantiomer, potentially fewer steps if starting from the protected precursor. | Readily available and relatively inexpensive starting material. | Cost-effective for large-scale production if the undesired enantiomer can be racemized and recycled. |
| Disadvantages | Cost of the starting material may be higher. | May require an additional step for the synthesis of L-pipecolic acid. | Involves a resolution step which can be less efficient and requires disposal of the unwanted enantiomer if not recycled. |
Experimental Protocols
Protocol 1: Synthesis of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide from L-Pipecolic Acid [7][8]
-
Acid Chloride Formation: To a solution of L-pipecolic acid in a suitable solvent (e.g., toluene), add thionyl chloride (SOCl₂) at a controlled temperature (e.g., 55 °C) and stir until the reaction is complete.
-
Amidation: To the resulting acid chloride solution, add 2,6-dimethylaniline and stir at an elevated temperature (e.g., 58 °C) for several hours.
-
Work-up: After completion of the reaction, cool the mixture and perform an aqueous work-up to isolate the crude (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide.
-
Purification: Recrystallize the crude product from a suitable solvent to obtain the pure amide.
Protocol 2: N-Propylation of (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide [13]
-
Reaction Setup: Dissolve (S)-N-(2,6-dimethylphenyl)piperidine-2-carboxamide in a suitable solvent such as tetrahydrofuran (THF).
-
Alkylation: Add a base (e.g., K₂CO₃) and n-propyl bromide to the solution.
-
Reaction: Reflux the mixture for 20-24 hours.
-
Work-up: After cooling, filter off the inorganic salts and evaporate the solvent to obtain the crude Ropivacaine base.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like diisopropyl ether to yield Ropivacaine with high purity (e.g., 99.75% by HPLC).[13]
Visualizing the Synthetic Pathways
Caption: Synthetic routes to Ropivacaine.
Mefloquine: Navigating Stereochemical Complexity
Mefloquine is an antimalarial drug with two chiral centers, leading to four possible stereoisomers. The erythro-racemate is the marketed form. The synthesis of Mefloquine presents a significant challenge in controlling the relative and absolute stereochemistry.
Route A: A Potential Pathway from this compound
A synthetic strategy for a Mefloquine precursor can be proposed starting from this compound. This would involve oxidation of the alcohol to the corresponding aldehyde, followed by a Grignard reaction with a suitable quinoline derivative. This approach allows for the construction of the crucial C-C bond between the piperidine and quinoline rings.
Route B: The Classical Approach via 2,8-Bis(trifluoromethyl)-4-bromoquinoline
The original synthesis of Mefloquine, and a common approach, starts with 2,8-bis(trifluoromethyl)-4-bromoquinoline.[14][15] This is converted to the corresponding 4-lithioquinoline, which then reacts with 2-pyridinecarboxaldehyde. The resulting pyridylmethanol is then catalytically hydrogenated to afford Mefloquine.
Alternative Enantioselective Syntheses
Several enantioselective methods for the synthesis of Mefloquine have been developed to access specific stereoisomers. These include asymmetric hydrogenation of a pyridyl ketone intermediate and the use of Sharpless asymmetric dihydroxylation.[16][17]
Comparative Performance Data
| Parameter | Route A (Proposed from this compound) | Route B (from 4-Bromoquinoline) | Alternative (Asymmetric Hydrogenation) |
| Starting Material | This compound | 2,8-Bis(trifluoromethyl)-4-bromoquinoline | Pyridyl ketone intermediate |
| Key Steps | Oxidation, Grignard Reaction | Lithiation, Aldehyde addition, Hydrogenation | Asymmetric Hydrogenation |
| Reported Overall Yield | - | Not specified in a single source, multi-step synthesis. | High enantioselectivity reported.[16] |
| Stereochemical Control | Diastereoselectivity of the Grignard reaction would need to be controlled. | Produces a mixture of diastereomers that require separation. | High enantioselectivity (>99:1 e.r.) can be achieved.[17] |
| Advantages | Utilizes a chiral building block to potentially influence stereochemistry. | Established and well-documented route. | Provides access to enantiomerically pure Mefloquine. |
| Disadvantages | Grignard reaction may lead to a mixture of diastereomers. | Non-stereoselective, requiring separation of isomers. | Requires specialized chiral catalysts and conditions. |
Experimental Protocols
Protocol 3: Synthesis of Mefloquine from 2,8-Bis(trifluoromethyl)-4-bromoquinoline [14]
-
Lithiation: Dissolve 2,8-bis(trifluoromethyl)-4-bromoquinoline in a dry ethereal solvent and cool to -70°C. Add n-butyllithium dropwise to form the 4-lithioquinoline derivative.
-
Addition to Aldehyde: To the cooled solution, add a solution of 2-pyridinecarboxaldehyde.
-
Work-up: After the reaction is complete, quench with water and extract the product into an organic solvent.
-
Hydrogenation: The resulting α-(2-pyridyl)-2,8-bis(trifluoromethyl)-4-quinolinemethanol is then subjected to catalytic hydrogenation (e.g., using platinum oxide) to reduce the pyridine ring to a piperidine ring, yielding Mefloquine.
Visualizing the Synthetic Pathways
Caption: Synthetic routes to Mefloquine.
Salmeterol: A Case for Alternative Precursors
Salmeterol is a long-acting β2-adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease. Its structure features a chiral amino alcohol side chain.
A thorough review of the literature did not reveal any established synthetic routes for Salmeterol that utilize this compound as a precursor. The piperidine ring is not a structural component of Salmeterol. Common synthetic strategies for Salmeterol typically start from salicylaldehyde or a related derivative.[18][19][20]
Established Synthetic Route for Salmeterol
A common synthesis of Salmeterol begins with salicylaldehyde.[18][19][20] The key steps involve the introduction of the amino alcohol side chain and the long lipophilic tail.
Visualizing the Synthetic Pathway
Caption: A generalized synthetic route to Salmeterol.
Based on the available evidence, this compound is not a suitable precursor for the synthesis of Salmeterol due to the absence of a piperidine moiety in the final API structure.
Conclusion: Strategic Selection of Chiral Precursors
The choice of a chiral precursor is a critical decision in the synthesis of enantiomerically pure APIs. This compound offers a versatile platform for the synthesis of piperidine-containing pharmaceuticals, providing a protected amine and a functional handle for further elaboration.
For the synthesis of Ropivacaine , a route starting from N-Boc-(S)-piperidine-2-methanol is a viable and potentially efficient alternative to the classical approach using L-pipecolic acid, especially if the starting material is readily available. However, for large-scale industrial production, the resolution of a racemic intermediate may still be the most cost-effective strategy, provided an efficient racemization process for the unwanted enantiomer is in place.
In the case of Mefloquine , a synthetic pathway involving this compound presents a plausible method for constructing the carbon skeleton. However, controlling the diastereoselectivity of the key bond-forming step would be a critical challenge. Established methods, particularly those employing asymmetric catalysis, offer superior control over the stereochemical outcome, which is paramount for this API.
For Salmeterol , this compound is not a relevant precursor due to the fundamental structural differences between the starting material and the target molecule.
Ultimately, the optimal choice of precursor depends on a multitude of factors, including the cost and availability of starting materials, the desired scale of synthesis, the stringency of stereochemical requirements, and the overall efficiency and robustness of the synthetic route. This guide provides a framework for researchers and drug development professionals to make informed decisions when designing synthetic strategies for important piperidine-containing APIs.
References
- 1. Page loading... [guidechem.com]
- 2. CN103435505A - Method for synthesizing -salmeterol - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Chirality in anaesthesia--ropivacaine, ketamine and thiopentone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chirality and anaesthetic drugs: A review and an update - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] An Efficient and Practical Synthesis of Ropivacaine Hydrochloride under Ultrasound Irradiation | Semantic Scholar [semanticscholar.org]
- 8. newdrugapprovals.org [newdrugapprovals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. scispace.com [scispace.com]
- 11. WO2009044404A1 - Process for the preparation of (s)-ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 12. RU2167153C2 - Method of synthesis of ropivacaine hydrochloride monohydrate - Google Patents [patents.google.com]
- 13. Ropivacaine synthesis - chemicalbook [chemicalbook.com]
- 14. GB1594282A - Process for the manufacture of mefloquine - Google Patents [patents.google.com]
- 15. Progress in Synthesis and Therapeutic Applications of Mefloquine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. A Concise and Highly Enantioselective Total Synthesis of (+)-anti- and (-)-syn-Mefloquine Hydrochloride: Definitive Absolute Stereochemical Assignment of the Mefloquines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. tandfonline.com [tandfonline.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
The Conformational Complexity of the N-Boc-Piperidine Ring
An Expert's Comparative Guide to the Conformational Analysis of N-Boc-Piperidine Derivatives
For drug development professionals, medicinal chemists, and researchers, understanding the three-dimensional structure of a molecule is not merely academic—it is a cornerstone of rational drug design. The piperidine ring is a privileged scaffold, present in a vast number of pharmaceuticals, and its conformation directly governs its interaction with biological targets.[1][2][3] The introduction of the N-tert-butoxycarbonyl (N-Boc) protecting group, while essential for synthetic strategies, profoundly alters the conformational landscape of the piperidine ring. This guide provides a comparative analysis of the primary techniques used to study these conformations, grounded in experimental data and field-proven insights, to empower researchers in making informed decisions for their discovery programs.
Unlike the parent piperidine, which predominantly exists in a rapidly inverting chair conformation, the N-Boc derivative introduces significant steric and electronic perturbations.[1][4] The bulky tert-butyl group and the planar nature of the carbamate moiety create a complex energetic landscape with multiple accessible conformations.
Two key dynamic processes dominate this landscape:
-
Ring Inversion: The interconversion between the two possible chair conformations.
-
N-CO Amide Bond Rotation: Restricted rotation around the carbamate C-N bond leads to distinct rotamers.[5][6][7]
A critical phenomenon in substituted N-Boc-piperidines is the A(1,3) strain (or pseudoallylic strain). This is a steric repulsion between the bulky N-Boc group and a substituent at the C2 (or C6) position of the ring. To alleviate this strain, the C2 substituent often preferentially adopts an axial orientation, which can be counterintuitive based on simple cyclohexane models.[8][9][10] In some cases, the ring may even adopt a higher-energy twist-boat conformation to minimize these unfavorable interactions.[3][8][10]
This complex interplay of forces makes a multi-faceted analytical approach not just beneficial, but essential for a complete understanding.
A Comparative Analysis of Key Analytical Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Provides detailed information on the time-averaged conformation and dynamics in solution.[12][13] | Reflects the behavior in a biologically relevant solution state; allows for the study of dynamic equilibria (e.g., ring flips, rotamers).[5][7] | Provides an averaged structure for rapidly interconverting species; interpretation can be complex. |
| X-ray Crystallography | Measures the diffraction of X-rays by a single crystal. | Provides a precise, static 3D structure of the molecule in the solid state. | Unambiguous determination of bond lengths, angles, and absolute stereochemistry; the "gold standard" for a static structure.[14] | Requires a suitable single crystal, which can be difficult to obtain; the solid-state conformation may not be the dominant one in solution.[14] |
| Computational Modeling | Uses quantum mechanics (QM) or molecular mechanics (MM) to calculate the potential energy of different conformations.[15] | Provides relative energies of all possible conformers (chair, boat, etc.), geometric parameters, and can predict NMR parameters.[1][12][16] | Allows for the study of high-energy transition states and unstable intermediates; can screen conformations systematically and cost-effectively.[15] | The accuracy is highly dependent on the chosen level of theory and force field; results must be validated by experimental data.[1][13][17] |
In-Depth Methodologies and Experimental Protocols
The trustworthiness of any analysis rests on a robust and well-executed protocol. Below are self-validating workflows for each primary technique.
NMR Spectroscopy: Elucidating Solution-State Dynamics
This protocol outlines the comprehensive characterization of an N-Boc-piperidine derivative in solution to determine its predominant conformation.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified N-Boc-piperidine derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] The choice of solvent is critical as it can influence the conformational equilibrium.[11]
-
Ensure the solution is homogeneous and free of particulate matter.
-
-
Data Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum at ambient temperature (e.g., 298 K) to assess purity and make initial assignments.[5]
-
Acquire a series of two-dimensional spectra to confirm assignments and probe spatial relationships:
-
¹H-¹H COSY: To establish proton-proton coupling networks.[18]
-
¹H-¹³C HSQC: To correlate protons to their directly attached carbons.[18]
-
NOESY or ROESY: To identify protons that are close in space (< 5 Å), which is crucial for determining the relative orientation of substituents (axial vs. equatorial).
-
-
-
Data Analysis for Conformational Insights:
-
Chemical Shift Analysis: The chemical shifts of axial and equatorial protons are typically different. Axial protons are often more shielded (upfield) than their equatorial counterparts.
-
Vicinal Coupling Constant (³JHH) Analysis: This is one of the most powerful NMR tools for conformational analysis.[19] The magnitude of the ³JHH coupling constant is related to the dihedral angle (φ) between the coupled protons via the Karplus equation .[20]
-
A large coupling constant (³J ≈ 10-13 Hz) indicates an anti-periplanar relationship, characteristic of an axial-axial coupling (φ ≈ 180°).
-
A small coupling constant (³J ≈ 2-5 Hz) indicates a synclinal relationship, characteristic of axial-equatorial or equatorial-equatorial couplings (φ ≈ 60°).[1]
-
-
NOE Analysis: The presence of a Nuclear Overhauser Effect (NOE) between two protons indicates they are close in space. For example, a strong NOE between protons in a 1,3-diaxial relationship is a hallmark of a chair conformation.
-
-
Variable Temperature (VT) NMR (Optional):
-
If broad signals are observed at room temperature, it may indicate that the molecule is undergoing conformational exchange on the NMR timescale.[7]
-
Acquiring spectra at different temperatures can help "freeze out" individual conformers (at low temperatures) or coalesce signals (at high temperatures), allowing for the determination of the energy barriers to ring inversion or bond rotation.[7][21]
-
X-ray Crystallography: The Solid-State Benchmark
This technique provides an unambiguous, high-resolution snapshot of the molecule's conformation in the crystalline state.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: This is often the most challenging step.
-
Select a suitable solvent or solvent system (e.g., ethanol, ethyl acetate, hexane mixtures) in which the compound has moderate solubility.[14]
-
Employ a common crystallization technique, such as:
-
Slow Evaporation: Allow the solvent to evaporate slowly from a saturated solution.
-
Vapor Diffusion: Place a vial with the compound solution inside a sealed jar containing a less soluble "anti-solvent." The anti-solvent vapor slowly diffuses into the solution, inducing crystallization.
-
-
The goal is to grow single, defect-free crystals of 0.1-0.3 mm in size.[14]
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer head in the X-ray diffractometer.
-
A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data is processed to determine the unit cell dimensions and space group.
-
Computational software is used to solve the "phase problem" and generate an initial electron density map of the molecule.
-
The atomic positions are fitted to the electron density map and refined to yield a final, highly accurate molecular structure, including bond lengths, bond angles, and torsional angles.
-
Computational Modeling: Exploring the Energetic Landscape
Computational chemistry complements experimental techniques by providing a theoretical framework to understand conformational preferences.[15]
Experimental Protocol: DFT-Based Conformational Search
-
Initial Structure Generation:
-
Build the 3D structure of the N-Boc-piperidine derivative using molecular modeling software.
-
Perform a conformational search using a molecular mechanics (MM) force field (e.g., MMFF) to generate a diverse set of low-energy starting conformers (chairs, twist-boats, etc.).[1]
-
-
Geometry Optimization and Energy Calculation:
-
For each conformer generated in the previous step, perform a full geometry optimization using a more accurate quantum mechanics method, such as Density Functional Theory (DFT). A common and reliable level of theory is B3LYP with a 6-31G* basis set.[1]
-
Include a solvent model (e.g., Polarizable Continuum Model, PCM) that matches the solvent used in NMR experiments to account for solvent effects on conformational stability.[11]
-
-
Analysis of Results:
-
Compare the calculated relative Gibbs free energies (ΔG) of all optimized conformers. The conformer with the lowest ΔG is the predicted most stable structure.[1]
-
The population of each conformer at a given temperature can be estimated using the Boltzmann distribution.
-
Validation: Compare the calculated geometric parameters (e.g., dihedral angles) with data from X-ray crystallography. Furthermore, calculated NMR chemical shifts and coupling constants can be compared with experimental values to validate the computational model and aid in spectral assignment.[12][13]
-
Conclusion: An Integrated Approach for Authoritative Results
The conformational analysis of N-Boc-piperidine derivatives is a non-trivial challenge that demands a rigorous, multi-pronged strategy. Relying on a single technique provides an incomplete picture. NMR spectroscopy reveals the dynamic, solution-state behavior that is often most relevant to biological function.[7] X-ray crystallography delivers an exact, static structure that serves as an invaluable anchor point for validation. Computational modeling bridges the gap, providing the energetic rationale for observed preferences and allowing for the exploration of conformations that may not be directly observable.[1][15]
For researchers and drug development professionals, the integration of these methods is the most authoritative path forward. By using the crystal structure to validate a computational model, and then using that model to interpret complex NMR data, one can build a self-validating system that provides deep and trustworthy insights into the conformational behavior of these critical molecular scaffolds.
References
- 1. benchchem.com [benchchem.com]
- 2. X-ray crystal structure and conformational flexibility study of a N-substituted 2,6-diphenylpiperidine derivative - Sampath - Journal of Structural Chemistry [bakhtiniada.ru]
- 3. ias.ac.in [ias.ac.in]
- 4. Piperidine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of meth ... - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00239F [pubs.rsc.org]
- 11. Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial‐F Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Conformational analysis. Part 16. Conformational free energies in substituted piperidines and piperidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 20. Karplus equation - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-Boc-piperidine-2-methanol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is a paramount laboratory practice. This guide provides a detailed, step-by-step procedure for the proper disposal of N-Boc-piperidine-2-methanol (CAS 157634-00-9), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Profile and Safety Precautions
This compound is a chemical intermediate that requires careful handling. While specific toxicity data is not extensively available, it is crucial to treat this compound with caution. Safety Data Sheets (SDS) indicate that it may be harmful if inhaled or swallowed and can cause skin and eye irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety glasses with side shields, gloves, and a lab coat, should be worn at all times when handling this compound.[2] All handling of this substance should be conducted in a well-ventilated area or a chemical fume hood.[2][3]
Incompatible Materials: Avoid mixing this compound waste with strong oxidizing agents or strong acids.[2]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic process to ensure that the waste is handled, stored, and disposed of in a safe and compliant manner. Waste must be disposed of in accordance with federal, state, and local environmental control regulations.[2]
1. Waste Identification and Segregation:
-
Labeling: All waste containers must be clearly labeled with the full chemical name, "this compound," and any appropriate hazard symbols. Do not use abbreviations or chemical formulas.
-
Waste Stream: This compound should be disposed of as hazardous chemical waste. Do not mix it with other waste streams unless compatibility has been verified.
2. Container Selection and Management:
-
Primary Container: Use a dedicated, leak-proof container made of a material compatible with this compound and any solvents used. The container should have a secure screw-on cap.
-
Secondary Containment: Place the primary waste container in a secondary container, such as a larger, chemically resistant tub or bin, to mitigate spills or leaks.
-
Container Integrity: Regularly inspect the waste container for any signs of degradation, leaks, or damage.
3. Waste Accumulation and Storage:
-
Secure Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be well-ventilated, away from general laboratory traffic, and segregated from incompatible materials.[2][4]
-
Log Keeping: Maintain a log of the accumulated waste, noting the chemical name and quantity.
4. Professional Disposal:
-
Licensed Contractor: Arrange for the collection of the hazardous waste by a licensed and approved hazardous waste disposal contractor.[5]
-
Regulatory Compliance: Ensure that the disposal process adheres to all institutional, local, and national regulations.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Immediately evacuate the affected area and restrict access.
-
Ventilate: Ensure the area is well-ventilated.
-
Personal Protective Equipment: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.
-
Containment and Cleanup: For a small spill, sweep up the solid material and place it in a suitable, labeled container for disposal.[2] For a large spill, use an absorbent material to contain the substance, then collect it into a designated hazardous waste container.[2]
-
Decontamination: Decontaminate the spill area with a suitable cleaning agent.
-
Reporting: Report the spill to the appropriate environmental health and safety (EHS) personnel at your institution.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
A Senior Application Scientist's Guide to Handling N-Boc-piperidine-2-methanol: A Framework for Proactive Safety
Foreword: In modern drug discovery and chemical synthesis, N-Boc-piperidine-2-methanol is a valuable chiral building block, instrumental in the development of novel therapeutics.[1][2] Its utility, however, necessitates a comprehensive and intuitive understanding of its handling requirements. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a procedural and logical framework for laboratory professionals, grounding every recommendation in the specific chemical properties and potential hazards of the compound. Our objective is to empower you, the researcher, to build a self-validating system of safety that protects both you and the integrity of your work.
Hazard Profile: Understanding the "Why" Behind the "What"
Before we can select the appropriate PPE, we must first build a foundational understanding of the compound we are handling. This compound (CAS 157634-00-9) is a white crystalline powder.[2] While it is stable under normal conditions, its hazard profile, as documented across various safety data sheets (SDS), demands a conservative and proactive approach.
The Globally Harmonized System (GHS) classifications for this compound and its close structural analogs can vary, which is not uncommon for specialized reagents. The documented hazards include:
-
Skin Irritation (Category 2): Causes skin irritation.[3][4][5]
-
Serious Eye Irritation (Category 2): Causes serious eye irritation.[3][4][5]
-
Respiratory Irritation (Category 3): May cause respiratory irritation, particularly in powdered form.[3][5]
-
Acute Toxicity (Category 3, Oral): Some sources indicate a higher hazard level, classifying the compound as toxic if swallowed.[2][6]
Given this information, our safety protocol must be designed to mitigate the highest potential risk. We will proceed with the assumption that the compound is a skin, eye, and respiratory irritant, and is toxic if ingested. This conservative stance ensures the broadest possible protection.
Physicochemical Data Summary
| Property | Value | Source |
| CAS Number | 157634-00-9 | [7] |
| Molecular Formula | C₁₁H₂₁NO₃ | [7] |
| Molecular Weight | 215.29 g/mol | [7] |
| Appearance | White Crystalline Powder | [2] |
| Melting Point | 74-78 °C | [1][2] |
| Boiling Point | ~308.0 °C (Predicted) | [1][2] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1][8] |
The Core Ensemble: Your Personal Protective Equipment
The selection of PPE is not a passive act; it is the primary engineering control at the operator's disposal. For this compound, a substance that is both a crystalline solid and may be used in solution, protection must be comprehensive.
A. Primary Containment: Gloves
The primary risk of exposure is dermal contact. The choice of glove is therefore critical.
-
Material: Nitrile gloves are the standard for handling this type of chemical. They provide excellent resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.
-
Standard: Ensure gloves are tested according to EN 374 or an equivalent standard, which evaluates protection against chemical permeation and penetration.[9][10]
-
Protocol: Always double-glove when handling the solid compound or concentrated solutions. This practice provides a critical buffer; if the outer glove is compromised, the inner glove maintains a barrier while you retreat, remove the outer pair, and re-glove. Change gloves immediately if contamination is suspected.
B. Ocular and Facial Protection: Beyond the Standard
Because this compound is classified as a serious eye irritant[3][4], standard safety glasses are insufficient.
-
Required Equipment: Chemical safety goggles that form a complete seal around the eyes are mandatory.[11]
-
Enhanced Protection: When handling larger quantities (>5g) of the solid or when there is a risk of splashing, a full-face shield must be worn over the safety goggles.[12] This combination protects the entire face from splashes and prevents accidental contact.
C. Body Protection: The Laboratory Coat
A standard cotton or polyester-blend lab coat is generally sufficient. However, its purpose and maintenance are key.
-
Function: The lab coat protects your personal clothing from contamination. It should be fully buttoned with sleeves rolled down.
-
Augmentation: For tasks with a higher risk of spills, consider using a lab coat with elastic cuffs to ensure a snug fit around the inner glove.
-
Hygiene: Lab coats used while handling this compound should be laundered professionally and not taken home.
D. Respiratory Protection: An As-Needed Control
As a crystalline solid, this compound can become airborne, posing a respiratory irritation risk.[3][5]
-
When is it necessary? Respiratory protection is required when handling the powder outside of a certified chemical fume hood or ventilated balance enclosure. This includes weighing operations or large-scale transfers.
-
What type? A NIOSH-approved respirator with a P95 or N95 rating is appropriate for filtering fine particulates.[13] For operations that may generate vapors (e.g., heating), a respirator with an organic vapor cartridge should be used.[12]
-
Fit Testing: A respirator is only effective if it forms a proper seal. All users must be properly fit-tested as per OSHA 29 CFR 1910.134 or equivalent regulations.
Operational Plan: From Bench to Disposal
Effective PPE is only one component of a holistic safety strategy. The workflow itself must be designed to minimize exposure at every step.
Safe Handling Workflow Diagram
The following diagram outlines the critical decision points and procedural flow for safely handling this compound.
Caption: A workflow for the safe handling of this compound.
Step-by-Step Handling Protocol
This protocol is designed for a standard laboratory procedure involving weighing the solid and preparing a solution.
-
Preparation:
-
Confirm that a chemical fume hood or ventilated enclosure is operational.
-
Ensure an eyewash station and safety shower are accessible and unobstructed.[4]
-
Prepare all necessary glassware and reagents.
-
Assemble a spill kit containing an absorbent material (e.g., vermiculite or sand) and designated waste bags.[11]
-
-
Donning PPE:
-
Put on the first pair of nitrile gloves.
-
Don the laboratory coat, ensuring it is fully buttoned.
-
Don chemical safety goggles.
-
If required, don a face shield.
-
Put on the second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.
-
-
Handling the Compound:
-
Perform all manipulations of the solid compound within the fume hood or ventilated enclosure.[3]
-
Use a spatula to carefully transfer the desired amount of this compound to a tared container. Avoid creating dust.[5][14]
-
If adding a solvent, do so slowly to avoid splashing.
-
Once the container is securely sealed, it may be removed from the hood.
-
-
Post-Handling and Cleanup:
-
Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated solid waste container.
-
Remove the outer pair of gloves and dispose of them.
-
With the inner gloves still on, transport sealed waste containers to the laboratory's hazardous waste accumulation area.
-
-
Doffing PPE:
-
Remove the face shield (if used).
-
Remove the lab coat.
-
Remove the safety goggles.
-
Remove the final pair of gloves by peeling them off from the cuff, turning them inside out.
-
Immediately wash hands thoroughly with soap and water.[11]
-
Disposal Plan: A Responsible Conclusion
Proper disposal is a critical, non-negotiable step in the chemical handling lifecycle. All materials contaminated with this compound are considered hazardous waste.
-
Solid Waste: This includes contaminated gloves, wipes, weighing paper, and any residual solid compound. It must be collected in a clearly labeled, sealed hazardous waste container.[14]
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a separate, labeled hazardous waste container for liquids. Do not pour this waste down the drain.[13]
-
Disposal Vendor: All waste must be disposed of through an approved hazardous waste disposal facility, in accordance with local, state, and federal regulations.[3][4]
By adhering to this comprehensive guide, you are not merely following rules; you are engaging in a dynamic process of risk assessment and mitigation. This proactive stance is the hallmark of a professional scientist and ensures a safe and productive research environment for all.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound , 97% , 157634-00-9 - CookeChem [cookechem.com]
- 3. echemi.com [echemi.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. N-Boc-ピペリジン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 157634-00-9 [sigmaaldrich.com]
- 9. carlroth.com [carlroth.com]
- 10. datasheets.scbt.com [datasheets.scbt.com]
- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. isotope.com [isotope.com]
- 13. peptide.com [peptide.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
